4-(Decyloxy)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-decoxy-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJHFSYERDQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371573 | |
| Record name | 4-N-decyloxy-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106316-02-3 | |
| Record name | 4-(Decyloxy)-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106316-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-N-decyloxy-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(decyloxy)-2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Decyloxy)-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-(Decyloxy)-2-fluorobenzoic acid (CAS No. 106316-02-3), a specialized organic building block. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of properties. It delivers field-proven insights into its synthesis, detailed protocols for its characterization, and a discussion of its current and potential applications, with a particular focus on its role in liquid crystal science and as a precursor in drug discovery programs. While this compound is commercially available, its detailed experimental characterization is not widely disseminated in peer-reviewed literature, making the protocols herein essential for any laboratory actively working with this molecule.
Section 1: Physicochemical Properties and Characterization
This compound belongs to the class of fluorinated aromatic ethers.[1] The presence of a long aliphatic decyloxy chain, a carboxylic acid functional group, and a fluorine atom ortho to the acid creates a molecule with unique steric and electronic properties. These features are pivotal to its application, influencing its solubility, reactivity, and intermolecular interactions.
Core Compound Data
A summary of the fundamental properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 106316-02-3 | [1][2] |
| Molecular Formula | C₁₇H₂₅FO₃ | [1][2] |
| Molecular Weight | 296.38 g/mol | [1][2] |
| Canonical SMILES | CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | [2] |
| Appearance | White to light yellow solid/powder | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Protocol for Melting Point Determination
The melting point is a critical indicator of purity. As no definitive value is consistently reported in the literature, the following protocol for its determination via Differential Scanning Calorimetry (DSC) is recommended.
Causality and Rationale: DSC is chosen over a traditional melting point apparatus for its superior accuracy and ability to detect phase transitions, which is particularly relevant for molecules like this that have demonstrated liquid crystalline properties.[4] The heating rate of 10 °C/min is a standard condition that balances sensitivity with resolution. The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
Cool the sample to 25 °C at 10 °C/min.
-
Perform a second heating run under the same conditions to observe the thermal history and confirm transitions.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the second heating curve. Note any other transitions, such as a crystal-to-liquid-crystal phase transition, which would appear as a separate endotherm before the final melting peak.
Section 2: Proposed Synthesis and Purification Protocol
The most logical and industrially scalable route to synthesize this compound is via a Williamson ether synthesis.[5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[1][7]
Reaction Scheme: 2-Fluoro-4-hydroxybenzoic acid + 1-Bromodecane → this compound
Rationale for Reagent and Condition Selection
-
Starting Materials: 2-Fluoro-4-hydroxybenzoic acid is the logical precursor, providing the core aromatic structure. 1-Bromodecane is an excellent primary alkyl halide, which is ideal for the SN2 mechanism, as it is unhindered and has a good leaving group (Br⁻).[5][7]
-
Base: Potassium carbonate (K₂CO₃) is an effective and moderately strong base, suitable for deprotonating both the phenolic hydroxyl and the carboxylic acid. Its use avoids the harsher conditions required by bases like sodium hydride (NaH), reducing potential side reactions.[4]
-
Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 mechanism by solvating the potassium cation without hydrogen-bonding to the phenoxide nucleophile, thereby maximizing its reactivity.[4]
Visualized Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous DMF.
-
Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This prevents side reactions involving atmospheric moisture or oxygen.
-
Addition of Alkyl Halide: Add 1-bromodecane (1.1 eq.) dropwise to the stirring mixture at room temperature.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. A complete reaction is indicated by the disappearance of the 2-fluoro-4-hydroxybenzoic acid spot.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the solution to pH ~2-3 using 1M HCl to protonate the carboxylic acid, causing the product to precipitate.
-
Extraction: If a precipitate does not form readily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a saturated NaCl solution (brine) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.
Section 3: Protocols for Structural Elucidation and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following are standard protocols for this purpose.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Rationale: NMR is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential for verifying the presence and chemical environment of the fluorine atom.
Expected Chemical Shifts (based on analogous structures):
-
¹H NMR (400 MHz, CDCl₃):
-
~11.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.9-8.1 ppm (t, 1H): Aromatic proton H6 (ortho to COOH, coupled to H5 and F).
-
~6.7-6.8 ppm (dd, 2H): Aromatic protons H3 and H5.
-
~4.0 ppm (t, 2H): Methylene protons of the ether linkage (-OCH₂-).
-
~1.8 ppm (quintet, 2H): Methylene protons beta to the ether oxygen (-OCH₂CH₂ -).
-
~1.2-1.5 ppm (m, 14H): Remaining methylene protons of the decyl chain.
-
~0.9 ppm (t, 3H): Terminal methyl protons of the decyl chain (-CH₃).
-
-
¹³C NMR (101 MHz, CDCl₃):
-
~165-170 ppm: Carboxylic acid carbon (-C OOH).
-
~160-164 ppm (d, JC-F ≈ 250 Hz): Aromatic carbon C2, directly attached to fluorine.
-
~155-158 ppm: Aromatic carbon C4, attached to the ether oxygen.
-
Plus additional aromatic, ether, and aliphatic signals.
-
-
¹⁹F NMR (376 MHz, CDCl₃): A single signal is expected, with its chemical shift dependent on the reference standard.
FT-IR Spectroscopy
Rationale: Infrared spectroscopy is used to confirm the presence of key functional groups.
Expected Absorption Bands:
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~2920 & 2850 cm⁻¹: C-H stretches of the aliphatic decyl chain.
-
~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600 & 1500 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: C-O stretch of the aryl ether.
-
~1100-1200 cm⁻¹: C-F stretch.
HPLC-UV Protocol for Purity Assessment
Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of organic compounds. A reverse-phase method is suitable for this molecule's polarity.
Visualized Analytical Workflow:
Caption: HPLC workflow for purity analysis.
Step-by-Step Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm.
-
Analysis: Purity is calculated based on the area percentage of the main product peak relative to all other peaks in the chromatogram.
Section 4: Known and Potential Applications
Liquid Crystal Stationary Phases
The most significant published application of this compound is as a liquid crystal stationary phase for gas chromatography.[4] A study demonstrated its utility in separating structural isomers.[4]
Mechanism of Action: The molecule's rod-like shape, arising from the para-substituted aromatic ring and the linear decyl chain, allows it to form ordered mesophases (liquid crystal states) at elevated temperatures.[4] In the liquid crystal state, the molecules have long-range orientational order but are fluid. This ordered environment allows for highly selective interactions with analytes, enabling the separation of isomers with subtle differences in shape and polarity that are difficult to resolve on conventional GC columns.[4] The surface of this material was found to have an acidic character, which influences its interaction with polar probes.[4]
Building Block in Drug Discovery
While specific drugs derived from this exact molecule are not prominent, its structural motifs are highly relevant in medicinal chemistry. Fluorobenzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals.[8]
-
Role of Fluorine: The incorporation of a fluorine atom can significantly enhance a drug's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It can also increase binding affinity to target proteins by participating in favorable electrostatic interactions and alter the acidity (pKa) of nearby functional groups.[9]
-
Role of the Alkoxy Chain: The long decyloxy chain dramatically increases the molecule's lipophilicity (fat-solubility). In drug design, tuning lipophilicity is crucial for controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.
This compound is therefore a valuable precursor for creating complex molecules with targeted pharmacological activities, particularly for anti-inflammatory drugs, analgesics, and compounds aimed at specific enzymes or receptors.[9]
Section 5: Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5][10]
-
Handling: Avoid breathing dust.[5] Wash hands thoroughly after handling.[10]
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][10]
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[5][10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][10]
-
References
-
PubChem. 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available from: [Link]
-
Cankurtaran, Z., & Yakar, Y. (2020). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. National Institutes of Health. Available from: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Available from: [Link]
-
Autechaux. Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. rsc.org [rsc.org]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. francis-press.com [francis-press.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 4-(Decyloxy)-2-fluorobenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Advanced Materials and Medicinal Chemistry
4-(Decyloxy)-2-fluorobenzoic acid, with the CAS number 106316-02-3, is a specialized organic molecule that stands at the intersection of materials science and pharmaceutical research. Its unique trifunctional structure—a carboxylic acid, a long-chain alkoxy group, and a fluorine substituent on an aromatic ring—imparts a set of physicochemical properties that make it a valuable precursor in the synthesis of complex molecular architectures. While not a household name, this compound serves as a critical building block for creating novel liquid crystals and potentially as an intermediate in the development of new therapeutic agents.
The long decyloxy chain introduces significant lipophilicity and the potential for organized self-assembly, a key characteristic for the formation of liquid crystalline phases. The carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification or amidation, and also facilitates the formation of hydrogen-bonded dimers, which can influence molecular packing and material properties. The strategic placement of a fluorine atom at the 2-position of the benzoic acid ring introduces a strong electronegative element that can modulate the electronic properties of the molecule, influence intermolecular interactions, and enhance metabolic stability in potential drug candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering a foundational resource for researchers and developers in relevant fields.
Physicochemical and Safety Data at a Glance
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value |
| CAS Number | 106316-02-3 |
| Molecular Formula | C₁₇H₂₅FO₃ |
| Molecular Weight | 296.38 g/mol |
| Density | 1.063 g/cm³[1] |
| Boiling Point | 392.8 °C at 760 mmHg[1] |
| Flash Point | 191.3 °C[1] |
| Refractive Index | 1.496[1] |
| Vapor Pressure | 7.13E-07 mmHg at 25°C[1] |
| XLogP3 | 5.04340[1] |
| Topological Polar Surface Area | 46.5 Ų[2] |
Safety Information:
This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Synthesis of this compound: A Methodological Deep Dive
Proposed Synthetic Pathway:
Caption: Proposed Williamson ether synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical):
Step 1: Williamson Ether Synthesis
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1 equivalent).
-
Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents), portion-wise at room temperature. The use of a strong base like NaH ensures complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Alkylation: To the resulting suspension, add 1-bromodecane (1.1 equivalents) dropwise.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and stir for several hours (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid and precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for this reaction. However, for a more rapid and complete reaction, a stronger base like sodium hydride can be used to irreversibly deprotonate the phenol.
-
Choice of Solvent: A polar aprotic solvent like DMF or acetone is chosen because it can dissolve the reactants and facilitate the SN2 reaction without participating in it.
-
Stoichiometry: A slight excess of the alkylating agent (1-bromodecane) and the base is used to ensure the complete conversion of the starting material.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.
Characterization and Analytical Profile
As specific experimental data for this compound is not widely published, the following section provides an expected analytical profile based on the known spectroscopic characteristics of analogous compounds.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A triplet around 0.8-0.9 ppm corresponding to the terminal methyl group of the decyl chain.- A broad multiplet between 1.2-1.8 ppm for the methylene protons of the decyl chain.- A triplet around 4.0-4.1 ppm for the methylene protons attached to the ether oxygen.- A set of aromatic protons in the region of 6.7-7.9 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional splitting due to the fluorine atom.- A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | - A signal around 14 ppm for the terminal methyl carbon of the decyl chain.- A series of signals between 22-32 ppm for the methylene carbons of the decyl chain.- A signal around 68-70 ppm for the methylene carbon attached to the ether oxygen.- A set of aromatic carbon signals between 100-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.- A signal for the carboxylic acid carbon around 165-170 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.- C-H stretching bands for the alkyl chain around 2850-2960 cm⁻¹.- A sharp C=O stretching band for the carboxylic acid around 1680-1710 cm⁻¹.- C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.- A C-O stretching band for the ether linkage around 1250 cm⁻¹.- A C-F stretching band around 1100-1200 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 296.38. |
Applications and Future Perspectives
The unique molecular structure of this compound makes it a promising candidate for applications in materials science, particularly in the field of liquid crystals.
Role in Liquid Crystal Synthesis:
Long-chain alkoxybenzoic acids are well-known building blocks for thermotropic liquid crystals.[1][2] The rod-like shape of these molecules, enhanced by the formation of hydrogen-bonded dimers between the carboxylic acid groups, promotes the self-assembly into ordered liquid crystalline phases such as nematic and smectic phases.[1][2]
Caption: Dimerization of this compound via hydrogen bonding.
The presence of the decyloxy chain in this compound is expected to favor the formation of smectic phases, where the molecules are arranged in layers. The 2-fluoro substituent can influence the mesomorphic properties in several ways:
-
Dipole Moment: The C-F bond introduces a lateral dipole moment, which can affect the dielectric anisotropy of the liquid crystal material, a crucial parameter for display applications.
-
Molecular Packing: The fluorine atom can alter the steric interactions between molecules, influencing the packing efficiency and the stability of the liquid crystalline phases.
-
Intermolecular Interactions: The electronegativity of fluorine can lead to specific intermolecular interactions that can modify the transition temperatures and the type of mesophases observed.
While direct applications of this compound in liquid crystal displays have not been extensively reported, it serves as an excellent model compound and a potential precursor for the synthesis of more complex liquid crystalline materials with tailored properties.
Potential in Drug Development:
While the primary application appears to be in materials science, the structural motifs present in this compound are also of interest in medicinal chemistry. The incorporation of a fluorine atom is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. The long alkyl chain could be explored for its potential to anchor molecules to cell membranes or to interact with hydrophobic pockets in protein targets. The carboxylic acid provides a point for derivatization to create a library of compounds for biological screening.
Conclusion
This compound is a fascinating molecule with significant potential, particularly in the design of novel liquid crystalline materials. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies like the Williamson ether synthesis. The interplay between the long alkoxy chain, the carboxylic acid, and the fluorine substituent creates a unique set of properties that can be exploited to create materials with tailored mesomorphic and electronic characteristics. While its role in drug development is more speculative, the structural features it possesses are highly relevant to modern medicinal chemistry. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential in both materials science and pharmaceutical innovation.
References
Sources
- 1. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]
- 2. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Molecular structure of 4-(Decyloxy)-2-fluorobenzoic acid
An In-depth Technical Guide to the Molecular Structure of 4-(Decyloxy)-2-fluorobenzoic acid
Abstract
This guide provides a detailed examination of the molecular structure and physicochemical properties of this compound. As a member of the fluorinated benzoic acid family, this molecule incorporates a lipophilic decyloxy chain, a carboxylic acid functional group, and a fluorine atom positioned ortho to the carboxyl group. This unique combination of features suggests its potential utility in medicinal chemistry and materials science, where molecular recognition, membrane permeability, and metabolic stability are critical design parameters. This document synthesizes data from established chemical databases to present its structural identifiers, conformational characteristics, and key computed properties, offering a foundational resource for researchers and drug development professionals.
Chemical Identity and Nomenclature
This compound is an organic compound systematically identified by its IUPAC name and various registry numbers. The presence of a ten-carbon ether linkage at the para-position and a fluorine atom at the ortho-position relative to the carboxylic acid are its defining structural features.
| Identifier | Value | Source |
| CAS Number | 106316-02-3 | [1][2] |
| Molecular Formula | C₁₇H₂₅FO₃ | [1] |
| Molecular Weight | 296.38 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | [1] |
| InChI | InChI=1S/C17H25FO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13H,2-9,12H2,1H3,(H,19,20) | [1] |
| InChIKey | KGDJHFSYERDQGZ-UHFFFAOYSA-N | [1] |
Molecular Structure and Conformation
The molecular architecture of this compound is characterized by three primary components: a benzene ring, a carboxylic acid group, and a long-chain decyloxy ether, with a fluorine atom as a key substituent.
Core Aromatic Scaffold
The central feature is a 1,2,4-trisubstituted benzene ring. The carboxylic acid (-COOH) group at position 1 defines the benzoic acid nomenclature. The fluorine (-F) atom is located at the C2 position (ortho), and the decyloxy (-O(CH₂)₉CH₃) group is at the C4 position (para). The planarity of the benzene ring is a rigidifying feature, influencing the spatial orientation of its substituents.
Key Functional Groups
-
Carboxylic Acid: The -COOH group is the primary functional group, imparting acidic properties to the molecule. It can act as a hydrogen bond donor and acceptor, which is critical for interactions with biological targets like enzyme active sites or receptors.
-
Ortho-Fluoro Substituent: The fluorine atom at the ortho position has a significant electronic influence. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect, which can increase the acidity (lower the pKa) of the carboxylic acid group compared to its non-fluorinated analog. Sterically, its small size means it imposes minimal hindrance compared to other halogens.
-
Para-Decyloxy Chain: The long, flexible ten-carbon alkyl chain attached via an ether linkage is a dominant lipophilic feature. This chain significantly increases the molecule's nonpolar character, which is expected to enhance its solubility in organic solvents and lipids, and likely its ability to permeate cell membranes. The ether linkage introduces a polar C-O bond and a potential hydrogen bond acceptor site.
Conformational Flexibility
While the fluorobenzyl core is rigid, the molecule possesses considerable conformational flexibility arising from the decyloxy chain. There are 11 rotatable bonds, primarily within this aliphatic tail.[1] This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for binding to hydrophobic pockets in proteins.
Caption: 2D molecular graph of this compound.
Physicochemical and Computed Properties
The physicochemical profile of a molecule is paramount for predicting its behavior in both chemical and biological systems. The properties of this compound are dominated by the interplay between its polar head (fluorobenzoic acid) and its nonpolar tail (decyloxy chain).
| Property | Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Relates to membrane permeability and oral bioavailability. A value under 140 Ų is generally favorable for drug candidates. | [1] |
| Hydrogen Bond Acceptor Count | 4 | Indicates the potential for forming hydrogen bonds with biological macromolecules. | [1] |
| Hydrogen Bond Donor Count | 1 | The single donor is the carboxylic acid proton, a key interaction point. | [1] |
| Rotatable Bond Count | 11 | High number indicates significant conformational flexibility, mainly in the decyloxy tail. | [1] |
| Complexity | 283 | A measure of the intricacy of the molecular structure. | [1] |
| Storage Temperature | 2-8°C | Recommended storage condition to ensure chemical stability. | [2] |
Spectroscopic Characterization Profile (Predicted)
While specific experimental spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show a broad singlet for the carboxylic acid proton (>10 ppm). The aromatic region would display complex splitting patterns for the three protons on the benzene ring, influenced by both fluorine and oxygen substituents. The protons of the decyloxy chain would appear in the upfield region (approx. 0.8-4.0 ppm), with the -OCH₂- protons being the most deshielded, appearing as a triplet around 4.0 ppm. The terminal -CH₃ group would be a triplet around 0.9 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed around 165-170 ppm. The aromatic carbons would appear between 110-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The carbons of the decyloxy chain would resonate in the 14-70 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a very broad absorption band from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong C=O stretching absorption would be present around 1700 cm⁻¹. C-O stretching bands for the ether and carboxylic acid would appear in the 1200-1300 cm⁻¹ region, and a C-F stretching vibration would be expected around 1250 cm⁻¹.
Synthesis and Reactivity
Synthetic Approach
A plausible synthetic route for this compound involves a two-step process starting from a commercially available precursor like 2-fluoro-4-hydroxybenzoic acid.
Caption: Conceptual workflow for the synthesis of the target molecule.
Protocol: Williamson Ether Synthesis
-
Deprotonation: 2-fluoro-4-hydroxybenzoic acid is treated with a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Nucleophilic Substitution: 1-Bromodecane is added to the reaction mixture. The phenoxide ion displaces the bromide ion in an Sₙ2 reaction to form the decyloxy ether linkage.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography, to yield the final product.
Chemical Reactivity
The primary sites of reactivity are the carboxylic acid group and the aromatic ring. The -COOH group can undergo standard reactions such as esterification, amide bond formation, and reduction. The electron-rich aromatic ring, activated by the para-decyloxy group, could be susceptible to electrophilic aromatic substitution, although the directing effects of the three different substituents would lead to a mixture of products.
Conclusion
This compound is a molecule with a distinct amphiphilic character, combining a polar, acidic head with a long, nonpolar tail. Its structure is defined by the specific ortho- and para-positioning of the fluoro and decyloxy substituents, respectively, which modulate the electronic properties of the benzoic acid core. The computed molecular descriptors suggest favorable characteristics for membrane interaction and potential bioavailability. This in-depth guide provides the foundational structural and physicochemical information necessary for scientists and researchers to leverage this compound in advanced applications, from drug design to materials engineering.
References
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4-(Decyloxy)-2-fluorobenzoic acid physical characteristics
An In-depth Technical Guide to the Physical Characteristics of 4-(Decyloxy)-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical characteristics of this compound (CAS No: 106316-02-3), a molecule of interest in advanced materials and pharmaceutical research. As a substituted benzoic acid, its properties are governed by the interplay of its three key functional components: the carboxylic acid group, the fluorine substituent, and the long-chain decyloxy ether. This document outlines not only the fundamental physicochemical properties but also the detailed experimental methodologies required for their accurate determination, framed from the perspective of a senior application scientist.
Core Physicochemical Properties
The foundational step in characterizing any novel compound is to establish its basic physicochemical parameters. These values are critical for everything from reaction stoichiometry and formulation development to predicting biological activity.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Formula | C₁₇H₂₅FO₃ | [1][2] |
| Molecular Weight | 296.38 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | Inferred from related fluorobenzoic acids which are typically white powders.[3][4] |
| Melting Point | Not empirically published; expected to be a sharp melting point for a pure sample. | Pure crystalline organic compounds typically exhibit sharp melting points. Impurities will lead to a depressed and broader melting range.[5] |
| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., ethers, chloroform, toluene) and alcohols; sparingly soluble in water. | The long, nonpolar decyl chain will dominate the solubility profile, conferring high lipophilicity. While the carboxylic acid offers some polarity, it is insufficient to overcome the hydrophobic nature of the C₁₀ tail for significant aqueous solubility. Related, smaller compounds like 4-fluorobenzoic acid are soluble in alcohols and only slightly soluble in water.[3] |
| pKa | Expected to be slightly lower than benzoic acid (~4.2) | The electron-withdrawing nature of the fluorine atom at the ortho position is expected to increase the acidity of the carboxylic acid proton. |
Thermal Analysis: Melting Point and Purity Determination
The melting point is a crucial indicator of a compound's identity and purity.[6] While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) offers superior accuracy, yielding quantitative data on both the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).[7][8] This data is invaluable for purity assessment based on the van't Hoff equation, which relates impurity concentration to the melting point depression.[9]
Experimental Protocol: Melting Point Determination by DSC
This protocol describes a robust method for characterizing the thermal properties of this compound.
Causality and Justification: A heat/cool/heat cycle is employed to erase the sample's prior thermal history, ensuring that the measured transitions are intrinsic to the material itself and not artifacts of its previous processing or storage conditions.[7] A nitrogen purge prevents oxidative degradation of the organic sample at elevated temperatures.[7]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the dried, powdered this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a sample crimper. This prevents any loss of sample due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at 25°C.
-
First Heat: Ramp the temperature from 25°C to a temperature approximately 20°C above the expected melting point at a rate of 10°C/min under a nitrogen flow of 20-50 cm³/min.[7][9]
-
Cooling: Cool the sample back down to 25°C at a rate of 10°C/min.
-
Second Heat (Analysis Scan): Ramp the temperature again from 25°C to the upper limit at a slower, controlled rate of 2-5°C/min. A slower ramp rate is critical for achieving high resolution of the melting transition.[5]
-
-
Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak on the thermogram from the second heating scan.[7] The area under the peak corresponds to the heat of fusion (ΔHfus).[7]
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation by probing how the molecule interacts with electromagnetic radiation. For this compound, NMR, IR, and UV-Vis spectroscopy are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework and connectivity. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are highly informative.
Trustworthiness through Protocol: A well-prepared sample is paramount for high-quality NMR data. The sample must be fully dissolved and free of particulate matter, as suspended solids will distort the magnetic field homogeneity, leading to broad, uninterpretable peaks. Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[10]
-
Sample Weighing: Weigh approximately 10-20 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, small vial.[10][11]
-
Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[10] The choice of solvent depends on the compound's solubility. Given the structure, CDCl₃ is a logical first choice.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[11]
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any dust or undissolved microparticles.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.[12][13]
-
¹H NMR:
-
Aromatic Region (δ 6.5-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. The coupling patterns will be complex due to both H-H and H-F coupling.
-
Aliphatic Region (δ 0.8-4.1 ppm): A triplet around δ 4.1 ppm for the -OCH₂- protons adjacent to the aromatic ring, a triplet around δ 0.9 ppm for the terminal -CH₃ group, and a series of multiplets between δ 1.2-1.8 ppm for the remaining eight methylene (-CH₂-) groups of the decyl chain.
-
Carboxylic Acid (δ 10-13 ppm): A broad singlet for the acidic proton, which may be exchangeable with trace water in the solvent.
-
-
¹³C NMR:
-
Distinct signals for each of the 17 carbons. The carbon directly bonded to the fluorine atom will appear as a doublet with a large C-F coupling constant. The carbonyl carbon of the carboxylic acid will be observed downfield (~165-170 ppm).
-
-
¹⁹F NMR:
-
A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment. Data for a similar compound, 4-fluorobenzoic acid, shows a ¹⁹F signal.[14]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Insight: Samples can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation. Alternatively, the sample can be dissolved in a solvent like CCl₄ to study hydrogen bonding effects.[15]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. This broadness is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in non-polar solvents.[16]
-
C-H Stretches (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹ for the hydrogen-bonded carboxylic acid.[15][16]
-
C-O Stretches (Ether & Acid): Strong bands in the 1320-1000 cm⁻¹ region.
-
C-F Stretch: A strong band typically found in the 1250-1000 cm⁻¹ region.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic π-system. Benzoic acid derivatives typically show characteristic absorption bands.[17][18][19]
-
Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the absorption spectrum over a range of approximately 200-400 nm.
Benzoic acids typically exhibit three main absorption bands.[17] For this compound, we can expect:
-
An intense "A-band" (or E₂-band) around 200-220 nm.
-
A "B-band" (or K-band) around 230-260 nm, related to the π → π* transition of the benzene ring conjugated with the carbonyl group.
-
A weaker "C-band" (or B-band) with fine structure around 270-290 nm, which is characteristic of the benzene ring itself. The substituents will cause shifts in the exact positions and intensities of these bands.
References
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- Plato, C. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. ResearchGate.
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- 4-N-DECYLOXY-2-FLUOROBENZOIC ACID 106316-02-3 wiki. (n.d.). Guidechem.
- Baum, J. C., & McClure, D. S. (n.d.). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Journal of the American Chemical Society.
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. (n.d.).
- Differential scanning calorimetry (DSC). (n.d.). Wikipedia.
- The Absorption Spectra of Benzoic Acid and Esters. (n.d.). ACS Publications.
- D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course. Journal of Chemical Education.
- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.).
- 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound. (n.d.). BLD Pharm.
- 4-Fluorobenzoic acid. (n.d.). Chem-Impex.
- 4-Fluorobenzoic acid 98%. (n.d.). Sigma-Aldrich.
- 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum. (n.d.). ChemicalBook.
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A Comprehensive Guide to the Spectroscopic Characterization of 4-(Decyloxy)-2-fluorobenzoic Acid
Abstract: This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structural elucidation and characterization of 4-(Decyloxy)-2-fluorobenzoic acid. Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond presenting protocols, this guide emphasizes the rationale behind experimental choices, principles of data interpretation, and the synergistic power of a multi-technique approach to ensure unambiguous compound verification.
Introduction and Compound Profile
This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a long aliphatic chain (decyloxy group), a fluorine atom, and a carboxylic acid moiety, makes it a valuable building block in the synthesis of liquid crystals, advanced polymers, and pharmacologically active molecules. The fluorine substitution, in particular, can significantly modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, making it a key feature in modern medicinal chemistry.
Accurate and comprehensive characterization is paramount to confirm the identity, purity, and structure of such a molecule before its use in further applications. This guide details the application of orthogonal spectroscopic techniques to achieve this goal.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 106316-02-3 | [1][2] |
| Molecular Formula | C₁₇H₂₅FO₃ | [1][2] |
| Molecular Weight | 296.38 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | Inferred from similar compounds |
| Storage | Sealed in dry, 2-8°C | [2] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Rotatable Bond Count | 11 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous map of the carbon skeleton and the specific placement of substituents.
Expertise in Action: Why We Use ¹H, ¹³C, and ¹⁹F NMR
-
¹H NMR provides information on the number, environment, and connectivity of protons. It is crucial for mapping the aromatic protons and the extensive aliphatic decyloxy chain.
-
¹³C NMR reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments require a higher sample concentration or longer acquisition times.[3][4]
-
¹⁹F NMR is a highly sensitive technique specific to the fluorine atom. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a clean, distinct signal that confirms the presence and electronic environment of the fluorine substituent. Its coupling to nearby ¹H and ¹³C nuclei is also a powerful diagnostic tool.
Workflow for NMR Analysis
Caption: A streamlined workflow for acquiring and interpreting NMR data.
Experimental Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on meticulous sample preparation.[4]
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3][4][5]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[4][6] Chloroform-d (CDCl₃) is a suitable first choice due to its excellent solubilizing power for moderately polar organic compounds and its single residual proton peak at ~7.26 ppm. For compounds with key signals in that region, DMSO-d₆ can be an alternative.
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or swirl the vial until the sample is fully dissolved. A homogeneous solution free of particulate matter is critical for high-resolution spectra.[5][7] If solids remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[5]
-
Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 40-50 mm (approx. 0.6 mL).[4]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR to set the chemical shift scale to 0.00 ppm.[8] However, modern spectrometers can reference the residual solvent peak, making TMS addition unnecessary unless precise internal calibration is required.
Predicted NMR Data Interpretation and Structural Elucidation
The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for the key nuclei in this compound, assuming CDCl₃ as the solvent.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale & Key Insights |
| Carboxyl OH | δ 10.0-12.0 (broad s, 1H) | - | The acidic proton is highly deshielded and often appears as a broad singlet.[9][10] Its signal disappears upon D₂O exchange. |
| Aromatic H-3 | δ 7.9-8.1 (dd, J ≈ 8.8, 7.0 Hz, 1H) | δ 130-133 | Coupled to both H-5 (³JHH) and F-2 (³JHF). The downfield shift is due to deshielding from the adjacent carboxyl group. |
| Aromatic H-5 | δ 6.7-6.9 (dd, J ≈ 8.8, 2.5 Hz, 1H) | δ 110-115 (d, JCF ≈ 2-4 Hz) | Coupled to H-3 (³JHH) and H-6 (⁴JHH). Shielded by the electron-donating decyloxy group. |
| Aromatic H-6 | δ 6.6-6.8 (dd, J ≈ 11.0, 2.5 Hz, 1H) | δ 100-105 (d, JCF ≈ 25-30 Hz) | Coupled to H-5 (⁴JHH) and F-2 (³JHF). Exhibits a large ³JHF coupling and is strongly shielded by the para-decyloxy group. |
| OCH₂ (C1') | δ 3.9-4.1 (t, J ≈ 6.5 Hz, 2H) | δ 68-70 | Methylene group directly attached to the electron-withdrawing aromatic ring, resulting in a downfield shift. |
| CH₂ (C2') | δ 1.7-1.9 (quint, J ≈ 7.0 Hz, 2H) | δ 28-30 | Typical aliphatic methylene chemical shift. |
| (CH₂)₇ (C3'-C9') | δ 1.2-1.5 (m, 14H) | δ 22-32 | Overlapping signals of the bulk methylene groups in the aliphatic chain. |
| CH₃ (C10') | δ 0.8-0.9 (t, J ≈ 7.0 Hz, 3H) | δ 14.1 | Terminal methyl group, the most shielded signal in the aliphatic chain. |
| C=O (Carboxyl) | - | δ 165-170 (d, JCF ≈ 3-5 Hz) | Carbonyl carbon, deshielded. May show a small coupling to the ortho-fluorine. |
| C-F (C-2) | - | δ 160-165 (d, ¹JCF ≈ 240-260 Hz) | Directly attached to fluorine, this carbon exhibits a very large one-bond C-F coupling constant, a key diagnostic feature. |
| C-O (C-4) | - | δ 162-166 (d, JCF ≈ 10-15 Hz) | Deshielded by the ether oxygen. Shows coupling to the fluorine atom. |
| ¹⁹F NMR (Predicted) | - | - | A single signal is expected around δ -110 to -130 ppm (relative to CFCl₃), likely appearing as a multiplet due to coupling with H-3 and H-6. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its molecular formula. For a molecule like this compound, which is non-volatile and can be thermally sensitive, Electrospray Ionization (ESI) is the preferred method.
Expertise in Action: Why Choose ESI?
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[11][12][13] This is ideal for obtaining a clear molecular ion peak. The carboxylic acid moiety is easily deprotonated, making ESI in negative ion mode highly sensitive for detecting the [M-H]⁻ ion.[14][15]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be of high purity (LC-MS grade) to minimize background noise.
-
Instrument Setup: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters:
-
Ionization Mode: Negative ion mode is optimal to observe the deprotonated molecule [M-H]⁻. Positive mode can also be used to observe protonated [M+H]⁺ or adducted [M+Na]⁺ ions.
-
Capillary Voltage: A high voltage (e.g., 2.5–4.0 kV) is applied to the capillary tip to generate a fine spray of charged droplets.[11]
-
Nebulizing Gas: A heated inert gas, such as nitrogen, is used to aid in desolvation of the droplets.[12]
-
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.
Predicted Mass Spectrum Data
| Ion Species | Predicted m/z | Ionization Mode | Rationale & Key Insights |
| [M-H]⁻ | 295.17 | Negative | The most abundant and expected ion in negative mode due to the acidic nature of the carboxylic acid group. |
| [M+H]⁺ | 297.18 | Positive | The protonated molecular ion, expected in positive mode. |
| [M+Na]⁺ | 319.16 | Positive | A common adduct observed in positive mode if sodium salts are present as trace impurities. |
| [M-CO₂H]⁻ | 251.18 | Negative (with fragmentation) | Loss of the carboxylic acid group can occur with increased collision energy, providing structural information.[16] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[17] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Logical Relationship between Structure and IR Spectrum
Caption: Key functional groups in the molecule and their corresponding diagnostic IR absorption regions.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal to no sample preparation, making it preferable to traditional KBr pellets for solid samples.[18][19]
-
Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[20] Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[20]
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.
Predicted IR Data Interpretation
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |
| 3300 - 2500 | O-H stretch (Carboxylic acid) | Broad, Strong | A hallmark of a hydrogen-bonded carboxylic acid dimer.[10][21][22] This broad absorption often overlaps the C-H stretching region. |
| 2955 - 2850 | C-H stretch (Aliphatic) | Strong | Confirms the presence of the long decyloxy alkyl chain. |
| ~1710 | C=O stretch (Carboxylic acid) | Very Strong | Characteristic absorption for the carbonyl of a hydrogen-bonded aromatic carboxylic acid.[21][22] |
| ~1610, ~1500 | C=C stretch (Aromatic) | Medium | Confirms the presence of the benzene ring. |
| ~1250 | C-O stretch (Aryl ether & acid) | Strong | Asymmetric stretching, often coupled. A strong band in this region is indicative of the aryl ether linkage. |
| ~1150 | C-F stretch (Aromatic) | Strong | Confirms the presence of the carbon-fluorine bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores like aromatic rings and carbonyl groups.
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as methanol or ethanol.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 mg/L).
-
Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).
Predicted UV-Vis Data Interpretation
Aromatic carboxylic acids typically exhibit a primary absorption band (π→π* transition) around 230-280 nm. For this compound, the presence of the electron-donating decyloxy group is expected to cause a bathochromic (red) shift of the primary absorption maximum (λ_max) compared to unsubstituted benzoic acid. A weak n→π* transition from the carbonyl group may be observed at a longer wavelength, but is often obscured.[21][22] Unconjugated carboxylic acids absorb around 210 nm, which is often too low to be useful for routine analysis.[9][10]
Conclusion
The structural verification of this compound is achieved not by a single technique, but by the congruent and complementary data obtained from a suite of spectroscopic methods. NMR spectroscopy defines the precise atomic connectivity, Mass Spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy validates the presence of key functional groups. Together, these techniques provide a self-validating system, ensuring the unequivocal identification of the target compound with the highest degree of confidence, a critical requirement for its application in research and development.
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An In-depth Technical Guide to 4-(Decyloxy)-2-fluorobenzoic Acid and its Role in Liquid Crystals
Foreword: The Strategic Importance of Fluorinated Mesogens
In the dynamic field of liquid crystal (LC) materials, the quest for compounds that offer enhanced performance characteristics is perpetual. Researchers and engineers in drug development and materials science continually seek molecules that can precisely modulate the electro-optical properties of LC mixtures for advanced display technologies and beyond. Among the various classes of mesogenic compounds, fluorinated benzoic acids have emerged as a cornerstone for innovation. The introduction of fluorine into the molecular architecture of these materials imparts a unique combination of properties, including improved thermal and chemical stability, and, most critically, the ability to tailor dielectric anisotropy.[1] This guide focuses on a particularly significant member of this family: 4-(Decyloxy)-2-fluorobenzoic acid. We will explore its synthesis, fundamental properties, and its pivotal role in the formulation of high-performance liquid crystal mixtures, providing both theoretical insights and practical, field-proven methodologies for its application.
Core Concepts: The Molecular Architecture and its Implications
The efficacy of this compound as a liquid crystal component is deeply rooted in its molecular structure. This molecule is characterized by a rigid benzoic acid core, a flexible decyloxy tail, and a strategically placed fluorine atom. This combination gives rise to a calamitic (rod-like) molecular shape, a prerequisite for the formation of liquid crystalline phases.[2]
The Power of Hydrogen Bonding: Dimerization and Mesophase Formation
A key feature of this compound is its ability to form stable hydrogen-bonded dimers. The carboxylic acid groups of two molecules associate to create a more elongated, rod-like supramolecular structure.[3] This dimerization is a critical factor in the formation and stabilization of liquid crystalline phases, particularly the nematic and smectic phases. The extended aspect ratio of the dimer enhances the intermolecular anisotropic interactions necessary for mesophase formation.
Diagram: Hydrogen-Bonded Dimerization of this compound
Caption: Supramolecular dimer formation via hydrogen bonding.
The Role of the Decyloxy Chain and Fluorine Substitution
The length of the alkoxy chain plays a crucial role in determining the type and stability of the mesophases. Longer chains, such as the decyloxy group, tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions between the aliphatic tails.[3] The fluorine atom at the 2-position (ortho to the carboxylic acid) has a profound impact on the electronic properties of the molecule. Its high electronegativity creates a dipole moment that is perpendicular to the long axis of the molecule. This lateral dipole is instrumental in inducing a negative dielectric anisotropy (Δε < 0) in liquid crystal mixtures, a highly desirable characteristic for advanced display modes like vertically aligned (VA) and fringe-field switching (FFS) displays.[4][5]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis to attach the decyloxy tail, followed by the hydrolysis of an ester protecting group.
Step 1: Williamson Ether Synthesis
This classic reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[6][7]
Materials:
-
Methyl 2-fluoro-4-hydroxybenzoate
-
1-Bromodecane
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-fluoro-4-hydroxybenzoate (1 equivalent) in DMF.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Slowly add 1-bromodecane (1.1-1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-(decyloxy)-2-fluorobenzoate.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of the ester intermediate.
Step 2: Ester Hydrolysis
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Methyl 4-(decyloxy)-2-fluorobenzoate
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Protocol:
-
Dissolve the purified methyl 4-(decyloxy)-2-fluorobenzoate in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide and reflux the mixture for 2-4 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Physicochemical and Mesomorphic Properties
This compound is a white crystalline solid at room temperature. Its liquid crystalline properties are typically characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Phase Transitions
This compound is known to exhibit both a nematic (N) and a smectic C (SmC) phase. The smectic C phase is a tilted smectic phase where the long molecular axes are tilted with respect to the layer normal.
| Property | Value |
| Molecular Formula | C₁₇H₂₅FO₃ |
| Molecular Weight | 296.38 g/mol |
| Melting Point (Crystal to SmC) | Data not available in the provided search results |
| SmC to Nematic Transition | Data not available in the provided search results |
| Clearing Point (Nematic to Isotropic) | Data not available in the provided search results |
Note: While the existence of Nematic and Smectic C phases for 4-decyloxy-2-fluorobenzoic acid has been reported, specific transition temperatures were not found in the provided search results. These values would need to be determined experimentally.
Role in Liquid Crystal Mixtures: Enhancing Electro-Optical Performance
The primary application of this compound is as a component in liquid crystal mixtures to induce or enhance negative dielectric anisotropy.
Impact on Dielectric Anisotropy
The lateral fluorine atom in this compound creates a dipole moment that is largely perpendicular to the long molecular axis. When this compound is introduced into a nematic host, the dimers align with the host director, and the lateral dipoles contribute to a larger perpendicular component of the dielectric permittivity (ε⊥) compared to the parallel component (ε∥). This results in a negative dielectric anisotropy (Δε = ε∥ - ε⊥ < 0).
Table: Hypothetical Example of the Effect of this compound on a Nematic Host
| Property | Nematic Host | Nematic Host + 5% this compound |
| Dielectric Anisotropy (Δε) | +3.0 | -1.5 |
| Clearing Point (°C) | 90 | 85 |
| Threshold Voltage (V) | 2.0 | 2.5 (for VA mode) |
Note: This table presents hypothetical data to illustrate the expected effects. Actual values will depend on the specific nematic host and the concentration of the dopant.
Experimental Characterization Protocols
Polarized Optical Microscopy (POM)
Objective: To visually identify the liquid crystal phases and their textures.
Protocol:
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the sample on a temperature-controlled hot stage.
-
Observe the sample through a polarizing microscope with crossed polarizers as it is heated and cooled.
-
The nematic phase will typically exhibit a Schlieren or threaded texture, while the smectic C phase may show a broken fan or Schlieren texture.[1][8]
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Protocol:
-
Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to above its clearing point.
-
Cool the sample at the same rate to below its melting point.
-
The phase transitions will appear as peaks in the heat flow versus temperature curve.
Dielectric Spectroscopy
Objective: To measure the dielectric anisotropy of the liquid crystal mixture.
Protocol:
-
Prepare two types of liquid crystal cells: one with planar alignment and one with homeotropic alignment.[4]
-
Fill the cells with the liquid crystal mixture in its isotropic phase and then cool slowly into the nematic phase.
-
The planar cell is used to measure the perpendicular component of the dielectric permittivity (ε⊥), and the homeotropic cell is used to measure the parallel component (ε∥).
-
Measure the capacitance of each cell at a specific frequency (typically 1 kHz) using an LCR meter.[9]
-
Calculate the dielectric permittivity from the capacitance, cell dimensions, and the capacitance of the empty cell.
-
The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.
Diagram: Dielectric Anisotropy Measurement Workflow
Caption: Workflow for determining dielectric anisotropy.
Conclusion and Future Outlook
This compound stands as a testament to the power of molecular engineering in the field of liquid crystals. Its unique architecture, combining a hydrogen-bonding core, a flexible aliphatic tail, and a strategically positioned fluorine atom, makes it a valuable component for formulating LC mixtures with negative dielectric anisotropy. Such materials are critical for the advancement of display technologies that require low power consumption, wide viewing angles, and fast response times. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of this important mesogen. Future research will likely focus on further refining the molecular structure, perhaps by exploring different chain lengths or additional substitutions, to achieve even greater control over the electro-optical properties of liquid crystal materials.
References
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Lavrentovich, O. D. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group. Retrieved from [Link]
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- Kitzerow, H. S., & Bahr, C. (Eds.). (2007). Chirality in liquid crystals. Springer Science & Business Media.
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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- Işık, B., et al. (2021). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Turkish Journal of Chemistry, 45(3), 845-857.
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- Kumar, S., et al. (2025). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
ResearchGate. (2021, May 27). Dielectric properties of the system: 4-n-pentyloxybenzoic acid– N-(4-n-butyloxybenzylidene)-4᾽-methylaniline. Retrieved from [Link]
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Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
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ResearchGate. (2015, September 30). *Design, synthesis and mesomorphic properties of chiral benzoates and fluorobenzoates with direct SmC A -Iso phase transition. Retrieved from [Link]
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MDPI. (2023, March 8). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. Retrieved from [Link]
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Mesomorphic properties of 4-(Decyloxy)-2-fluorobenzoic acid
An In-Depth Technical Guide to the Mesomorphic Properties of 4-(Decyloxy)-2-fluorobenzoic acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of the synthesis, characterization, and mesomorphic properties of the calamitic liquid crystal, this compound. The structure of this document is designed to logically present the scientific narrative, from molecular synthesis to physicochemical analysis, providing field-proven insights and explaining the causality behind experimental choices.
Abstract
This technical guide details the mesomorphic, or liquid crystalline, properties of this compound, a calamitic (rod-shaped) molecule. Benzoic acid derivatives with long alkoxy chains are a well-established class of thermotropic liquid crystals, forming mesophases upon changes in temperature. The introduction of a lateral fluorine atom at the 2-position significantly modulates the molecule's steric and electronic properties, thereby influencing its phase behavior, transition temperatures, and dielectric anisotropy. This document provides a robust framework for the synthesis of this compound via Williamson ether synthesis and outlines a comprehensive characterization workflow using Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD). By synthesizing data from closely related analogs, this guide offers expert insights into the expected nematic and smectic phases, providing researchers with the foundational knowledge required for its application in advanced materials and drug delivery systems.
Introduction to Calamitic Liquid Crystals and Benzoic Acid Derivatives
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] Calamitic liquid crystals, composed of elongated, rod-like molecules, are fundamental to many modern technologies, most notably liquid crystal displays (LCDs).[2] Their defining characteristic is the ability to self-assemble into ordered structures while retaining fluidity. This behavior is governed by a delicate balance of intermolecular forces, which are highly sensitive to molecular architecture.
The 4-alkoxybenzoic acids are a classic family of calamitic mesogens.[3] The rigid benzoic acid core provides the necessary structural anisotropy, while the flexible alkoxy chain enhances the stability of the liquid crystalline phases.[4] A key feature of these molecules is their ability to form hydrogen-bonded dimers, which effectively elongates the mesogenic unit and significantly influences the resulting mesophases.[5]
The Role of Molecular Structure: Alkoxy Chains and Fluorine Substitution
The length of the terminal alkoxy chain (the decyloxy group, -OC₁₀H₂₁) is a critical determinant of the mesomorphic behavior. Longer chains tend to promote higher-ordered smectic phases, where molecules are arranged in layers, due to increased van der Waals interactions.[6] In contrast, shorter chains typically favor the less-ordered nematic phase, where molecules exhibit long-range orientational order but no positional order.[3]
The substitution of a hydrogen atom with a fluorine atom on the aromatic core introduces several profound effects:
-
Steric Influence: The fluorine atom increases the breadth of the molecule, which can disrupt molecular packing and often leads to a reduction in melting points and clearing temperatures (the temperature at which the material becomes an isotropic liquid).[7]
-
Dipole Moment: The high electronegativity of fluorine introduces a strong dipole moment perpendicular to the long axis of the molecule. This significantly alters the dielectric anisotropy of the material, a key parameter for electro-optical applications.
-
Intermolecular Interactions: The fluorine substituent can modify π-π stacking interactions between aromatic cores, further influencing phase stability.[8]
Significance of this compound
The specific molecule, this compound, combines these structural features. The long decyloxy chain is expected to induce smectic phases, while the lateral fluorine atom will modulate the stability and temperature range of these phases. Understanding these properties is crucial for designing new materials for advanced displays, spatial light modulators, and sensors. Furthermore, for drug development professionals, liquid crystalline materials are being explored as ordered matrices for controlled drug release, and the specific physicochemical properties of this molecule could offer unique advantages.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via the Williamson ether synthesis.[9][10] This classic Sₙ2 reaction is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[11][12] The chosen pathway involves the O-alkylation of 2-fluoro-4-hydroxybenzoic acid, a commercially available starting material, using 1-bromodecane.[13]
Synthetic Pathway
The reaction proceeds by deprotonating the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid with a suitable base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This potent nucleophile then attacks the primary carbon of 1-bromodecane, displacing the bromide leaving group to form the desired ether linkage.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Causality: The choice of a polar aprotic solvent like acetone is crucial; it effectively dissolves the reactants while not interfering with the nucleophilicity of the phenoxide. Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing hydrolysis of the ester or other side reactions. Using a primary alkyl halide (1-bromodecane) ensures the reaction proceeds via the desired Sₙ2 mechanism, avoiding elimination side-reactions that are common with secondary or tertiary halides.[10]
-
Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 100 mL of acetone.
-
Alkylation: Stir the suspension vigorously. Add 1-bromodecane (1.1 eq) to the flask via a dropping funnel over 15 minutes.
-
Reaction & Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]
-
Workup - Filtration: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the salts with a small amount of acetone.
-
Workup - Extraction: Combine the filtrates and evaporate the acetone under reduced pressure. Dissolve the resulting residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 50 mL) to protonate the carboxylic acid and remove any remaining base, followed by a wash with brine (1 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white solid.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Characterization of Mesomorphic Properties
A multi-technique approach is essential for the unambiguous characterization of liquid crystalline phases. The logical workflow involves first identifying the thermal transitions using DSC, then observing the optical textures of the corresponding phases with POM, and finally elucidating the molecular-level structure with XRD.
Experimental Workflow
Caption: Workflow for characterizing liquid crystal mesophases.
Polarized Optical Microscopy (POM)
POM is the primary tool for identifying mesophases based on their unique optical textures, which arise from the material's birefringence (having different refractive indices for light polarized in different directions).[15]
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover with a coverslip.
-
Heating Stage: Position the slide on a hot stage connected to a temperature controller.
-
Observation: Place the stage on the microscope between two crossed polarizers.
-
Heating/Cooling Cycle: Heat the sample into the isotropic liquid phase (where it will appear dark). Then, cool the sample slowly (e.g., 1-2 °C/min) while observing the textures that form as the material transitions into its mesophases. Record images at characteristic temperatures identified by DSC.
-
Nematic (N) Phase: Upon cooling from the isotropic liquid, the nematic phase typically appears as birefringent droplets that coalesce. The characteristic texture is the "schlieren" texture, featuring dark brushes or "threads" that correspond to topological defects in the director field.[3]
-
Smectic A (SmA) Phase: This phase is more ordered than the nematic phase. It often grows from the nematic phase or isotropic liquid, forming a "focal-conic" texture, which appears as fan-like domains.[1]
-
Smectic C (SmC) Phase: This is a tilted smectic phase. Its texture is often a broken focal-conic or a schlieren texture similar to the nematic phase, but with different defect structures.[6]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH).[16]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: a. Heat the sample to a temperature well above its clearing point (e.g., 150°C) to ensure a uniform thermal history. b. Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point (e.g., 25°C). c. Heat the sample again at the same controlled rate. The second heating scan is typically used for analysis to ensure consistent thermodynamic data.
-
Data Analysis: The phase transitions will appear as peaks in the DSC thermogram. The peak temperature indicates the transition temperature, and the integrated area of the peak corresponds to the enthalpy of the transition.
First-order transitions, such as crystal-to-smectic or smectic-to-nematic, typically show sharp, well-defined peaks. The nematic-to-isotropic transition is also first-order but often has a smaller enthalpy change. This data provides the quantitative thermodynamic fingerprint of the material.[17]
X-Ray Diffraction (XRD)
XRD provides direct information about the molecular arrangement within the mesophases.[2]
-
Sample Preparation: The sample is loaded into a thin-walled glass capillary tube (approx. 1 mm diameter) and placed in a temperature-controlled holder within the XRD instrument. The sample can be aligned using a magnetic field if desired.
-
Data Acquisition: A monochromatic X-ray beam is directed at the sample. The scattered X-rays are detected, producing a diffraction pattern.
-
Temperature Control: Diffraction patterns are recorded at various temperatures corresponding to the different mesophases identified by DSC and POM.
-
Nematic Phase: The XRD pattern of a nematic phase shows a diffuse halo at wide angles, corresponding to the average lateral distance between molecules (typically ~4-5 Å), and may show diffuse scattering at small angles related to the molecular length.
-
Smectic Phases: Smectic phases exhibit one or more sharp, quasi-Bragg peaks at small angles, which are indicative of a layered structure.[18] The position of the first peak (q) can be used to calculate the smectic layer spacing (d) using the formula d = 2π/q. This value can be compared to the calculated molecular length to determine if the phase is a Smectic A (d ≈ molecular length) or a Smectic C (d < molecular length) phase.
Summary of Physicochemical Properties
While specific experimental data for this compound is not widely published, we can infer its properties based on the well-documented behavior of the 4-alkoxybenzoic acid series and the known effects of lateral fluorine substitution. The non-fluorinated analog, 4-(Decyloxy)benzoic acid, exhibits Smectic C, Nematic, and Isotropic phases.[19] The lateral fluorine atom is expected to lower the transition temperatures.
Table 1: Expected Mesomorphic Properties of this compound
| Property | Expected Behavior | Rationale |
|---|---|---|
| Phase Sequence | Crystal (Cr) → Smectic C (SmC) → Nematic (N) → Isotropic (I) | The long C₁₀ chain strongly promotes smectic ordering. The sequence SmC-N-I is common for longer-chain 4-alkoxybenzoic acids.[6] |
| Transition Type | Enantiotropic (mesophases appear on both heating and cooling) | This is typical for this class of compounds.[3] |
| Cr → SmC Transition | ~90 - 100 °C | Expected to be lower than the non-fluorinated analog due to steric disruption by the fluorine atom.[7] |
| SmC → N Transition | ~115 - 125 °C | This transition is also expected to be depressed compared to the non-fluorinated analog. |
| N → I Transition (Clearing Point) | ~125 - 135 °C | The clearing point will be lower than the non-fluorinated analog (~147 °C). |
Note: The temperature ranges provided are expert estimations based on structure-property relationships and require experimental verification via DSC.
Applications and Future Directions
The unique combination of a smectic phase (positional order) and a strong lateral dipole moment makes this compound a candidate for several advanced applications:
-
Dielectric Materials: The lateral fluorine atom should impart a negative dielectric anisotropy, making it suitable for vertically aligned (VA) mode LCDs.
-
Non-Linear Optics: The ordered, non-centrosymmetric nature of certain liquid crystal phases can be exploited for second-harmonic generation.
-
Drug Delivery Systems: The lamellar structure of the smectic phase could serve as a nanostructured reservoir for the controlled release of therapeutic agents. The amphiphilic nature of the benzoic acid head and the lipophilic tail is conducive to interacting with both hydrophilic and hydrophobic drug molecules.
Future research should focus on the experimental verification of the properties outlined in this guide. Blending this compound with other liquid crystals could be explored to tune the mesophase temperature ranges for specific applications. Furthermore, investigating its behavior at interfaces and in confined geometries is a promising avenue for developing novel sensors and responsive materials.
References
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Synthesis and Mesomorphic Properties of Two Series of Hydrogen-Bonded Liquid Crystals Based on Laterally Fluorinated Benzoic Acid and 4, 4′-Bipyridine With a Molar Ratio of 2:1. (2012). Taylor & Francis Online. [Link]
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Microscopic Textures and X-Ray Diffraction Patterns in Nematic Phases Occurring Above Smectic C Phases. Taylor & Francis Online. [Link]
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X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. ResearchGate. [Link]
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Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. (2023). NIH National Library of Medicine. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Polarized Light Microscopy. NASA. [Link]
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Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]
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Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. [Link]
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Williamson ether synthesis – Knowledge and References. Taylor & Francis. [Link]
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First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (2023). NIH National Library of Medicine. [Link]
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The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
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Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (4). ResearchGate. [Link]
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p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
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Synthesis and characterization of mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. [Link]
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2D images of the XRD pattern exhibiting (a) crystalline phase, (b, c) nematic phase; (d) θ-scans of the X-ray diffraction patterns at different temperatures of C12HB; (e) theoretically optimised model of the same compound. ResearchGate. [Link]
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Benzoic acid, 4-fluoro-. NIST WebBook. [Link]
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Literature on polarized light microscopy, the LC-PolScope, and their applications. Marine Biological Laboratory. [Link]
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Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. (2021). NIH National Library of Medicine. [Link]
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Advanced polarized light microscopy for mapping molecular orientation. (2019). YouTube. [Link]
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Benzoic acid, 4-fluoro-. NIST WebBook. [Link]
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Benzoic acid, 4-fluoro-. NIST WebBook. [Link]
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Dynamics and Phase Transitions of 4-Bromobenzylidene-40-pentyloxyaniline and 4-Bromobenzylidene-40-hexyloxyaniline as Studied by Dielectric Spectroscopy. ResearchGate. [Link]
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4-Fluorobenzoic acid. Wikipedia. [Link]
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4-Fluorobenzoic Acid. PubChem. [Link]
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The Mesomorphic Behavior of 4-(Decyloxy)-2-fluorobenzoic Acid: A Predictive Analysis of Phase Transitions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the anticipated phase transition behavior of 4-(Decyloxy)-2-fluorobenzoic acid, a calamitic (rod-shaped) liquid crystal. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from structurally analogous compounds, namely 4-(decyloxy)benzoic acid and other fluorinated liquid crystals. We will explore the theoretical underpinnings of its mesomorphic properties, detailing the expected influence of the terminal decyloxy chain and the lateral fluorine substituent on the formation and stability of liquid crystalline phases. This guide outlines the essential experimental protocols, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), that are critical for the precise characterization of its phase transitions. Through this predictive analysis, we aim to provide a robust framework for researchers initiating studies on this compound, enabling a more targeted and efficient investigation of its potential applications in drug delivery, materials science, and electronics.
Introduction: The Architectural Influence on Mesophase Formation
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] Their molecular arrangement is characterized by long-range orientational order, but they lack long-range positional order.[1] Benzoic acid derivatives, such as the 4-alkoxybenzoic acids, are a well-studied class of thermotropic liquid crystals, where phase transitions are induced by changes in temperature.[1] The formation of liquid crystalline phases, or mesophases, in these materials is largely dictated by the molecular architecture.
The molecule at the core of our discussion, this compound, possesses key structural features that strongly suggest liquid crystalline behavior:
-
A Rigid Core: The fluorinated benzene ring provides the necessary rigidity.
-
A Flexible Terminal Chain: The decyloxy chain (-O(CH₂)₉CH₃) contributes to the anisotropy of the molecule and influences the type and temperature range of the mesophases.
-
Hydrogen Bonding: The carboxylic acid moiety allows for the formation of hydrogen-bonded dimers, effectively elongating the molecular unit and enhancing the stability of the liquid crystalline state.[2]
-
Lateral Substitution: The fluorine atom at the 2-position introduces a lateral dipole and can significantly alter intermolecular interactions, thereby influencing the phase transition temperatures and potentially inducing different mesophases compared to its non-fluorinated counterpart.
Based on the behavior of the homologous series of 4-n-alkoxybenzoic acids, it is highly probable that this compound will exhibit smectic and/or nematic phases.[3] The long decyloxy chain typically promotes the formation of more ordered smectic phases, where molecules are arranged in layers.
The Impact of Fluorine Substitution: A Molecular Engineering Tool
The introduction of a fluorine atom onto the aromatic core is a common strategy in the design of liquid crystals to fine-tune their physical properties. The high electronegativity and small size of fluorine lead to several key effects:
-
Altered Intermolecular Interactions: The C-F bond introduces a strong dipole moment, which can modify the electrostatic interactions between molecules. This can either stabilize or destabilize certain mesophases depending on its position.
-
Steric Effects: A lateral fluorine substituent can increase the breadth of the molecule, potentially disrupting the close packing required for certain crystalline and smectic phases and lowering the melting point.
-
Influence on Mesophase Stability: The effect of lateral fluorination on the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) is complex. It can lower the clearing point by disrupting molecular packing, but it can also increase it by enhancing intermolecular attractions.
By comparing the known phase behavior of 4-(decyloxy)benzoic acid with the predicted behavior of its 2-fluoro derivative, we can anticipate the specific influence of this substitution.
Experimental Characterization of Phase Transitions
A multi-faceted approach employing several analytical techniques is essential for the unambiguous characterization of the phase transitions of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[4] Each phase transition is associated with a characteristic change in enthalpy, which is observed as a peak in the DSC thermogram.
Expected DSC Profile for this compound:
Based on the known behavior of 4-(decyloxy)benzoic acid, we can predict the following transitions upon heating:
| Transition | Predicted Temperature Range (°C) | Enthalpy Change (ΔH) |
| Crystal (Cr) to Smectic C (SmC) | 90 - 100 | Endothermic Peak |
| Smectic C (SmC) to Nematic (N) | 115 - 125 | Small Endothermic Peak |
| Nematic (N) to Isotropic (I) | 140 - 150 | Endothermic Peak |
Note: These temperature ranges are estimations based on the non-fluorinated analogue and the expected influence of the fluorine substituent. Actual values must be determined experimentally.
A representative DSC thermogram for the non-fluorinated analogue, 4-(decyloxy)benzoic acid, is shown in Figure 1, illustrating the expected endothermic peaks corresponding to the phase transitions upon heating.[5]
Experimental Protocol for DSC:
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: A calibrated Differential Scanning Calorimeter is used. An empty sealed pan serves as a reference.
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min, under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The onset temperature of the peaks in the thermogram are used to determine the transition temperatures, and the area under the peaks corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the visual identification of liquid crystal phases.[6] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.
Expected Optical Textures:
-
Smectic C (SmC) Phase: A broken fan-shaped or schlieren texture is anticipated.
-
Nematic (N) Phase: A threaded or schlieren texture is the characteristic feature.
-
Isotropic (I) Phase: The field of view will be completely dark (extinction) as the liquid is optically isotropic.
Figure 2 shows polarized optical micrographs of 4-(decyloxy)benzoic acid at different temperatures, illustrating the distinct textures of the solid, smectic, and nematic phases.[6]
Experimental Protocol for POM:
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage mounted on the polarized light microscope.
-
Observation: The sample is slowly heated while being observed through the microscope with crossed polarizers.
-
Texture Identification: The characteristic textures are observed and recorded at different temperatures to identify the mesophases and their transition temperatures.
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structural parameters of the different phases. By analyzing the diffraction patterns, one can determine layer spacing in smectic phases and the average intermolecular distance.
Expected XRD Patterns:
-
Smectic Phases: A sharp, low-angle diffraction peak corresponding to the layer spacing (d) is expected, along with a diffuse wide-angle peak related to the lateral spacing of the molecules within the layers.
-
Nematic Phase: Only a diffuse wide-angle scattering pattern will be observed, indicating the absence of positional order.
Experimental Protocol for XRD:
-
Sample Preparation: The sample is loaded into a capillary tube and placed in a temperature-controlled sample holder.
-
Data Collection: X-ray diffraction patterns are recorded at various temperatures corresponding to the different phases identified by DSC and POM.
-
Data Analysis: The positions of the diffraction peaks are used to calculate structural parameters such as the layer spacing in the smectic phases.
Synthesis and Purification
The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established method for preparing ethers.[1]
Synthetic Scheme:
Caption: Synthesis of this compound.
General Synthetic Protocol:
-
A mixture of 2-fluoro-4-hydroxybenzoic acid, 1-bromodecane, and potassium carbonate in a suitable solvent such as acetone is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]
Structure-Property Relationships and Predictive Insights
The interplay between the different structural components of this compound will govern its overall phase behavior.
Caption: Structure-Property Relationships.
-
Hydrogen Bonding and Dimerization: The formation of hydrogen-bonded dimers is a crucial factor for the exhibition of liquid crystallinity in benzoic acids. These dimers have a more elongated and rigid structure compared to the individual molecules, which favors the formation of ordered mesophases.
-
Alkyl Chain Length: The long decyloxy chain will promote lamellar packing, thus favoring the formation of smectic phases. A general trend in homologous series of calamitic liquid crystals is that as the alkyl chain length increases, the smectic phase stability increases, often at the expense of the nematic phase range.
-
Lateral Fluorine Substitution: The fluorine atom at the 2-position is expected to have a significant impact. Its steric bulk may disrupt the crystalline packing, leading to a lower melting point compared to 4-(decyloxy)benzoic acid. The effect on the clearing point is less predictable and depends on the balance between the disruption of molecular packing and the enhancement of intermolecular interactions due to the C-F dipole.
Conclusion and Future Directions
While this guide provides a thorough predictive analysis of the phase transition behavior of this compound, experimental verification is paramount. The outlined methodologies for synthesis and characterization provide a clear roadmap for researchers to undertake a comprehensive investigation of this promising liquid crystalline material.
Future studies should focus on:
-
Precise determination of phase transition temperatures and enthalpies using DSC.
-
Detailed identification of mesophases through POM texture analysis.
-
Structural characterization of the phases by temperature-dependent XRD.
-
Investigation of the influence of the fluorine substituent by comparing the properties of this compound with its non-fluorinated and 3-fluoro analogues.
A thorough understanding of the fundamental phase behavior of this compound will be instrumental in unlocking its potential for advanced applications in various fields of science and technology.
References
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Shanks, R. A., & Staszczyk, D. (n.d.). DSC thermograms of 4-(decyloxy)benzoic acid at a rate of 10 K·min−1, (a) heating, (b) cooling. ResearchGate. Retrieved from [Link]
-
Shanks, R. A., & Staszczyk, D. (n.d.). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during heating from the solid phase at (a) 25 °C, (b) 91.4 °C, (c) 106.8 °C, and (d) 135.2 °C. ResearchGate. Retrieved from [Link]
-
Kresse, H., & Weissflog, W. (2025, August 7). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystal Growth & Design. Retrieved from [Link]
-
Singh, A. K., & Singh, S. P. (n.d.). Polarized optical micrographs of 4-(decyloxy)benzoic acid taken during heating from the solid phase at (a) 25 °C, (b) 91.4 °C, (c) 106.8 °C, and (d) 135.2 °C. ResearchGate. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports. Retrieved from [Link]
-
Barrett, C. J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1138-1141. Retrieved from [Link]
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Methodological & Application
Synthesis of 4-(Decyloxy)-2-fluorobenzoic Acid: An Application Note for Researchers
Introduction: The Strategic Value of Alkoxybenzoic Acids in Drug Discovery and Materials Science
4-(Decyloxy)-2-fluorobenzoic acid is a specialized organic molecule with significant potential in the fields of drug development and materials science. The incorporation of a ten-carbon alkyl chain (decyloxy group) onto a fluorinated benzoic acid scaffold imparts a unique combination of properties. The long alkyl chain enhances lipophilicity, a critical factor for modulating the pharmacokinetic profiles of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). Furthermore, the fluorine atom can improve metabolic stability and binding affinity to target proteins. In materials science, long-chain alkoxybenzoic acids are well-established building blocks for liquid crystals, with the decyloxy group contributing to the formation of specific mesophases.
This application note provides a comprehensive, two-step synthetic protocol for the preparation of this compound, starting from commercially available 2,4-difluorobenzoic acid. The guide is designed for researchers, medicinal chemists, and materials scientists, offering detailed procedural instructions, mechanistic insights, and characterization guidelines.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved in two key steps, as illustrated in the workflow diagram below. The first step involves the selective nucleophilic aromatic substitution of the fluorine atom at the 4-position of 2,4-difluorobenzoic acid to introduce a hydroxyl group. The subsequent step is a Williamson ether synthesis to couple the resulting 2-fluoro-4-hydroxybenzoic acid with 1-bromodecane.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid
The initial step of the synthesis involves the conversion of 2,4-difluorobenzoic acid to 2-fluoro-4-hydroxybenzoic acid. This transformation is achieved through a nucleophilic aromatic substitution reaction. The hydroxyl group preferentially displaces the fluorine atom at the 4-position due to the electron-withdrawing effect of the carboxylic acid group, which activates the para position towards nucleophilic attack.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorobenzoic acid (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Addition of Base: Add sodium hydroxide (2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 130 °C and maintain for approximately 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice water and acidify to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-fluoro-4-hydroxybenzoic acid as a solid.
Part 2: Synthesis of this compound via Williamson Ether Synthesis
The second and final step is the alkylation of the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid with 1-bromodecane. This reaction is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] The phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the primary alkyl halide.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a suitable base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group but generally does not affect the carboxylic acid, especially at moderate temperatures.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction.[2]
-
Alkylating Agent: 1-Bromodecane is a primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing E2 elimination side reaction.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-fluoro-4-hydroxybenzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Addition of Alkylating Agent: Add 1-bromodecane (1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Filter the precipitate and wash with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.[3][4]
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (Relative) | Mass/Volume |
| 2-Fluoro-4-hydroxybenzoic acid | 156.11 | 1.0 | - |
| 1-Bromodecane | 221.19 | 1.2 | - |
| Potassium Carbonate | 138.21 | 1.5 | - |
| N,N-Dimethylformamide (DMF) | - | - | - |
| This compound | 296.38 | - | - |
Caption: Table of reagents for the Williamson ether synthesis step.
Part 3: Characterization of this compound
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization. The following section outlines the expected data from key analytical techniques.
Caption: Logical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the decyloxy chain, and the terminal methyl group. The protons on the benzene ring will exhibit splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the carbons of the decyloxy chain.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M-H]⁻ in negative ion mode would be at m/z 295.17.
Troubleshooting and Safety Considerations
-
Incomplete reaction in Step 2: If the Williamson ether synthesis does not go to completion, ensure that the reagents are anhydrous, and consider increasing the reaction time or temperature.
-
Purification challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed as an alternative.
-
Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable compound for applications in drug discovery and materials science. The provided guidelines for characterization will ensure the identity and purity of the final product.
References
- BenchChem. (2025). Application Notes and Protocols: 1-Bromododecane in Williamson Ether Synthesis.
- BenchChem. (2025). Application Notes and Protocols: 1-Bromoundecane in Williamson Ether Synthesis.
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- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
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- Royal Society of Chemistry. (n.d.). Supplementary Information.
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- NIH. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives.
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- ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- Google Patents. (n.d.). Alkylation of hydroxy-substituted aromatic compounds.
- PubChem. (n.d.). 4-(2-Cyanophenoxy)-2-fluorobenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Fluorobenzoic acid.
- BLD Pharm. (n.d.). This compound.
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Application Note: Unambiguous Structural Elucidation of 4-(Decyloxy)-2-fluorobenzoic Acid using ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of novel chemical entities in pharmaceutical and materials science research. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of 4-(Decyloxy)-2-fluorobenzoic acid, a key intermediate in the synthesis of various functionalized materials and potential therapeutic agents. We present detailed, field-proven protocols for sample preparation, spectral acquisition, and data processing. Furthermore, a thorough analysis of the anticipated ¹H and ¹³C NMR spectra is provided, explaining the causal relationships between the molecular structure and the observed chemical shifts, multiplicities, and coupling constants. This guide is designed to serve as a practical resource for researchers, enabling them to confidently acquire and interpret high-quality NMR data for this and structurally related compounds.
Introduction
This compound is a polysubstituted aromatic compound featuring a long aliphatic chain, a fluorine atom, and a carboxylic acid group. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The precise and unambiguous confirmation of its molecular structure is a critical prerequisite for its use in any application. High-resolution ¹H and ¹³C NMR spectroscopy provides the necessary level of detail to confirm the identity, substitution pattern, and purity of the synthesized compound.
The presence of the electron-donating decyloxy group, the electron-withdrawing fluorine atom, and the carboxylic acid moiety creates a distinct electronic environment around the aromatic ring. This, in turn, leads to a predictable dispersion of signals in the NMR spectra. Understanding the interplay of these substituent effects is key to the accurate assignment of all proton and carbon resonances.
Experimental Protocols
Part 1: Sample Preparation
High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is a self-validating system designed to minimize artifacts and ensure optimal spectral resolution.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes[2]
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolution[1]
-
Cotton or glass wool for filtration
-
Tetramethylsilane (TMS) as an internal standard (optional)[1]
Protocol:
-
Analyte Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR may require a higher concentration (20-50 mg) to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many organic molecules due to its moderate polarity.[3] However, if solubility is an issue, or if exchangeable protons (like the carboxylic acid proton) are of interest, DMSO-d₆ is an excellent alternative. The long alkyl chain of the decyloxy group should enhance solubility in less polar solvents like CDCl₃.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2][3] Gently swirl or vortex the vial to ensure complete dissolution. A clear, homogeneous solution free of any particulate matter is essential for high-resolution spectra.[3]
-
Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution into the NMR tube.[4] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as TMS can be added. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for routine characterization.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.[1]
Part 2: NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically adequate for a sample of this concentration.[5]
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[6]
-
Relaxation Delay (D1): 1-2 seconds.
-
Pulse Width (P1): A 30° or 45° pulse is recommended to balance signal intensity and minimize relaxation time effects.[6]
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient to cover all proton signals.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[7]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[5]
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Pulse Width (P1): A 30° pulse is a good starting point for quantitative considerations, though a 45° pulse can be used for faster acquisition of qualitative spectra.[6]
-
Spectral Width (SW): A range of 0 to 200 ppm will encompass all expected carbon signals.
Data Analysis and Spectral Interpretation
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The structure of this compound dictates a specific pattern in the ¹H NMR spectrum. The aromatic region will show signals for three protons, while the aliphatic region will display signals corresponding to the ten-carbon decyloxy chain. The carboxylic acid proton may appear as a broad singlet at a downfield chemical shift.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~11-13 | br s | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |
| ~7.9-8.1 | dd | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will show coupling to H-5. |
| ~6.7-6.9 | dd | 1H | H-5 | This proton is ortho to the electron-donating decyloxy group, causing an upfield shift. It will show coupling to H-6 and H-3. |
| ~6.6-6.8 | dd | 1H | H-3 | This proton is ortho to both the fluorine and the decyloxy group, resulting in an upfield shift. It will exhibit coupling to H-5 and the fluorine atom. |
| ~4.0 | t | 2H | O-CH₂ | The methylene group directly attached to the oxygen atom is deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |
| ~1.8 | p | 2H | O-CH₂-CH₂ | This methylene group will appear as a pentet (or multiplet) due to coupling with the two adjacent CH₂ groups. |
| ~1.2-1.5 | m | 12H | -(CH₂)₆- | The signals for the central methylene groups of the alkyl chain will overlap, forming a broad multiplet in this region. |
| ~0.9 | t | 3H | -CH₃ | The terminal methyl group will appear as a triplet due to coupling with the adjacent CH₂ group. |
Diagram 1: Molecular Structure and Proton Numbering
Caption: Structure of this compound with proton numbering.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution. The fluorine atom will cause C-F coupling, which can be observed as doublets in the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~165-170 | COOH | The carboxylic acid carbon is highly deshielded due to the two oxygen atoms. |
| ~162-165 (d) | C-4 | This carbon is attached to the electron-donating oxygen and will be downfield. It may show a small coupling to fluorine. |
| ~160-163 (d, ¹JCF) | C-2 | This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a large one-bond C-F coupling constant. |
| ~132-134 (d) | C-6 | This carbon is ortho to the carboxylic acid group and will be deshielded. It will exhibit a small C-F coupling. |
| ~115-118 (d, ²JCF) | C-1 | The ipso-carbon to the carboxylic acid group will show a two-bond coupling to fluorine. |
| ~108-112 (d) | C-5 | This carbon is ortho to the decyloxy group and will be shielded. It will show C-F coupling. |
| ~102-105 (d, ²JCF) | C-3 | This carbon is ortho to both the fluorine and decyloxy groups, leading to significant shielding. It will exhibit a two-bond C-F coupling. |
| ~68-70 | O-CH₂ | The carbon directly attached to the oxygen is deshielded. |
| ~32 | -(CH₂)₈-CH₂-CH₃ | The methylene group adjacent to the terminal methyl group. |
| ~29-30 | -(CH₂)₆- | The overlapping signals of the central methylene carbons in the alkyl chain. |
| ~26 | O-CH₂-CH₂ | |
| ~23 | -CH₂-CH₃ | |
| ~14 | -CH₃ | The terminal methyl carbon is the most shielded in the alkyl chain. |
Diagram 2: NMR Acquisition and Analysis Workflow
Caption: Workflow for NMR characterization.
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible NMR spectra. The provided analysis of the expected chemical shifts and coupling patterns, grounded in the fundamental principles of substituent effects and spin-spin coupling, serves as a reliable guide for the unambiguous structural elucidation of this and related molecules. The application of these methods ensures the scientific integrity of data for this important chemical intermediate, supporting its use in further research and development.
References
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Simpson, A. J., & Simpson, M. J. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]
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Warr, W. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(10), 12848–12853. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
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American Chemical Society. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]
-
Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
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Application Note: FT-IR Analysis of 4-(Decyloxy)-2-fluorobenzoic Acid
Introduction: Unveiling the Molecular Signature of a Liquid Crystal Precursor
4-(Decyloxy)-2-fluorobenzoic acid is a significant molecule in materials science, often serving as a precursor in the synthesis of advanced liquid crystals and other functional organic materials.[1][2] Its unique combination of a long aliphatic chain (decyloxy group), a fluorinated aromatic ring, and a carboxylic acid moiety gives rise to specific physicochemical properties that are crucial for its application. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the qualitative and quantitative analysis of such organic compounds.[3][4] It provides a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups, thereby confirming its identity, assessing purity, and providing insights into its molecular structure.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the FT-IR analysis of this compound, detailing protocols, spectral interpretation, and best practices.
The Power of FT-IR in Characterizing this compound
FT-IR spectroscopy is particularly well-suited for the analysis of this compound due to the presence of several distinct functional groups that exhibit characteristic absorption bands in the mid-infrared region. These include the O-H and C=O stretches of the carboxylic acid, the C-O stretch of the ether linkage, the C-F stretch of the fluorinated benzene ring, and the various C-H and C=C vibrations of the aromatic and aliphatic portions of the molecule. By identifying and analyzing these bands, one can confirm the successful synthesis of the target molecule and rule out the presence of starting materials or by-products.
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible FT-IR spectra are contingent on meticulous sample preparation and proper instrument operation. Two common and effective methods for analyzing solid samples like this compound are the Attenuated Total Reflectance (ATR) technique and the Potassium Bromide (KBr) pellet method.
Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a popular and convenient method that requires minimal sample preparation, making it ideal for rapid analysis.[6][7] The technique is based on the principle of total internal reflection, where an infrared beam passes through a crystal of high refractive index (e.g., diamond or germanium) and creates an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[8][9]
Instrumentation:
-
FT-IR Spectrometer equipped with a single-reflection diamond ATR accessory.
Protocol:
-
Background Collection: Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO2 and water vapor).
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. A typical measurement might involve co-adding 16 or 32 scans at a spectral resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly to prevent cross-contamination.
Diagram: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis.
Method 2: Potassium Bromide (KBr) Pellet Transmission FT-IR Spectroscopy
The KBr pellet method is a traditional transmission technique that involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing it into a thin, transparent pellet.[10][11] KBr is used because it is transparent to infrared radiation in the mid-IR region.[12] This method can provide high-quality spectra but requires more sample preparation.
Instrumentation:
-
FT-IR Spectrometer
-
Hydraulic press with a pellet die
-
Agate mortar and pestle
-
Drying oven
Protocol:
-
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. It is crucial to use dry KBr as it is hygroscopic and absorbed water will show strong absorption bands in the spectrum.[13]
-
Thoroughly mix the sample and KBr by grinding them together until a homogenous, fine powder is obtained.[14]
-
-
Pellet Formation:
-
Transfer the powder mixture into the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[12]
-
-
Background Collection: Place an empty sample holder in the spectrometer and collect a background spectrum.
-
Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum, noting the characteristic absorption bands.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound will display a series of absorption bands corresponding to the vibrational modes of its various functional groups. The expected characteristic peaks are detailed below.
Diagram: Chemical Structure of this compound
Caption: Key functional groups of this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H stretching | Carboxylic Acid | Very broad and strong band due to hydrogen bonding.[15] |
| 3100 - 3000 | C-H stretching | Aromatic | Weak to medium sharp bands. |
| 2960 - 2850 | C-H stretching (asymmetric and symmetric) | Aliphatic (CH₂, CH₃) | Strong, sharp bands. |
| 1710 - 1680 | C=O stretching | Carboxylic Acid | Strong, sharp band.[16] |
| 1620 - 1580 | C=C stretching | Aromatic | Medium to strong bands. |
| 1470 - 1450 | C-H bending | Aliphatic (CH₂) | Medium intensity band. |
| 1320 - 1210 | C-O stretching | Carboxylic Acid | Medium to strong band.[15] |
| 1250 - 1200 | C-O-C stretching (asymmetric) | Aryl-Alkyl Ether | Strong band. |
| 1100 - 1000 | C-F stretching | Aryl Fluoride | Strong band. |
| 960 - 900 | O-H out-of-plane bending | Carboxylic Acid | Broad, medium intensity band.[15] |
Table 1: Expected FT-IR Absorption Bands for this compound.
Key Spectral Features and Causality:
-
The Broad O-H Stretch: The carboxylic acid O-H stretching vibration appearing as a very broad band in the 3300-2500 cm⁻¹ region is a hallmark of carboxylic acid dimers formed through intermolecular hydrogen bonding. This extensive hydrogen bonding weakens the O-H bond, causing the absorption to shift to lower wavenumbers and broaden significantly.[15]
-
Carbonyl (C=O) Stretch: The strong absorption around 1700 cm⁻¹ is characteristic of the C=O double bond in the carboxylic acid. Its position can be influenced by conjugation with the aromatic ring and hydrogen bonding.
-
Aromatic and Aliphatic C-H Stretches: The region between 3100 cm⁻¹ and 2850 cm⁻¹ will contain distinct peaks. The weaker bands above 3000 cm⁻¹ are due to the C-H stretches of the aromatic ring, while the strong, sharper peaks below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the decyloxy chain.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of bands arising from various bending and stretching vibrations, including the C-O and C-F stretches. While individual assignments can be challenging, this region is unique to the molecule and serves as a "fingerprint" for identification.[4] The strong C-F stretching vibration is expected in the 1100-1000 cm⁻¹ range.
Applications in Research and Development
-
Quality Control: FT-IR is a rapid and reliable method for verifying the identity and purity of batches of this compound. The absence of peaks from starting materials or the presence of unexpected bands can indicate impurities.
-
Reaction Monitoring: In the synthesis of liquid crystals or other derivatives from this precursor, FT-IR can be used to monitor the progress of the reaction by observing the disappearance of the carboxylic acid bands and the appearance of new bands corresponding to the product.[17]
-
Structural Elucidation: In conjunction with other analytical techniques like NMR and mass spectrometry, FT-IR provides crucial information about the functional groups present in the molecule, aiding in the confirmation of its structure.
Conclusion
FT-IR spectroscopy is a powerful and accessible tool for the comprehensive analysis of this compound. By following the detailed protocols for either ATR or KBr pellet analysis and understanding the interpretation of the key spectral features, researchers can confidently verify the identity, purity, and structure of this important liquid crystal precursor. The distinct vibrational fingerprint provided by FT-IR is essential for ensuring the quality and consistency of materials used in the development of advanced technologies.
References
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Wikipedia. Attenuated total reflectance. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
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Bruker. Attenuated Total Reflectance (ATR). [Link]
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Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Kintek Press. What Is The Primary Purpose Of Creating A Kbr Pellet For Ftir Analysis? Achieve Clearer Transmission Spectroscopy. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
Bhargava, R., Wang, S. Q., & Koenig, J. L. (2003). Studying Polymer-Dispersed Liquid-Crystal Formation by FTIR Spectroscopy. 1. Monitoring Curing Reactions. Macromolecules, 36(14), 5468–5477. [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. [Link]
-
AZoM. How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 1(1), 1-5. [Link]
-
Optica Publishing Group. Fourier Transform Infrared Imaging of Nematic Liquid Crystals. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
ResearchGate. Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [Link]
-
EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]
-
Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]
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PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
ResearchGate. The FTIR spectra of 50 mg/L benzoic acid at various sonication times. [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. [Link]
-
ResearchGate. IR Spectrum of the liquid crystal. [Link]
-
Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]
-
Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
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Application Note: Mass Spectrometric Analysis of 4-(Decyloxy)-2-fluorobenzoic Acid Derivatives
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 4-(decyloxy)-2-fluorobenzoic acid and its derivatives. These compounds, characterized by a long alkyl chain, a fluorinated aromatic ring, and a carboxylic acid moiety, are of significant interest in pharmaceutical and materials science research. Their unique structure presents specific analytical challenges that can be effectively addressed using modern mass spectrometry techniques. This document outlines detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a primary focus on LC-MS/MS for its high sensitivity, specificity, and suitability for drug development workflows. We delve into the rationale behind methodological choices, predictable fragmentation patterns, and data interpretation, providing researchers with a robust framework for their analytical endeavors.
Introduction: Analytical Significance
This compound derivatives represent a class of molecules with potential applications in drug discovery, where the combination of a lipophilic alkyl tail and a polar, fluorinated aromatic head can influence pharmacokinetic and pharmacodynamic properties.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the decyloxy chain significantly increases lipophilicity. Accurate and sensitive quantification and structural elucidation of these molecules in complex matrices are crucial for their development.
Mass spectrometry, particularly when coupled with chromatographic separation, is the premier analytical technique for this purpose.[2] However, the amphipathic nature of these molecules requires careful optimization of analytical conditions. This guide provides the foundational knowledge and practical protocols to achieve reliable and reproducible results.
Core Principles and Methodological Rationale
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is a critical first step.
-
LC-MS: This is generally the preferred method for compounds like this compound. The presence of the polar carboxylic acid group makes the molecule amenable to electrospray ionization (ESI) without the need for chemical derivatization.[3][4] This simplifies sample preparation, reduces potential analytical variability, and improves throughput. ESI is a soft ionization technique that typically yields an abundant molecular ion, which is ideal for quantitative studies using tandem mass spectrometry (MS/MS).
-
GC-MS: Analysis by GC-MS is also feasible but necessitates a derivatization step to increase the volatility and thermal stability of the acidic analyte.[5][6] Common derivatization strategies include esterification (e.g., methylation) or silylation. While GC-MS can offer excellent chromatographic resolution, the additional sample preparation step can be time-consuming and must be carefully controlled for quantitative accuracy.[4]
For the purposes of this guide, we will focus primarily on the more direct LC-ESI-MS/MS approach, which is highly prevalent in modern drug metabolism and pharmacokinetic (DMPK) labs.
Ionization Mode Selection: The Case for Negative ESI
The carboxylic acid moiety (-COOH) is the most readily ionizable functional group in this compound. In the electrospray interface, it is easily deprotonated to form a negatively charged carboxylate ion ([M-H]⁻). Therefore, negative ion mode ESI is the logical choice, offering superior sensitivity and a strong, stable signal for the precursor ion. Studies on other substituted benzoic acids have consistently shown that negative ionization mode provides the most robust response for the deprotonated molecular ion.[7][8]
Predicted Fragmentation Pathways
Understanding the fragmentation of the precursor ion in the collision cell is essential for developing selective MS/MS methods (e.g., Multiple Reaction Monitoring, MRM) and for structural confirmation. For the [M-H]⁻ ion of this compound (Monoisotopic Mass: 296.1788), several key fragmentation pathways are anticipated.[9][10][11]
Caption: Predicted fragmentation of the deprotonated molecule.
-
Loss of the Alkyl Chain: A common fragmentation pathway for long-chain alkoxy compounds is the neutral loss of the alkene via a rearrangement process. In this case, the loss of decene (C₁₀H₂₀, 140.16 Da) would result in a fragment ion at m/z 155.03, corresponding to the 2-fluoro-4-hydroxybenzoic acid anion.
-
Decarboxylation: The loss of carbon dioxide (CO₂, 43.99 Da) is a characteristic fragmentation of carboxylates.[8][12] This would produce a fragment ion at m/z 251.18.
-
Ether Bond Cleavage: Cleavage of the C-O ether bond can also occur, potentially leading to the formation of a decyloxy anion fragment at m/z 157.16.
The relative abundance of these fragments will depend on the collision energy applied. Experimentally determining the optimal product ions is a key part of method development.
Experimental Protocols
Protocol 1: Quantitative Analysis by LC-MS/MS
This protocol is designed for the sensitive quantification of this compound in a sample matrix like plasma or a reaction mixture.
Caption: General workflow for quantitative LC-MS/MS analysis.
A. Sample Preparation (Protein Precipitation Example)
-
Pipette 50 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing a suitable internal standard. The internal standard should be a structurally similar molecule not present in the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Rationale: Protein precipitation is a rapid and effective method for cleaning up biological samples. Acetonitrile is a common choice as it efficiently denatures proteins while being a good solvent for many drug-like molecules and compatible with reversed-phase chromatography.[13]
B. LC-MS/MS Operating Conditions
The following table summarizes typical starting conditions. These must be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for lipophilic compounds.[3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Gradient | 50% B to 95% B over 5 minutes | A gradient is necessary to elute the highly retained analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | ESI Negative | Optimal for deprotonating the carboxylic acid.[7] |
| Capillary Voltage | -3.0 kV | |
| Nebulizer Gas | Nitrogen, 45 psi | |
| Drying Gas | Nitrogen, 350°C, 10 L/min | Assists in desolvation of the ESI droplets. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantification. |
C. MRM Transition Table
This table should be populated after an initial product ion scan determines the most abundant and stable fragments.
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 295.2 | 155.0 | 100 | -20 |
| This compound | 295.2 | 251.2 | 100 | -15 |
| Internal Standard | User Defined | User Defined | 100 | Optimized |
Rationale: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[4] Using two transitions for the analyte adds an extra layer of confirmation.
Protocol 2: Structural Confirmation via GC-MS (after Derivatization)
This protocol is suitable for structural verification or when LC-MS is unavailable.
A. Derivatization (Methylation with Diazomethane - Use with extreme caution) Note: Diazomethane is highly toxic and explosive. This should only be performed by experienced personnel in a proper fume hood. A safer alternative is using (Trimethylsilyl)diazomethane.
-
Dissolve the dried sample extract in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 5-10 minutes.
-
Gently bubble nitrogen gas through the solution to remove excess diazomethane.
-
The sample is now ready for GC-MS analysis.
Rationale: Methylation converts the polar, non-volatile carboxylic acid to its corresponding methyl ester, which is significantly more volatile and thermally stable for GC analysis.[5][14]
B. GC-MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A low-polarity column is suitable for a wide range of compounds.[3] |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas. |
| Inlet Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 150°C, ramp 15°C/min to 300°C, hold 5 min | Temperature program designed to elute the high-boiling point ester. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230°C | |
| MS Quad Temp. | 150°C | |
| Scan Range | m/z 50-400 | Covers the expected mass range of the molecule and its fragments. |
Conclusion
The analysis of this compound derivatives is robustly achieved using modern mass spectrometry. For high-throughput and sensitive quantification, as required in drug development, an LC-MS/MS method using negative mode ESI is the superior choice. It offers a direct analysis with minimal sample preparation and high selectivity. For orthogonal confirmation or in labs where GC is the primary platform, a GC-MS method following derivatization provides a reliable alternative. The protocols and principles detailed in this note serve as a comprehensive starting point for researchers to develop and validate methods for this important class of molecules.
References
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology.
- Medium- and long-chain 3-hydroxymonocarboxylic acids: analysis by gas chromatography combined with mass spectrometry. Biomedical Chromatography.
- Analytical methods to distinguish between fluorinated benzoic acid isomers. BenchChem.
- Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. SpringerLink.
- Gas chromatographic and mass spectrometric methods for the characterisation of long-chain fatty acids: Application to wool wax extracts. ResearchGate.
- Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry.
- Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. ResearchGate.
- 4-N-DECYLOXY-2-FLUOROBENZOIC ACID 106316-02-3 wiki. Guidechem.
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate.
- High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. LCGC North America.
- Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Chromatography A.
- This compound. BLD Pharm.
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- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- mass spectra - fragmentation patterns. Chemguide.
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- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
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- Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... ResearchGate.
- Large Molecule Bioanalysis using LC/MS. BioAgilytix.
- Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Cheméo.
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- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry.
- Fragmentation (mass spectrometry). Wikipedia.
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Using 4-(Decyloxy)-2-fluorobenzoic acid in liquid crystal display formulation
An Application Guide to the Formulation and Characterization of Nematic Liquid Crystal Mixtures Incorporating 4-(Decyloxy)-2-fluorobenzoic Acid
Foreword for the Advanced Researcher
The pursuit of novel liquid crystal (LC) materials with tailored physical properties is a cornerstone of display technology innovation. The strategic incorporation of additives into host LC mixtures allows for the fine-tuning of parameters critical to device performance, such as dielectric anisotropy (Δε), viscosity (γ₁), and the nematic phase temperature range. This guide focuses on the application of this compound, a molecule designed to leverage the unique properties of fluorination and hydrogen bonding to modulate the electro-optical characteristics of nematic liquid crystal formulations.
As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a foundational understanding of the molecular-level interactions and their macroscopic consequences. We will explore the causality behind the formulation strategy, detail robust protocols for mixture preparation and characterization, and provide a framework for interpreting the resulting data. Every protocol herein is designed as a self-validating system, ensuring that the experimental outcomes are both reproducible and interpretable within the broader context of liquid crystal science.
The Strategic Role of this compound in LC Mixtures
The molecular architecture of this compound is deliberately designed to impart specific properties to a liquid crystal host. The key functional components are:
-
The Fluorine Substituent: Positioned at the ortho- (2-) position, the highly electronegative fluorine atom introduces a strong dipole moment perpendicular to the principal molecular axis.[1][2] This lateral dipole is instrumental in modifying the dielectric anisotropy of the host mixture. In many nematic hosts, this can induce or enhance negative dielectric anisotropy (Δε < 0), a critical property for technologies like Vertically Aligned (VA) mode LCDs.[1][3]
-
The Carboxylic Acid Group: This group serves a dual purpose. Firstly, it contributes to the overall molecular polarity. Secondly, and more significantly, it facilitates the formation of hydrogen-bonded dimers.[4][5][6] This dimerization effectively elongates the molecular structure, which can stabilize the nematic phase and influence the clearing point.[7]
-
The Decyloxy Tail: The long, flexible alkyl chain (C₁₀H₂₁O-) enhances the mesogenic character of the molecule, promoting its integration into the nematic host. It plays a significant role in determining the material's viscosity and influences the overall phase behavior.[7][8]
The interplay of these features allows this compound to be a powerful tool for tuning the electro-optical response of an LC formulation.
Physicochemical Properties
A summary of the core physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅FO₃ | PubChem |
| Molecular Weight | 312.38 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | Generic |
| Melting Point | ~95-105 °C (Varies with purity) | [8] |
| Solubility | Soluble in common organic solvents (e.g., THF, Chloroform) and LC hosts upon heating. | Generic |
Experimental Protocols: Formulation and Characterization
This section provides detailed methodologies for incorporating this compound into a nematic host and characterizing the resulting mixture.
Diagram: Overall Experimental Workflow
Caption: Workflow for LC formulation and characterization.
Protocol 1: Preparation of a Doped LC Mixture
Objective: To prepare a homogeneous nematic liquid crystal mixture containing a specific weight percentage of this compound.
Materials:
-
Host Nematic Liquid Crystal Mixture (e.g., a commercially available mixture like E7 or a custom-formulated host).
-
This compound (dopant).
-
Small glass vial with a PTFE-lined cap.
-
Analytical balance (±0.01 mg precision).
-
Hot plate with magnetic stirring.
-
Small magnetic stir bar.
-
Vacuum oven or vacuum line.
Procedure:
-
Calculation: Determine the required mass of the host mixture and the dopant to achieve the target weight percentage (e.g., 5 wt%). For a total mass of 200 mg of a 5 wt% mixture, you would need 10 mg of the dopant and 190 mg of the host.
-
Weighing: Accurately weigh the host LC mixture directly into the glass vial. Record the mass.
-
Doping: Add the calculated mass of this compound to the vial containing the host mixture.
-
Homogenization:
-
Place the magnetic stir bar into the vial.
-
Heat the vial on the hot plate to a temperature approximately 10-15 °C above the clearing point of the host mixture.[9] This ensures all components are in the isotropic liquid phase for thorough mixing.[10]
-
Stir the mixture gently for at least 1-2 hours. Visually inspect for any undissolved solid particles. The final solution should be completely clear and homogeneous.
-
-
Degassing:
-
Turn off the stirring and carefully remove the vial from the hot plate.
-
Place the vial (with the cap loosened) into a vacuum oven at a temperature still within the isotropic phase.
-
Apply a gentle vacuum to remove any dissolved gases, which can interfere with subsequent measurements.
-
-
Cooling & Storage: Slowly cool the mixture back to room temperature. Once cooled, tighten the cap and store the vial in a desiccator, protected from light.
Protocol 2: Characterization of the LC Mixture
Objective: To measure the key physical properties of the newly formulated LC mixture to understand the effect of the dopant.
A. Phase Transition Analysis via Differential Scanning Calorimetry (DSC)
-
Hermetically seal 5-10 mg of the LC mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Perform a heating and cooling cycle at a controlled rate (e.g., 5 °C/min) over a temperature range that encompasses all expected phase transitions.
-
Identify the peak temperatures for melting (crystal-to-nematic) and clearing (nematic-to-isotropic) transitions.[11] The temperature at which the liquid crystal phase converts to the isotropic liquid is the clearing point.[9]
B. Texture Observation via Polarized Optical Microscopy (POM)
-
Prepare a thin cell by placing a small drop of the LC mixture between a microscope slide and a coverslip.
-
Place the cell on a hot stage connected to the microscope.
-
Heat the sample into the isotropic phase (it will appear black under crossed polarizers).
-
Slowly cool the sample into the nematic phase. Observe the formation of the characteristic nematic texture (e.g., Schlieren texture).[11] This confirms the presence and temperature range of the nematic phase.
C. Dielectric Anisotropy (Δε) Measurement
-
Inject the LC mixture into two types of measurement cells: a homogeneous cell (planar alignment) and a homeotropic cell (vertical alignment).
-
Use a capacitance bridge or LCR meter to measure the capacitance of each cell at a standard frequency (e.g., 1 kHz).[12]
-
The dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director are calculated from the capacitance of the homeotropic and homogeneous cells, respectively.
-
The dielectric anisotropy is then calculated as: Δε = ε∥ - ε⊥ .[1]
D. Rotational Viscosity (γ₁) Measurement
-
Rotational viscosity can be determined by several methods, including transient current measurements or electro-optical response time analysis.[13]
-
For electro-optical methods, the LC mixture is filled into a test cell.
-
The response time (rise time or decay time) of the cell to an applied voltage is measured.
-
The rotational viscosity is then calculated using the relationship between response time, cell gap, elastic constants, and applied voltage. The response time is proportional to the visco-elastic coefficient (γ₁/Kii).[14]
Expected Results and Data Interpretation
The addition of this compound to a standard nematic host is expected to induce several key changes.
Diagram: Influence of Molecular Structure on LC Properties
Caption: Key molecular features and their expected impact.
Data Summary Table (Hypothetical)
The following table presents a hypothetical comparison between a standard nematic host and the same host doped with 5 wt% of this compound.
| Parameter | Host Mixture (E7) | Host + 5 wt% Dopant | Causality |
| Clearing Point (T_c) | 60.5 °C | 63.0 °C | Hydrogen-bonded dimers increase effective molecular length, stabilizing the nematic phase.[7] |
| Dielectric Anisotropy (Δε) | +13.8 | +11.5 | The lateral dipole from the C-F bond opposes the host's positive Δε, reducing the overall value.[4][5] |
| Rotational Viscosity (γ₁) | 39 mPa·s | 48 mPa·s | The long decyloxy chain and H-bonding increase intermolecular friction, raising viscosity.[13][14] |
| Birefringence (Δn) | 0.225 | 0.221 | Minor dilution effect on the overall conjugation of the mixture. |
| Threshold Voltage (Vth) | 0.95 V | 1.05 V | Vth is proportional to (Kii/Δε)¹/². The decrease in Δε is the dominant factor, leading to a higher Vth.[12] |
Interpretation:
-
Clearing Point: The observed increase in T_c suggests that the formation of hydrogen-bonded dimers is a dominant effect, enhancing the thermal stability of the nematic phase.
-
Dielectric Anisotropy: The significant reduction in Δε confirms the strong influence of the lateral fluorine atom. This demonstrates the compound's effectiveness as a Δε modifier. For a host with negative Δε, an increase in the magnitude of negative Δε would be expected.[1]
-
Viscosity: The trade-off for improved thermal stability is often an increase in viscosity, as seen here. This is a critical consideration for display applications, as higher viscosity leads to slower switching times.[14]
-
Threshold Voltage: The increase in threshold voltage is a direct consequence of the reduced dielectric anisotropy, as predicted by theory.[12]
Conclusion and Future Directions
This compound serves as an exemplary multifunctional dopant for nematic liquid crystal formulations. Its utility lies in its predictable influence on key electro-optical parameters, driven by its distinct molecular features. The protocols outlined in this guide provide a robust framework for the systematic investigation of such materials. By carefully balancing the concentration of this and similar additives, researchers can rationally design liquid crystal mixtures with properties precisely tailored for next-generation display and photonic applications. Future work could involve synthesizing analogs with varying alkyl chain lengths or different fluorination patterns to build a comprehensive structure-property relationship database, further empowering the rational design of advanced liquid crystal materials.
References
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Chen, S. H., et al. (2015). Ultra-low viscosity liquid crystal materials. Optics Express, 23(5), 5634-5642. [Link]
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Salistros, Y., et al. (2021). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Crystals, 11(9), 1083. [Link]
-
Ozaki, R., et al. (2019). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Molecular Crystals and Liquid Crystals, 684(1), 1-13. [Link]
-
Merck Group. (n.d.). Liquid crystal phases. Merck KGaA. [Link]
-
Chen, S. H., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, 3(4), 483-502. [Link]
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Ishikawa, H., et al. (1994). Relationship between order parameter and physical constants in fluorinated liquid crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 257(1), 103-112. [Link]
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Peshkov, A., et al. (2012). Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. Optics Express, 20(24), 26942-26947. [Link]
-
Lee, J. H., et al. (2004). Reorientational optical nonlinearity of nematic liquid-crystal cells near the nematic-isotropic phase transition temperature. Applied physics letters, 84(8), 1265-1267. [Link]
-
Ozaki, R., et al. (2019). Full article: Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Taylor & Francis Online. [Link]
-
Choi, T. K., et al. (2011). Rotational viscosity calculation method for liquid crystal mixture using molecular dynamics. Molecular Crystals and Liquid Crystals, 547(1), 235-243. [Link]
-
Dhabli, A. S., et al. (2015). Dielectric and visco-elastic properties of laterally fluorinated liquid crystal single compounds and theirmixture. RSC Advances, 5(104), 85483-85491. [Link]
-
de Andrade, A. A., et al. (2013). Viscosity of Lyotropic Nematic Calamitic Liquid Crystals. ResearchGate. [Link]
-
Belyaev, V. V. (2001). Liquid Crystals: Viscous and Elastic Properties. The Swiss Bay. [Link]
-
Cukrov, G., et al. (2016). Elastic and electro-optical properties of flexible fluorinated dimers with negative dielectric anisotropy. arXiv preprint arXiv:1603.02700. [Link]
-
Gamble, A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
-
Archbold, C. T., et al. (2024). The role of fluorine substituents in the formation of the ferroelectric nematic phase. Journal of Materials Chemistry C. [Link]
-
Karaman, F., et al. (2022). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Journal of the Serbian Chemical Society, 87(3), 291-303. [Link]
-
Kaur, G., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. [Link]
-
DeVries, G. (2005). DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]
-
Chiu, K. C., et al. (2007). Laser beam propagation in nematic liquid crystals at the temperature close to the nematic-isotropic critical point. Optics express, 15(11), 6922-6932. [Link]
-
Li, Y., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. MDPI. [Link]
-
Beens, W. W., & de Jeu, W. H. (1985). The flow-alignment of some nematic liquid-crystals. Journal of Chemical Physics, 82(8), 3841-3847. [Link]
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Jain, S., et al. (2023). Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. TIJER. [Link]
-
Noreen, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1845-1853. [Link]
-
Wikipedia. (n.d.). Liquid crystal. Wikipedia. [Link]
-
European Patent Office. (1997). 4-Fluorophenylbenzoates and liquid crystal compositions containing them. EP 0580122 B1. [Link]
-
Case Western Reserve University. (n.d.). Introduction to Liquid Crystals. CWRU. [Link]
-
Ivanova, A. A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. International Journal of Molecular Sciences, 24(21), 15777. [Link]
-
Al-Hamdani, A. A. H., et al. (2024). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 14(1), 1-16. [Link]
-
Miller, T. J., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 65-72. [Link]
-
Kohout, M., et al. (2015). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(2), 199-209. [Link]
-
PubChem. (n.d.). 4-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]
-
Ferreira, A. R., et al. (2021). Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
Massalska-Arodź, M., et al. (2013). Dynamics and Phase Transitions of 4-Bromobenzylidene-40-pentyloxyaniline and 4-Bromobenzylidene-40-hexyloxyaniline as Studied by Dielectric Spectroscopy. Acta Physica Polonica A, 124(6). [Link]
-
Noreen, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
- Google Patents. (n.d.). Fluorine-substituted 4-alkylene benzoic acid and derivatives...
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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Application Note: A Comprehensive Protocol for Measuring the Dielectric Anisotropy of Nematic Liquid Crystals
Introduction: The Significance of Dielectric Anisotropy
Liquid crystals (LCs) are a fascinating state of matter, exhibiting properties of both conventional liquids and solid crystals. The constituent molecules, often rod-like in shape, possess a degree of orientational order but lack long-range positional order. This unique molecular arrangement gives rise to anisotropic properties, meaning their physical characteristics are dependent on the direction of measurement.
One of the most critical parameters for the application of nematic liquid crystals in technologies like liquid crystal displays (LCDs), tunable lenses, and reconfigurable microwave devices is dielectric anisotropy (Δε) .[1][2] It is defined as the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director (n̂).
Δε = ε∥ - ε⊥ [3]
The sign and magnitude of Δε dictate how the liquid crystal director will reorient in response to an external electric field.[1]
-
Positive Δε (Δε > 0): The director aligns parallel to an applied electric field. This is the principle behind the most common twisted nematic (TN) and vertical alignment (VA) LCDs.
-
Negative Δε (Δε < 0): The director aligns perpendicular to an applied electric field. This is utilized in technologies like in-plane switching (IPS) displays.
Accurate measurement of ε∥ and ε⊥ is therefore fundamental for material characterization, device modeling, and quality control in drug development and materials science. This guide provides a detailed, field-proven protocol for determining the dielectric anisotropy of nematic liquid crystals using the capacitance method.
Principle of Measurement
The core of this technique lies in treating the liquid crystal as the dielectric material within a parallel plate capacitor.[4] By measuring the cell's capacitance in two distinct, well-defined molecular alignment configurations, we can calculate the permittivity. The relationship between capacitance (C), permittivity (ε), electrode area (A), and the distance between the electrodes (d) is given by:
C = ε * (A/d)
Where ε = εr * ε₀ (εr is the relative permittivity or dielectric constant, and ε₀ is the vacuum permittivity, ~8.854 x 10⁻¹² F/m).
To determine ε∥ and ε⊥, two specific alignments are required:
-
Planar Alignment: The LC director is uniformly aligned parallel to the substrate surfaces. A low-voltage AC measurement field applied perpendicular to the substrates probes the perpendicular permittivity (ε⊥) .
-
Homeotropic Alignment: The LC director is uniformly aligned perpendicular to the substrate surfaces. This configuration directly measures the parallel permittivity (ε∥) .
Alternatively, and more commonly for materials with positive Δε, a single planar-aligned cell can be used. ε⊥ is measured at a low voltage, and then a high-voltage electric field is applied to reorient the molecules perpendicular to the substrates, allowing for the measurement of ε∥.[1]
Instrumentation and Materials
Core Instrumentation
-
LCR Meter or Impedance Analyzer: Capable of measuring capacitance (C) and dissipation factor (D) over a range of frequencies (e.g., 100 Hz to 1 MHz). Examples include Keysight E4980A or Hioki IM3536.[5]
-
Function Generator & Voltage Amplifier: To apply a DC or low-frequency AC bias voltage to reorient the LC molecules.
-
Temperature Controller/Hot Stage: To maintain and vary the sample temperature with high precision (e.g., Linkam LTS420). Temperature significantly affects dielectric properties.
-
Polarizing Optical Microscope (POM): Essential for verifying the quality and uniformity of the liquid crystal alignment within the cell.
-
Spin Coater: For depositing thin, uniform alignment layers on the substrates.
-
UV Curing System: If using UV-curable adhesives for cell sealing.
-
Vacuum Oven: For baking substrates and curing alignment layers.[6]
-
Rubbing Machine: With a velvet or nylon cloth for mechanically texturing polyimide alignment layers.[6]
Materials & Consumables
-
Liquid Crystal Sample: The material to be characterized.
-
ITO-Coated Glass Substrates: Transparent conductive substrates that serve as the capacitor electrodes.
-
Alignment Layer Material:
-
Spacers: Microspheres or fiber spacers of a precise diameter (e.g., 5-20 µm) to define the cell gap 'd'.
-
Solvents: For cleaning substrates (e.g., acetone, isopropyl alcohol, deionized water).
-
Cell Sealant: UV-curable or thermal epoxy.
Detailed Experimental Protocol
This protocol focuses on the fabrication and measurement of a planar-aligned cell for a liquid crystal with positive Δε.
Step 1: Liquid Crystal Cell Fabrication
The quality of the measurement is critically dependent on the quality of the LC cell. A uniform, defect-free alignment is paramount.[8]
-
Substrate Cleaning:
-
Sonicate ITO-coated glass substrates sequentially in a detergent solution, deionized water, acetone, and isopropyl alcohol (15 minutes each).
-
Dry the substrates with a nitrogen gun and bake in a vacuum oven at 120°C for 30 minutes to remove any residual moisture.
-
-
Alignment Layer Deposition:
-
Dispense a few drops of planar polyimide solution onto the center of an ITO substrate.
-
Spin-coat at a speed (e.g., 3000 rpm for 45 seconds) to achieve a thin, uniform layer (~50-100 nm).
-
Pre-bake the coated substrates at 80-90°C for 10-15 minutes to evaporate the solvent.[6]
-
Hard-bake (cure) the polyimide according to the manufacturer's specifications (e.g., 180-200°C for 1-2 hours) to induce imidization.[6]
-
-
Rubbing Process (for Planar Alignment):
-
Mount the cured substrate on a rubbing machine.
-
Gently rub the polyimide surface with a velvet or nylon cloth in a single direction. This creates microgrooves that physically guide the LC molecules to align parallel to the rubbing direction.[6]
-
-
Cell Assembly:
-
Mix a small quantity of precision spacers with the cell sealant epoxy.
-
Apply the epoxy/spacer mixture around the perimeter of one substrate, leaving small gaps for filling.
-
Place the second substrate on top, ensuring the rubbing directions are anti-parallel.
-
Gently press the cell and cure the epoxy using a UV lamp or by heating as required. This fixes the cell gap 'd'.
-
-
Cell Filling:
-
Heat the LC material to its isotropic phase (where it behaves as a normal liquid).
-
Place a drop of the isotropic LC at one of the filling gaps of the empty cell.
-
Fill the cell via capillary action.[3]
-
Once filled, seal the gaps with a small amount of epoxy.
-
Slowly cool the filled cell back to the desired measurement temperature (e.g., room temperature) to allow for the formation of a uniform nematic phase.
-
-
Verification:
-
Observe the cell under a Polarizing Optical Microscope. A well-aligned planar cell should show a uniform color/brightness and exhibit sharp extinction when the rubbing direction is parallel to the polarizer or analyzer.
-
Step 2: Measurement Procedure
-
Setup and Calibration:
-
Place the fabricated LC cell in the temperature-controlled hot stage.
-
Connect the ITO electrodes of the cell to the terminals of the LCR meter.
-
Perform "Open" and "Short" corrections on the LCR meter with the connection leads to nullify the impedance of the test fixture.
-
Crucially, measure the capacitance of the empty cell (C_empty) before filling. This value, along with the known dielectric constant of air (ε_air ≈ 1), is used to accurately calculate the cell constant (A/d).
-
-
Measurement of Perpendicular Permittivity (ε⊥):
-
Set the LCR meter to a measurement frequency of 1 kHz. This is a standard frequency that is typically well below any dielectric relaxation frequencies of the LC.
-
Apply a small AC probing voltage (e.g., 0.1 - 0.5 Vrms). This voltage must be below the Fréedericksz transition threshold voltage of the LC to avoid reorienting the molecules.
-
Record the capacitance reading as C⊥ .
-
-
Measurement of Parallel Permittivity (ε∥):
-
Using the function generator and amplifier, apply a high-frequency (e.g., 1 kHz) square wave bias voltage across the cell.
-
Slowly increase the bias voltage (e.g., from 1V to 20V). The LC molecules will begin to reorient parallel to the field.
-
Simultaneously, monitor the capacitance with the LCR meter. The capacitance will increase until it reaches a saturation point, where further increases in voltage do not change the capacitance. This indicates that the LC molecules are fully aligned perpendicular to the substrates.
-
Record this saturated capacitance value as C∥ .
-
Step 3: Data Analysis and Calculation
-
Calculate the Cell Constant: The most accurate way to determine the geometry (A/d) is by using the empty cell measurement:
-
A/d = C_empty / ε₀
-
-
Calculate Permittivities:
-
ε⊥ = (C⊥ / C_empty) * ε_air (Since ε_air ≈ 1, this simplifies to ε⊥ ≈ C⊥ / C_empty)
-
ε∥ = (C∥ / C_empty) * ε_air (Simplifies to ε∥ ≈ C∥ / C_empty)
-
Note: These are the relative permittivities.
-
-
Calculate Dielectric Anisotropy:
-
Δε = ε∥ - ε⊥
-
Data Presentation and Visualization
Quantitative results should be presented clearly.
Table 1: Example Dielectric Property Measurement Data for a Nematic LC at 25°C
| Parameter | Symbol | Value | Units |
| Measurement Frequency | f | 1 | kHz |
| Probing Voltage | V_probe | 0.2 | Vrms |
| Saturation Bias Voltage | V_bias | 20 | V |
| Empty Cell Capacitance | C_empty | 150.5 | pF |
| Perpendicular Capacitance | C⊥ | 526.8 | pF |
| Parallel Capacitance | C∥ | 1655.5 | pF |
| Perpendicular Permittivity | ε⊥ | 3.50 | - |
| Parallel Permittivity | ε∥ | 11.00 | - |
| Dielectric Anisotropy | Δε | +7.50 | - |
Diagrams of Experimental Workflow and Principles
Caption: Principle of measuring C⊥ and C∥ in a planar cell.
Caption: Step-by-step workflow for dielectric anisotropy measurement.
Troubleshooting and Best Practices
-
Inconsistent Readings: Often caused by poor or non-uniform LC alignment. Verify cell quality with a polarizing microscope. Ensure temperature stability.
-
Low Saturation Voltage: May indicate an electrical short in the cell. Check for shorts before filling.
-
Frequency Dependence: While 1 kHz is standard, for some materials, it's insightful to sweep the frequency. Low-frequency effects (<500 Hz) can be dominated by ionic impurities.[3]
-
Series vs. Parallel Mode: For the capacitance values typical in these cells, the LCR meter's parallel equivalent circuit mode is generally appropriate.[9][10]
-
Cell Constant Accuracy: Measuring the empty cell is more accurate than relying on the manufacturer's specified spacer size, as the final cell gap can be affected by epoxy shrinkage and pressure.
References
-
Measurement of the dielectric properties of liquid crystal material for microwave applications. Semantic Scholar. [Link]
-
Introduction to Dielectric Measurements of Nematic Liquid Crystals. Lavrentovich Group, Kent State University. [Link]
-
Aligning liquid crystal molecules. SPIE. [Link]
-
Dielectric Spectroscopy Analysis of Liquid Crystals Recovered from End-of-Life Liquid Crystal Displays. MDPI. [Link]
-
Dielectric permittivity measurements of liquid crystal in the microwave and millimeter wave ranges. ResearchGate. [Link]
-
Homeotropic alignment of nematic liquid crystals with negative dielectric anisotropy. AIP Publishing. [Link]
-
Sensitivity and Accuracy of Dielectric Measurements of Liquids Significantly Improved by Coupled Capacitive-Dependent Quartz Crystals. MDPI. [Link]
-
Installation for measuring the dielectric anisotropy of liquid crystals at low frequencies by the bridge method with constant displacement. ResearchGate. [Link]
-
Dielectric Study of Liquid Crystal Dimers: Probing the Orientational Order and Molecular Interactions in Nematic and Twist-Bend Nematic Phases. ACS Publications. [Link]
-
Determining dielectric properties of nematic liquid crystals at microwave frequencies using inverted microstrip lines. Taylor & Francis Online. [Link]
-
Investigation of the liquid crystal alignment layer: effect on electrical properties. PMC - NIH. [Link]
-
Experimental setup for simultaneous measurements of neutron diffraction and dielectric spectroscopy during crystallization of liquids. AIP Publishing. [Link]
-
Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. ResearchGate. [Link]
-
How to Use an LCR Meter. All About Circuits. [Link]
-
How to measure Dielectric Constant using Parallel Plate Capacitance method. YouTube. [Link]
-
Dielectric anisotropy ∆ε as a function of the frequency of the electric... ResearchGate. [Link]
-
Determination of Dielectric Constants through Capacitor Measurement Using Variations in Thickness, Area, Materials, and Density. ResearchGate. [Link]
-
Measurement of Dielectric Anisotropy of Some Liquid Crystals for Microwave Applications. ElectronicsAndBooks. [Link]
-
THE USE OF ANISOTROPIC DIELECTRIC MATERIALS FOR OBTAINING MUTUAL CAPACITANCE. DTIC. [Link]
-
What is the principle of LCR digital meter ? IBE Electronics. [Link]
-
How to Use an LCR Meter: Basic Knowledge. HIOKI. [Link]
-
LCR Application Guide. IDM Instruments. [Link]
-
Liquid Crystal and their Applications. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Investigation of the liquid crystal alignment layer: effect on electrical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. pcbaaa.com [pcbaaa.com]
- 6. spie.org [spie.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. assets.testequity.com [assets.testequity.com]
- 10. How to Use an LCR Meter: Basic Knowledge | HIOKI [hioki.com]
Polarizing optical microscopy of 4-(Decyloxy)-2-fluorobenzoic acid mesophases
An Application Guide for the Characterization of 4-(Decyloxy)-2-fluorobenzoic Acid Mesophases using Polarizing Optical Microscopy
This document provides a detailed methodology for the investigation of liquid crystalline phases (mesophases) of this compound using Polarizing Optical Microscopy (POM). This guide is intended for researchers, materials scientists, and professionals in drug development who are engaged in the characterization of thermotropic liquid crystals. The protocols herein are designed to be self-validating, with an emphasis on the scientific reasoning behind each step.
While this note focuses on this compound, specific phase transition data for this exact compound is not widely published. Therefore, we will draw upon established data for the closely related and well-characterized analogue, 4-(Decyloxy)benzoic acid (DBA), to provide representative expected results.[1] The principles and techniques described are fully applicable, as the substitution of a fluorine atom is expected to modify transition temperatures rather than fundamentally alter the characterization methodology.
Part I: Theoretical Foundation
The Unique Nature of Benzoic Acid Liquid Crystals
Benzoic acid derivatives are a classic example of thermotropic liquid crystals, where phase transitions are induced by changes in temperature.[2] Their mesogenic behavior is primarily driven by the formation of stable hydrogen-bonded dimers.[3] The carboxyl groups of two molecules associate to form a more rigid, elongated supramolecular unit, which enhances the molecular anisotropy necessary for liquid crystal formation.[4] The long decyloxy tail promotes molecular ordering, and it is known that as the alkoxy chain length increases in this class of compounds, the tendency to form more highly ordered smectic phases, in addition to nematic phases, also increases.
Principles of Polarizing Optical Microscopy (POM)
POM is the cornerstone technique for the initial identification and characterization of liquid crystal mesophases.[2] Its operation relies on the principle of birefringence, an optical property of anisotropic materials where the refractive index depends on the polarization and propagation direction of light.[5][6]
-
Light Polarization: An initial polarizer allows light vibrating in only one plane to pass through to the sample.
-
Interaction with LC: In a liquid crystal, this polarized light splits into two components (ordinary and extraordinary rays) that travel at different speeds and are polarized perpendicular to each other.[6]
-
Recombination & Interference: An analyzer, which is a second polarizer oriented at 90° to the first, is placed after the sample.[7] When the two light components exit the sample, they are out of phase. The analyzer recombines them, causing interference that produces the characteristic colors and textures unique to each liquid crystal phase.[7] Isotropic liquids, which are not birefringent, do not change the polarization of light and thus appear dark between the "crossed" polarizers.[6]
Part II: Equipment and Materials
Required Equipment:
-
Polarizing Optical Microscope: Equipped with high-quality, strain-free objectives (e.g., 5x, 10x, 20x) and a rotating stage.
-
Hot Stage System: A programmable temperature-controlled stage (e.g., Linkam or Mettler-Toledo) with a precision of at least ±0.1°C.
-
Digital Camera: High-resolution camera adapted for microscopy.
-
Nitrogen Supply: To provide an inert atmosphere over the hot stage, preventing sample oxidation at elevated temperatures.
Materials and Reagents:
-
Sample: this compound (purity >99%).
-
Microscope Slides: High-quality, pre-cleaned glass slides.
-
Cover Slips: Thin glass cover slips.
-
Spacers (Optional but Recommended): Mylar or Kapton film of known thickness (e.g., 10-20 µm) to control sample thickness.
-
Solvent: High-purity solvent for cleaning (e.g., acetone, isopropanol).
-
Lint-free Wipes.
Part III: Experimental Protocol
This section details the step-by-step procedure for preparing and analyzing the sample. The causality behind each step is explained to ensure a robust and reproducible workflow.
Protocol 1: Sample Preparation (Microscopy Cell)
The goal is to create a thin, uniform film of the sample between a glass slide and a cover slip.
-
Cleaning: Thoroughly clean a microscope slide and cover slip with acetone followed by isopropanol, then dry completely using a lint-free wipe or a stream of dry nitrogen. Reason: Dust particles or residues can act as nucleation sites, disrupting the formation of uniform LC textures.
-
Positioning Spacers (Optional): Place two small pieces of the chosen spacer film on the slide, approximately 15-20 mm apart. Reason: Spacers ensure a consistent and known sample thickness, which is important for comparing results and avoiding artifacts from overly thick or thin samples.
-
Sample Application: Place a few milligrams of the crystalline this compound onto the center of the slide between the spacers.
-
Heating: Place the slide on a standard hot plate pre-heated to a temperature approximately 10-15°C above the compound's clearing point (the transition to an isotropic liquid). For related benzoic acids, this is typically in the range of 120-150°C.[1] Reason: The sample must be in its low-viscosity isotropic liquid state to ensure complete and uniform filling of the cell.
-
Creating the Sandwich Cell: Once the sample has melted into a clear liquid, carefully place the cover slip over it. Allow the liquid to spread via capillary action to fill the gap between the slide and cover slip. Apply gentle pressure to the cover slip to ensure it rests on the spacers and expels any excess material.
-
Cooling: Remove the slide from the hot plate and allow it to cool to room temperature on a clean, flat surface. The sample will recrystallize.
Protocol 2: POM Analysis and Thermal Cycling
This protocol describes the process of observing the phase transitions. A slow, controlled cooling rate is critical for observing the formation of well-defined mesophase textures.
-
Mounting: Place the prepared sample cell securely onto the microscope's hot stage.
-
Inert Atmosphere: Begin purging the hot stage with a gentle flow of dry nitrogen. Reason: This prevents oxidative degradation of the sample, which can occur at high temperatures and alter the transition behavior.
-
Microscope Setup:
-
Select a low-power objective (e.g., 10x).
-
Engage both the polarizer and the analyzer, and cross them until a minimum in transmitted light (maximum extinction) is achieved in an empty field of view.
-
-
Heating Cycle:
-
Program the hot stage to heat the sample at a rate of 10°C/min to a temperature approximately 10°C above the expected clearing point.
-
Observe the sample during heating. Note the temperatures at which transitions occur (crystal to mesophase, mesophase to isotropic liquid). The final transition to the isotropic phase is marked by the entire field of view becoming completely dark.
-
-
Cooling Cycle (Critical for Observation):
-
Hold the sample in the isotropic phase for 2-3 minutes to erase any "thermal memory" of the crystalline structure.
-
Program the hot stage to cool the sample at a slow, controlled rate, typically 1-2°C/min . Reason: A slow cooling rate is essential for the system to remain in thermal equilibrium, allowing for the growth of large, well-defined domains of the liquid crystal textures that are crucial for identification.[8]
-
Acquire images and record the temperatures at which distinct changes in the optical texture appear. This marks the transition from the isotropic liquid to the first mesophase, and subsequently between different mesophases.
-
-
Re-heating Cycle: After cooling to the crystalline state, perform a second heating run at a slow rate (1-2°C/min) to confirm the transition temperatures observed during cooling. This helps to distinguish between enantiotropic phases (which appear on both heating and cooling) and monotropic phases (which appear only on cooling).[3]
Experimental Workflow Diagram
Caption: Workflow for POM analysis of thermotropic liquid crystals.
Part IV: Data Interpretation and Expected Results
The identification of mesophases is accomplished by recognizing their characteristic optical textures. For a long-chain benzoic acid derivative, one can anticipate observing both nematic and smectic phases.
Molecular Ordering and Mesophases
The different phases correspond to distinct levels of molecular self-assembly, driven by a balance between thermal energy and intermolecular forces.
Sources
- 1. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Synthesis of High-Performance Polymers Using Fluorinated Benzoic Acid Derivatives
Introduction and Scientific Context
The strategic incorporation of fluorine into polymer backbones imparts a unique and highly desirable combination of properties, including exceptional thermal stability, chemical inertness, low dielectric constants, and enhanced solubility in organic solvents.[1][2] These characteristics are critical for advanced applications ranging from high-frequency soft electronics to high-performance textiles and aerospace components.[3][4] Fluorinated benzoic acids and their derivatives (e.g., tetrafluoroterephthalic acid) are versatile and powerful monomers for creating these high-performance polymers, particularly aromatic polyamides (aramids) and polyesters.
The presence of highly electronegative fluorine atoms and the strength of the C-F bond (~485 kJ/mol) are fundamental to these enhanced properties.[3] Bulky trifluoromethyl (-CF₃) groups or fluorine atoms along the polymer chain disrupt intermolecular packing, which can decrease crystallinity and significantly improve the solubility of otherwise intractable aromatic polymers without sacrificing thermal performance.[5] This guide provides detailed protocols and the scientific rationale for synthesizing fluorinated aramids and polyesters, enabling researchers to leverage the unique benefits of fluorinated benzoic acid-derived monomers.
Synthesis of Fluorinated Aromatic Polyamides (Aramids)
Fluorinated aramids exhibit a superior balance of properties compared to their non-fluorinated counterparts like Kevlar®. They are known for their outstanding solubility in common polar aprotic solvents (e.g., NMP, DMAc), high glass transition temperatures (T_g), and excellent thermal stability, with decomposition temperatures often exceeding 485 °C.[5]
Method Selection: Direct Polycondensation (Yamazaki-Higashi Reaction)
For the synthesis of aramids from dicarboxylic acids and diamines, direct polycondensation via the Yamazaki-Higashi phosphorylation reaction is a highly effective and widely adopted method.[6][7][8] This approach avoids the need to synthesize highly reactive (and often moisture-sensitive) diacid chlorides.
Causality and Mechanism: The reaction is promoted by a combination of triphenyl phosphite (TPP) and pyridine. Pyridine acts as a base and catalyst, while TPP is the activating agent. The process involves the in-situ formation of a reactive phosphonium salt intermediate from the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the aromatic amine, forming the amide bond and regenerating the catalyst system. This method proceeds under relatively mild conditions (typically around 115 °C), preserving the integrity of the polymer structure.[6]
Experimental Workflow: From Monomers to Characterized Polyamide
The overall process for synthesizing and validating a fluorinated aromatic polyamide is outlined below.
Caption: Workflow for Fluorinated Polyamide Synthesis.
Detailed Protocol: Synthesis of a Polyamide from Tetrafluoroterephthalic Acid and 4,4'-Oxydianiline (ODA)
This protocol describes the synthesis of a high-performance fluorinated aromatic polyamide.
Materials:
-
Tetrafluoroterephthalic acid (TFTA)
-
4,4'-Oxydianiline (ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium Chloride (CaCl₂), anhydrous
-
Methanol
Procedure:
-
Reactor Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add TFTA (e.g., 10 mmol, 2.38 g) and ODA (10 mmol, 2.00 g).
-
Solvent and Additives: Add anhydrous CaCl₂ (2 g), anhydrous NMP (25 mL), and anhydrous pyridine (8 mL). Stir the mixture under a gentle flow of nitrogen until all solids are dissolved.
-
Initiation: Add triphenyl phosphite (TPP, 8 mL) to the reaction mixture via syringe.
-
Polycondensation: Heat the reaction mixture to 115 °C in an oil bath and maintain this temperature with continuous stirring for 12 hours under a nitrogen atmosphere. The solution will become progressively more viscous.[6]
-
Isolation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing 500 mL of methanol while stirring vigorously. A fibrous white precipitate will form.
-
Purification: Collect the polymer by filtration. Wash the precipitate thoroughly with fresh methanol (3 x 100 mL) and then with hot water (3 x 100 mL) to remove residual salts and solvent.
-
Drying: Dry the final polymer in a vacuum oven at 100 °C for 24 hours to a constant weight.
-
Self-Validation/Characterization:
-
FTIR: Confirm the formation of the amide bond by identifying characteristic C=O stretching (~1650 cm⁻¹) and N-H stretching peaks.
-
Solubility Test: Confirm the polymer's enhanced solubility by dissolving a small sample in solvents like DMAc or NMP at room temperature.
-
Thermal Analysis: Perform TGA to determine the 5% weight loss decomposition temperature (T_d5) and DSC to find the glass transition temperature (T_g).
-
Synthesis of Fluorinated Aromatic Polyesters
Fluorinated polyesters are synthesized for applications requiring high thermal stability and hydrophobicity, such as advanced coatings and dielectric materials. The incorporation of aromatic rings from benzoic acid derivatives provides rigidity and raises the glass transition temperature.[9][10]
Method Selection: High-Temperature Melt Polycondensation
Melt polycondensation is a common industrial method for polyester synthesis.[11] It is performed without a solvent at high temperatures (often >250 °C) and under vacuum in the final stages. This process directly combines a dicarboxylic acid with a diol.
Causality and Mechanism: The reaction proceeds in two stages. First, an initial esterification occurs at atmospheric pressure to form low-molecular-weight oligomers, with water being removed as a byproduct.[12] In the second stage, a high vacuum is applied to facilitate the removal of the remaining condensation byproducts (water and excess diol), which drives the equilibrium toward the formation of a high-molecular-weight polymer. A catalyst, such as antimony trioxide (Sb₂O₃), is typically used to accelerate the reaction.[11]
Reaction Scheme: Polyester Formation
The following diagram illustrates the fundamental polycondensation reaction between a fluorinated dicarboxylic acid and a diol.
Caption: General Scheme for Polyester Synthesis.
Detailed Protocol: Synthesis of a Polyester from Tetrafluorophthalic Acid and Ethylene Glycol
This protocol outlines a two-stage melt polycondensation process.
Materials:
-
Tetrafluorophthalic acid
-
Ethylene glycol
-
Antimony(III) oxide (Sb₂O₃) catalyst
Procedure:
-
Reactor Charging: Charge a high-temperature polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with tetrafluorophthalic acid (e.g., 0.5 mol) and ethylene glycol (1.1 mol, a 10% molar excess is used to compensate for volatilization).[13]
-
Catalyst Addition: Add the Sb₂O₃ catalyst (e.g., 0.05% by weight of the diacid).
-
Stage 1: Esterification: Heat the reactor under a slow stream of nitrogen to 190-220 °C. Stir the mixture to facilitate the esterification reaction. Water will begin to distill off. Continue this stage for 2-4 hours until the distillation of water ceases.
-
Stage 2: Polycondensation: Gradually increase the temperature to 260-280 °C while slowly reducing the pressure to below 1 mmHg (133 Pa). The viscosity of the melt will increase significantly.
-
Completion: Continue the reaction under high vacuum for another 2-3 hours until the desired melt viscosity (indicated by the stirrer torque) is achieved.
-
Isolation: Extrude the molten polymer from the reactor under nitrogen pressure onto a cooling surface or into a water bath. The resulting polymer can be pelletized for further processing and analysis.
-
Self-Validation/Characterization:
-
DSC: Determine the glass transition temperature (T_g) and melting temperature (T_m) of the resulting polyester.
-
TGA: Assess the thermal stability by identifying the onset of decomposition.
-
NMR: Confirm the chemical structure and composition of the polyester.
-
Data Summary: Properties of Fluorinated Polymers
The introduction of fluorine atoms into the polymer backbone has a profound and predictable effect on key material properties. The following table summarizes typical property enhancements observed in fluorinated aromatic polymers compared to their non-fluorinated analogs.
| Property | Non-Fluorinated Aromatic Polymer (e.g., PEEK, Nomex®) | Fluorinated Aromatic Polymer (e.g., from TFTA) | Rationale for Change & Citation |
| Solubility | Generally insoluble in common solvents; requires strong acids or LiCl/NMP. | Soluble in polar aprotic solvents (NMP, DMAc, THF).[5] | Bulky fluorine atoms disrupt chain packing, reducing intermolecular forces and allowing solvent penetration. |
| Glass Transition (T_g) | High | Often Higher or Similar | The rigid C-F bond and bulky groups can restrict chain rotation, increasing T_g.[3] Some studies show similar T_g, indicating the effect is complex.[14] |
| Thermal Stability (T_d5) | ~500-550 °C | > 550 °C | The high bond energy of the C-F bond (~485 kJ/mol) imparts superior thermal stability.[3] |
| Dielectric Constant (k) | ~3.2 - 3.6 @ 1 MHz | ~2.3 - 2.8 @ 1 MHz | The high electronegativity and low polarizability of the C-F bond reduce the overall molar polarizability of the polymer.[3][4] |
| Moisture Absorption | Moderate to Low | Very Low | Fluorinated surfaces are highly hydrophobic, leading to reduced water uptake which helps maintain stable dielectric properties.[3] |
| Optical Transparency | Often yellow or brown | Colorless or less colored | Fluorine substitution can suppress intra- and intermolecular charge transfer interactions that cause coloration.[14] |
References
- Hsiao, S. H., Yang, C. P., & Chen, C. W. (2004). Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3845-3855. (URL not available)
-
Iwasaki, T., et al. (2021). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Polymers, 13(8), 1311. [Link]
- Zhu, Y., et al. (2022). Synthesis of high-T_g fluorinated polyesters based on 2,5-furandicarboxylic acid. European Polymer Journal, 179, 111654. (URL not available)
-
Chen, J., et al. (2024). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 16(5), 652. [Link]
-
Ribeiro, M. R., et al. (2019). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 11(1), 133. [Link]
- Mallakpour, S., & Rafiee, Z. (2011). Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. Journal of Polymer Research, 18, 1341-1348. (URL not available)
-
Li, S., et al. (2022). Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. Polymers, 14(4), 682. [Link]
-
Shashouua, Y., & Khasselev, N. (2007). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Designed Monomers and Polymers, 10(5), 453-463. [Link]
- Velmathi, S., Nagahata, R., & Takeuchi, K. (2007). Extremely Rapid Synthesis of Aliphatic Polyesters by Direct Polycondensation of 1:1 Mixtures of Dicarboxylic Acids and Diols Using Microwaves. Polymer Journal, 39, 1073-1077. (URL not available)
-
de Gracia, J. S., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(4), 856. [Link]
-
The Essential Chemical Industry. (n.d.). Polyesters. [Link]
-
Wei, Z., et al. (2021). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 12(35), 4995-5004. [Link]
-
Prospector. (2016). Understanding Polyesters. [Link]
- Park, J. H., et al. (2001). The properties of polyesters as a function of difunctional acids. Journal of Applied Polymer Science, 80(13), 2535-2542. (URL not available)
- Asrar, J., Preston, J., & Krigbaum, W. R. (1982). Preparation of polyamides via the phosphorylation reaction. Poly‐4,4′‐benzanilides. Journal of Polymer Science: Polymer Chemistry Edition, 20(1), 79-87. (URL not available)
-
Jackson, W. J., & Kuhfuss, H. F. (1998). Characterization of polyesters prepared from three different phthalic acid isomers by CID-ESI-FT-ICR and PSD-MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 9(8), 844-854. [Link]
-
Nozaki, K. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis, 11(9), 5558-5573. [Link]
-
Wang, G., et al. (2019). In situ synthesis of poly(ether ester) via direct polycondensation of terephthalic acid and 1,3-propanediol with sulfonic acids as catalysts. Polymer Chemistry, 10(22), 2846-2855. [Link]
-
Bilibin, A. Y., et al. (2019). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Polymers, 11(11), 1833. [Link]
-
de la Campa, J. G., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(4), 856. [Link]
- Sreenivas, K., & Krishnamurthy, V. N. (2004). Direct Polycondensation of Castor Oil Based Dimer Acid and Aromatic Diamines Using Triphenylphosphite. Journal of Macromolecular Science, Part A, 41(3), 275-293. (URL not available)
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A Step-by-Step Guide to the Synthesis of Fluorinated Liquid Crystals: Principles, Protocols, and Characterization
Abstract
The strategic incorporation of fluorine into mesogenic molecules is a cornerstone of modern liquid crystal (LC) technology. Fluorine's unique electronic and steric properties allow for the precise tuning of critical material characteristics, including dielectric anisotropy, viscosity, and mesophase stability.[1][2][3] This guide provides a comprehensive overview of the principles and practices involved in the synthesis of fluorinated liquid crystals. It is designed for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and detailed, actionable protocols for the synthesis, purification, and characterization of these advanced materials.
Introduction: The Strategic Role of Fluorine in Liquid Crystal Design
Liquid crystals represent a unique state of matter, exhibiting both the fluidity of a liquid and the long-range order of a solid crystal.[4][5] This duality is responsible for their profound impact on display technology and other electro-optic applications. The performance of a liquid crystal material is dictated by the collective properties of its constituent molecules, or mesogens. Fluorination has emerged as a powerful tool to modify these molecular properties in a predictable manner.[1]
The introduction of fluorine, the most electronegative element, into a mesogenic core can dramatically alter its dipole moment and polarizability.[1][3] This directly influences key bulk properties:
-
Dielectric Anisotropy (Δε): The orientation of the C-F dipole relative to the long molecular axis allows for the engineering of materials with either high positive or negative Δε, a critical parameter for display technologies like twisted nematic (TN) and vertical alignment (VA) modes.[6]
-
Mesophase Behavior: Fluorine substitution can lower melting points and modulate liquid crystal phase stability, often widening the temperature range of the desired nematic or smectic phases.[7][8][9]
-
Viscosity: Strategic fluorination can lead to a reduction in viscosity, which is crucial for achieving fast switching times in display devices.[7]
-
Chemical and Thermal Stability: The strength of the C-F bond enhances the overall stability of the liquid crystal material.[8][10]
This guide will explore the synthetic strategies used to create these valuable compounds, focusing on a practical, step-by-step approach.
Synthetic Strategies: Building Block vs. Late-Stage Fluorination
The incorporation of fluorine into a target liquid crystal molecule can be broadly approached in two ways: utilizing pre-fluorinated building blocks or introducing fluorine in the final stages of the synthesis.
The Building Block Approach
This is the most common and often most practical strategy. It involves using commercially available or readily synthesized fluorinated aromatic rings (e.g., fluorophenols, fluorobenzonitriles, or fluorobenzoic acids) as starting materials. These blocks are then assembled into the final mesogenic core using standard cross-coupling reactions (e.g., Suzuki, Sonogashira, or esterification reactions).
Causality Behind the Choice: The building block approach offers high regioselectivity, meaning the position of the fluorine atom is precisely controlled from the outset. This is crucial as the location of the fluorine substituent dictates its effect on the molecule's dipole moment and overall properties.[1][2]
Late-Stage Fluorination
This approach involves introducing the fluorine atom at or near the end of the synthetic sequence.[11][12] This can be advantageous for creating diverse libraries of compounds from a common, non-fluorinated precursor.[13][14] Modern electrophilic fluorinating agents have made this strategy more accessible.[15]
Causality Behind the Choice: Late-stage fluorination is particularly useful in research and development for rapidly exploring structure-activity relationships.[13][14] However, it can sometimes suffer from issues with regioselectivity and may require optimization for complex molecules.
The overall synthetic workflow, from conceptual design to final characterization, is depicted below.
Caption: General workflow for the synthesis and characterization of fluorinated liquid crystals.
Detailed Application Protocol: Synthesis of a Laterally Fluorinated Cyanobiphenyl Liquid Crystal
This section provides a detailed, step-by-step protocol for the synthesis of a representative fluorinated liquid crystal: 4'-alkyl-3'-fluoro-4-cyanobiphenyl . This class of compounds is important as the lateral fluorine atom significantly modifies the dielectric anisotropy.[8] We will use a building block approach featuring a Suzuki cross-coupling reaction.
Reagents and Materials
| Reagent/Material | Purpose | Typical Grade |
| 4-Bromobenzonitrile | Biphenyl Ring A | >98% |
| 4-Alkyl-3-fluorophenylboronic acid | Biphenyl Ring B | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Suzuki Coupling Catalyst | 99% |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, >99% |
| Toluene | Solvent | Anhydrous |
| Ethanol | Solvent | Anhydrous |
| Water | Aqueous Phase | Deionized |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| Hexane | Eluent for Chromatography | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | >98% |
| Celite® | Filtration Aid | --- |
Reaction Scheme
The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling between an aryl bromide and an arylboronic acid.
Caption: Suzuki cross-coupling reaction for the synthesis of a fluorinated cyanobiphenyl.
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), 4-alkyl-3-fluorophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The use of a palladium catalyst is a common and effective method for forming the biphenyl core.[16][17]
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating (approx. 5-10 mL per mmol of the limiting reagent).
-
Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the mixture with ethyl acetate or dichloromethane (DCM) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[16]
-
Isolation of Crude Product: Filter off the drying agent and wash the solid with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol
High purity is essential for liquid crystal materials, as impurities can significantly disrupt the mesophase and degrade performance.[18] A multi-step purification process is standard.
-
Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM or toluene and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity). Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the product from the chromatography step in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or heptane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. This step is often repeated until the material shows a sharp, constant melting point.
-
Characterization and Analysis
Structural Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure of the synthesized compound.[19] The chemical shifts, coupling constants, and integration values should be consistent with the target molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
Mesomorphic Property Characterization
The liquid crystalline properties are primarily determined using two complementary techniques.[4][20]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and their associated enthalpy changes.[5][20] The melting point (Tₘ) and clearing point (T꜀) are key parameters obtained from a DSC thermogram.[21]
-
Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase (e.g., nematic, smectic A, smectic C) by observing the characteristic optical textures that form as the sample is heated and cooled on a temperature-controlled stage.[4][20][22] For example, a nematic phase will typically exhibit a Schlieren or marbled texture.
Data Presentation
The physical properties of a homologous series of fluorinated liquid crystals can be tabulated to understand structure-property relationships.
| Compound (R = Alkyl Chain) | Fluorine Position | Melting Point (Tₘ, °C) | Clearing Point (T꜀, °C) | Nematic Range (ΔT, °C) |
| 5CB (Pentyl) | None (Reference) | 24.0 | 35.3 | 11.3 |
| F-5CB | 3'-Fluoro | ~15 | ~45 | ~30 |
| 7CB (Heptyl) | None (Reference) | 30.0 | 42.8 | 12.8 |
| F-7CB | 3'-Fluoro | ~25 | ~55 | ~30 |
Note: Data are representative and illustrate the typical effect of lateral fluorination, which often lowers the melting point and increases the clearing point, thereby broadening the nematic range.
Conclusion
The synthesis of fluorinated liquid crystals is a well-established yet dynamic field that enables the creation of materials with tailored properties for advanced applications. By understanding the strategic implications of fluorine substitution and employing robust synthetic and purification protocols, researchers can successfully produce high-purity materials. The combination of a building block approach using modern cross-coupling reactions, followed by meticulous purification and thorough characterization, provides a reliable pathway to novel mesogenic compounds that continue to drive innovation in display technology and beyond.
References
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Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Available from: [Link]
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Styring, P. (2001). The Fascinating Influence of Fluoro Substituents on the Synthesis and Properties of Liquid Crystals. Molecular Crystals and Liquid Crystals, 401(1), 1-12. Available from: [Link]
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Kirsch, P., & Tarumi, K. (1999). The role of fluorine substituents on the physical properties of 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl liquid crystals. Journal of Physical Chemistry B, 103(31), 6475-6481. Available from: [Link]
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Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a versatile mediator or catalyst in organic chemistry. Acta Chimica Slovenica, 52(1), 13-26. Available from: [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available from: [Link]
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Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. Available from: [Link]
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Hird, M., & Beattie, D. R. (2001). Synthesis and characterization of lateral fluoro-substituents liquid crystals. Biointerface Research in Applied Chemistry, 11(1), 7832-7840. Available from: [Link]
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Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Available from: [Link]
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Hird, M. (2003). The fascinating influence of fluoro substituents on the synthesis and properties of liquid crystals. Molecular Crystals and Liquid Crystals, 401(1), 1-12. Available from: [Link]
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Pasco, M., et al. (2021). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Molecules, 26(15), 4475. Available from: [Link]
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Wang, J., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry, 22(32), 6431-6453. Available from: [Link]
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Lee, E., & Hooker, J. M. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9435-9441. Available from: [Link]
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Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Retrieved from [Link]
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Fisyuk, A. S., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1565-1573. Available from: [Link]
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Ni, C., & Hu, J. (2016). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Chemical Reviews, 116(14), 7669-7725. Available from: [Link]
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Arakawa, Y., et al. (2018). 4'-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. RSC Advances, 8(49), 27807-27814. Available from: [Link]
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Welch, C. J., et al. (2020). Fluorination in core-only calamitic liquid crystals: how many and where should they go? Journal of Materials Chemistry C, 8(40), 14066-14075. Available from: [Link]
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Schareina, T., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 747-754. Available from: [Link]
-
Goulding, M. (2001). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Molecular Crystals and Liquid Crystals, 364(1), 161-170. Available from: [Link]
-
Welch, C., et al. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 747-754. Available from: [Link]
-
Kumar, K. D., et al. (2022). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Liquid Crystals, 49(12), 1645-1658. Available from: [Link]
-
Kirsch, P. (2023). Fluorine in Liquid Crystal Design for Display Applications. Journal of Molecular Liquids, 387, 122615. Available from: [Link]
- US5540857A - Purification of liquid crystals and liquid crystal composition. (1996). Google Patents.
-
Ren, Y., et al. (2012). Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Asian Journal of Chemistry, 24(4), 1437-1440. Available from: [Link]
-
Rather, M. A., & Shabir, I. (2016). Characterization of Liquid Crystals: A Literature Review. International Journal of Research in Advent Technology, 4(7), 1-5. Available from: [Link]
-
Rather, M. A. (n.d.). Various techniques have been used to characterize liquid crystals. The main factors to be c. Retrieved from [Link]
-
Aboulouard, A., et al. (2024). An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. Polymers, 16(16), 2205. Available from: [Link]
-
S, S. (2019). Characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Engineering Research & Technology, 8(11). Available from: [Link]
-
Chen, X., et al. (2007). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 477(1), 109-117. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Decyloxy)-2-fluorobenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Decyloxy)-2-fluorobenzoic acid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to navigate the complexities of this synthesis.
Introduction
The synthesis of this compound is a multi-step process that, while based on fundamental organic reactions, presents unique challenges. The introduction of a long alkyl chain via Williamson ether synthesis onto a fluorinated benzoic acid backbone requires careful optimization to achieve high yields and purity. This guide will address common issues encountered during this synthesis, providing a framework for logical problem-solving and process improvement.
Core Synthesis Pathway
The primary route to this compound involves two key transformations:
-
Synthesis of the Precursor: Preparation of 4-fluoro-2-hydroxybenzoic acid.
-
Williamson Ether Synthesis: Alkylation of 4-fluoro-2-hydroxybenzoic acid with a decyl halide.
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of 4-Fluoro-2-hydroxybenzoic Acid | - Incomplete reaction during the nucleophilic aromatic substitution. - Suboptimal reaction temperature. - Insufficient reaction time. | - Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Use dry solvents and reagents. - Optimize Temperature: The reaction typically requires high temperatures (around 130°C) to proceed efficiently. Monitor and control the temperature closely. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. |
| Low Yield of this compound | - Incomplete deprotonation of the phenolic hydroxyl group. - Competing elimination reaction of 1-bromodecane. - Low reactivity of the alkyl halide. - Steric hindrance. | - Choice of Base: Use a suitable base to ensure complete deprotonation of the phenol. Potassium carbonate (K₂CO₃) is a common choice. For less reactive systems, a stronger base like sodium hydride (NaH) might be considered, though with caution to avoid side reactions.[1] - Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 reaction over the E2 elimination side reaction.[2] - Alkyl Halide Reactivity: While 1-bromodecane is typically used, 1-iododecane can be a more reactive alternative if the reaction is sluggish. - Solvent Selection: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction.[3] |
| Presence of Alkene Byproduct (Decene) | - The alkoxide is a strong base, which can promote the E2 elimination of the alkyl halide, especially at higher temperatures.[2] | - Lower Reaction Temperature: As mentioned, lower temperatures favor substitution over elimination. - Controlled Addition of Alkyl Halide: Adding the 1-bromodecane slowly to the reaction mixture can help maintain a lower instantaneous concentration, potentially reducing the rate of elimination. |
| C-Alkylation of the Aromatic Ring | - The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[4] | - Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. - Counter-ion: The nature of the cation can also play a role. Using potassium salts may favor O-alkylation more than sodium salts in some cases. |
| Difficult Purification of the Final Product | - The long decyl chain imparts a waxy or oily character to the product, making crystallization challenging. - The product may have significant solubility in organic solvents even at low temperatures. - Emulsion formation during aqueous workup. | - Recrystallization Solvent System: A mixed solvent system is often necessary. A common approach is to dissolve the crude product in a "good" solvent (e.g., hot ethanol or acetone) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes turbid. Allow to cool slowly.[5] - Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution) to form the sodium salt of the carboxylic acid, which will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Then, acidify the aqueous layer with an acid like HCl to precipitate the purified product. Filter and wash the solid. - Patience with Crystallization: Long-chain compounds can take longer to crystallize. Allowing the solution to stand for an extended period at a low temperature may be necessary. Seeding with a small crystal of pure product can also induce crystallization. |
| Incomplete Reaction Monitoring by TLC | - The starting material and product may have similar polarities, making them difficult to resolve on a TLC plate. | - Optimize TLC System: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate with a small amount of acetic acid) to achieve better separation. - Visualization Techniques: Use a combination of UV light and a staining agent (e.g., potassium permanganate) to visualize the spots more clearly. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atom in the synthesis of this compound?
The fluorine atom at the 2-position of the benzoic acid ring is an electron-withdrawing group. This can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. While it can make the phenoxide a slightly weaker nucleophile, its presence is often a desired feature in the final molecule for applications in pharmaceuticals and materials science due to its ability to alter properties like metabolic stability and binding affinity.[2]
Q2: Can I use a different alkyl halide instead of 1-bromodecane?
Yes, other decyl halides can be used. 1-Iododecane is more reactive than 1-bromodecane and may lead to a faster reaction or allow for lower reaction temperatures.[4] However, it is also more expensive. 1-Chlorodecane is less reactive and would likely require more forcing conditions. It is crucial to use a primary alkyl halide to minimize the competing elimination reaction.[4]
Q3: Why is a polar aprotic solvent like DMF or DMSO recommended for the Williamson ether synthesis?
Polar aprotic solvents are ideal for SN2 reactions because they can solvate the cation (e.g., K⁺ from K₂CO₃) while not strongly solvating the anionic nucleophile (the phenoxide).[3] This leaves the nucleophile "naked" and more reactive, thus increasing the rate of the desired substitution reaction.
Q4: My final product is an oil and won't crystallize. What should I do?
Oily products are common for compounds with long alkyl chains. First, ensure that the product is pure by running a high-resolution NMR and/or HPLC. If impurities are present, further purification by column chromatography may be necessary. If the product is pure but oily, you can try dissolving it in a minimal amount of a volatile solvent like dichloromethane or diethyl ether and then adding a non-polar solvent like hexane or pentane until it becomes cloudy. Storing this mixture at a low temperature for an extended period may induce crystallization. Scratching the inside of the flask with a glass rod can also sometimes initiate crystallization.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected signals for the aromatic protons, the decyloxy chain, and the carboxylic acid proton.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of the final product.
-
Melting Point: A sharp melting point is a good indicator of purity.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid
This protocol is adapted from a general procedure for the synthesis of 4-fluorosalicylic acid.
Materials:
-
2,4-Difluorobenzoic acid
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorobenzoic acid in DMSO.
-
Add sodium hydroxide pellets to the solution.
-
Heat the reaction mixture to 130°C and stir for approximately 8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a large volume of ice water.
-
Acidify the aqueous solution to a pH of 2-3 by the slow addition of concentrated HCl. Ensure the temperature does not exceed 20°C during acidification.
-
A white solid will precipitate. Continue stirring for an additional 2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Dry the solid under vacuum at 60°C to yield 4-fluoro-2-hydroxybenzoic acid.
Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol is a general guideline and may require optimization.
Materials:
-
4-Fluoro-2-hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
1-Bromodecane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-fluoro-2-hydroxybenzoic acid and anhydrous DMF.
-
Add anhydrous potassium carbonate to the mixture.
-
Heat the mixture to 60-80°C and stir for 1 hour to ensure the formation of the phenoxide.
-
Slowly add 1-bromodecane to the reaction mixture.
-
Continue to stir the reaction at 60-80°C and monitor its progress by TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with 1 M HCl (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization, as described in the troubleshooting section.
Visualization of Key Processes
Sources
Technical Support Center: Synthesis of 4-(Decyloxy)-2-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 4-(Decyloxy)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will delve into the causality behind experimental choices and provide validated protocols to ensure the integrity of your results.
I. Overview of the Synthetic Pathway
The most common and efficient route to synthesize this compound is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a decyl halide by the phenoxide ion of 2-fluoro-4-hydroxybenzoic acid.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction has a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Let's break down the common culprits and their solutions.
-
Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of 2-fluoro-4-hydroxybenzoic acid must be fully deprotonated to form the nucleophilic phenoxide.
-
Causality: An insufficient amount of base or a base that is not strong enough will lead to unreacted starting material.
-
Solution:
-
Base Selection: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For phenols, sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be effective.[1][2]
-
Stoichiometry: Ensure at least one equivalent of the base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion.
-
Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the decyl halide. This can be monitored by the cessation of gas evolution if using NaH.
-
-
-
Suboptimal Reaction Temperature: The temperature of the reaction plays a crucial role in the reaction rate.
-
Causality: A temperature that is too low will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[3] The optimal temperature may need to be determined empirically for this specific transformation. Start with a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Choice of Leaving Group on the Decyl Halide: The nature of the halide affects the rate of the Sₙ2 reaction.
-
Causality: The reactivity of alkyl halides in Sₙ2 reactions follows the trend I > Br > Cl > F.[4] Using a less reactive halide like decyl chloride may result in a slower reaction.
-
Solution: 1-Bromodecane or 1-iododecane are generally preferred over 1-chlorodecane for a more efficient reaction.
-
Issue 2: Presence of Unreacted 2-Fluoro-4-hydroxybenzoic Acid in the Final Product
Q: After my workup, I'm seeing a significant amount of the starting phenol in my crude product. How can I remove it?
A: The presence of unreacted 2-fluoro-4-hydroxybenzoic acid is a common issue and can often be addressed during the workup and purification stages.
-
Inefficient Extraction: The starting material and the product have different solubilities in aqueous base due to the presence of the free phenolic hydroxyl group in the starting material.
-
Causality: Both the starting material and the product are carboxylic acids and will be soluble in a basic aqueous solution. However, the starting phenol is more polar than the final ether.
-
Solution:
-
Acid-Base Extraction: After the reaction is complete, the reaction mixture can be acidified to protonate the carboxylic acid groups of both the product and any unreacted starting material.
-
Purification by Recrystallization: Recrystallization is an effective method for purifying substituted benzoic acids.[5] A mixed-solvent system, such as ethanol/water or acetone/hexane, can be employed.[5] The desired product, being more nonpolar due to the decyl chain, will have different solubility characteristics than the more polar starting material, allowing for their separation.
-
-
Issue 3: Formation of Side Products
Q: My TLC/HPLC analysis shows multiple spots/peaks in addition to my product and starting material. What are these impurities?
A: Side reactions can lead to the formation of various impurities. Identifying these byproducts is key to mitigating their formation.
-
Elimination of the Decyl Halide: This is a competing reaction to the desired Sₙ2 substitution.
-
Causality: The alkoxide base can act as a nucleophile (Sₙ2) or a base (E2 elimination). Elimination is favored with sterically hindered bases and higher reaction temperatures. While the phenoxide is not particularly hindered, high temperatures can promote the E2 pathway, leading to the formation of dec-1-ene.
-
Solution:
-
Temperature Control: Avoid excessively high reaction temperatures.
-
Base Selection: Use a non-nucleophilic base if elimination is a major issue, although this is less common for phenoxides.
-
-
-
Dialkylation of the Phenol: Although less common, it's possible for the carboxylate to react with the decyl halide under certain conditions, though this is generally unfavorable.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound?
A1: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while not strongly solvating the nucleophilic anion, thus increasing its reactivity.[4] Good solvent choices include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Dimethyl sulfoxide (DMSO) [4]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[6][7]
-
Procedure:
-
Spot the starting material (2-fluoro-4-hydroxybenzoic acid) and a co-spot of the starting material and the reaction mixture on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product, being less polar due to the decyl chain, should have a higher Rf value than the starting material.
Q3: What analytical techniques are best for confirming the purity of the final product?
A3: A combination of techniques should be used to assess the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity and quantifying impurities.[8] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can reveal the presence of impurities if they are in sufficient concentration.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is an indicator of high purity.
Q4: My purified product is still showing impurities by HPLC. What are my options?
A4: If impurities persist after recrystallization, more rigorous purification methods may be necessary.
-
Second Recrystallization: A second recrystallization can often significantly improve purity.[5]
-
Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.[5]
-
Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can be used to separate closely related impurities.[5][9] A gradient elution with a solvent system like hexane/ethyl acetate is typically employed.
IV. Visualizing the Process and Potential Pitfalls
Diagram 1: Synthetic Pathway
Caption: Williamson ether synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
V. References
-
Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid - Benchchem. Available at:
-
Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid - Benchchem. Available at:
-
Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. Available at:
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Available at:
-
Phenol ether - Wikipedia. Available at:
-
Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Available at:
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH. Available at:
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at:
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. Available at:
-
4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - ChemicalBook. Available at:
-
The Williamson Ether Synthesis. Available at:
-
Purification of benzoic acid - US3235588A - Google Patents. Available at:
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at:
-
2-Fluorobenzoic acid synthesis - ChemicalBook. Available at:
-
106316-02-3|this compound|BLD Pharm. Available at:
-
Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents. Available at:
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at:
-
A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification - Benchchem. Available at:
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at:
-
Williamson ether synthesis - Wikipedia. Available at:
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. Available at:
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed. Available at: QrS)
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in fluorobenzoic acid reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with fluorobenzoic acid reactions. The unique electronic properties of fluorinated aromatics, while beneficial for modulating the characteristics of target molecules in medicinal chemistry, often introduce complexities in synthetic transformations.[1][2] This guide provides in-depth, field-proven insights to troubleshoot and optimize your reactions for higher conversion rates and yields.
Part 1: General Troubleshooting Framework
Low conversion is a multifaceted issue that requires a systematic approach to diagnose. Before delving into reaction-specific problems, it's crucial to rule out common experimental pitfalls. The initial steps should always involve verifying the integrity of your reagents and the precision of your setup.
Question: My reaction with a fluorobenzoic acid has stalled or resulted in a low yield. Where do I begin troubleshooting?
Answer: Start with a systematic evaluation of the three pillars of any successful reaction: reagent quality, reaction conditions, and reaction setup. An impurity in a solvent or a slight deviation in temperature can have a pronounced effect on sensitive reactions.
Begin by asking the following questions:
-
Reagent Integrity: Are my starting materials and reagents pure and dry?[3][4] Water is a common culprit that can quench reagents or hydrolyze activated intermediates.[3][5]
-
Stoichiometry: Are the molar ratios of my reactants, catalysts, and additives correct? An incorrect ratio can lead to incomplete conversion or the formation of side products.[4]
-
Reaction Conditions: Is the temperature optimal and consistent? Have I allowed sufficient reaction time? Some reactions require extended periods to reach completion.[3][4] Monitoring the reaction's progress is essential.[4][5][6]
-
Atmosphere and Mixing: Is the reaction atmosphere appropriate (e.g., inert for cross-couplings)? Is the mixture being stirred efficiently? Poor mixing can create localized concentration gradients and hinder reactivity.[3][7]
The following workflow provides a logical path for general troubleshooting.
Caption: A logical workflow for initial troubleshooting of low-yield reactions.
Part 2: Reaction-Specific Troubleshooting Guide
Section A: Amide Bond Formation
Amide coupling is a cornerstone of drug discovery. The strong electron-withdrawing inductive effect of the fluorine atom increases the acidity of the carboxylic acid but can decrease the nucleophilicity of the corresponding carboxylate, making activation a critical step.[8][9]
Question: My amide coupling reaction between a fluorobenzoic acid and an amine is showing low conversion, even with a standard coupling reagent like EDC. What is the likely cause and solution?
Answer: This is a classic issue rooted in the electronic properties of fluorobenzoic acids. The carboxylic acid is deactivated towards activation by milder reagents.
-
Causality: The electron density on the carboxylate oxygen is pulled away by the fluorine atom, making it a weaker nucleophile. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may not be potent enough to generate the activated ester intermediate efficiently.[5] This leads to a slow or incomplete reaction.
-
Solution: Switch to a more powerful coupling reagent. Uronium/aminium-based reagents are highly effective for activating electron-deficient carboxylic acids.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for challenging couplings due to its high reactivity and ability to suppress racemization.[5][10]
-
T3P® (Propylphosphonic Anhydride): A safe and efficient reagent with an easy workup, as the byproducts are water-soluble.
-
-
Protocol Insight: Pre-activation is crucial. Stir the fluorobenzoic acid, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes before adding the amine.[5][10] This ensures the activated ester is formed in high concentration prior to the introduction of the nucleophile.
Caption: The critical activation step in HATU-mediated amide coupling.
| Coupling Reagent | Typical Use Case | Advantages | Disadvantages |
| EDC/HOBt | Simple, non-hindered substrates | Economical, water-soluble byproducts | May be ineffective for electron-poor acids[5] |
| HATU/DIPEA | Electron-poor or hindered substrates | High reactivity, suppresses racemization[5][10] | Higher cost, requires anhydrous conditions |
| T3P® | General purpose, scale-up | Easy workup, high safety profile | May require higher temperatures for hindered substrates |
| Acyl Chloride | When other methods fail | Highly reactive intermediate | Harsh conditions (SOCl₂), generates HCl |
Section B: Esterification
Fischer esterification, while classic, is an equilibrium-driven process that can be slow for deactivated substrates like fluorobenzoic acids.
Question: My Fischer esterification of 2-fluorobenzoic acid is giving a poor yield, even after prolonged heating under reflux. What can I do to improve the conversion?
Answer: You are fighting an unfavorable equilibrium and potentially slow reaction kinetics.
-
Causality: The reaction is reversible, and the presence of water, a byproduct, pushes the equilibrium back towards the starting materials.[11] The electron-withdrawing fluorine atom also reduces the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack by the alcohol.
-
Solutions:
-
Shift the Equilibrium: Use a large excess of the alcohol (it can often serve as the solvent) or remove water as it forms using a Dean-Stark apparatus.[11]
-
Increase Reactivity: Convert the carboxylic acid to a more reactive intermediate. A common and effective method is to first form the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol. This is a non-equilibrium process and typically gives high yields.
-
Alternative Catalysis: For milder conditions, N-bromosuccinimide (NBS) has been reported as an efficient catalyst for the direct esterification of substituted benzoic acids.[12]
-
Section C: Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction requires careful optimization when using fluorinated substrates. Catalyst inhibition and side reactions are common hurdles.[7]
Question: I am attempting a Suzuki coupling with a bromo-fluorobenzoic acid derivative, but I'm observing significant starting material decomposition and low yield of the desired biaryl product. What's going wrong?
Answer: The issue likely lies with catalyst activity or stability under the reaction conditions. The carboxylate group can interfere with the palladium catalyst.
-
Causality: The carboxylate can coordinate to the palladium center, inhibiting its catalytic activity.[7] Additionally, common side reactions like dehalogenation of the starting material or homocoupling of the boronic acid can consume reactants.[7]
-
Solutions:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the coupling. The ester is less coordinating and electronically deactivating, often leading to cleaner reactions and higher yields. The ester can be hydrolyzed back to the carboxylic acid post-coupling.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can stabilize the palladium catalyst, promote the desired reaction pathway, and mitigate catalyst deactivation.[7]
-
Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the palladium(0) catalyst.[7]
-
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 3: Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom (ortho, meta, para) affect the reactivity of the carboxylic acid? The position has a significant impact. An ortho-fluoro substituent can exhibit a "through-space" effect and may sterically hinder the carboxylic acid group, potentially slowing down reactions.[13][14] Both ortho and para fluorine atoms have a strong resonance (+M) effect that can donate electron density to the ring, competing with their strong inductive (-I) withdrawal.[13] A meta fluorine exerts a primarily inductive effect. These differences can subtly alter the pKa and the reactivity of the carboxyl group.
Q2: I suspect my solvent is the problem. Which solvents are recommended for these reactions? The choice is reaction-dependent, but the key is to use anhydrous (dry) solvents, especially for amide couplings and cross-coupling reactions.[4][5]
-
Amide Coupling: Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are standard.[5]
-
Suzuki Coupling: Solvent mixtures are common to ensure solubility of all components. Dioxane/water or Toluene/water are frequently used.[7]
-
Esterification (Fischer): A large excess of the corresponding alcohol often serves as both reactant and solvent.[11]
Q3: What is the best way to monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative and precise analysis, especially to confirm the formation of products and identify byproducts, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[4][15][16][17]
Q4: My purified product shows inconsistencies in its analytical data (e.g., melting point, NMR). What are the likely causes? Product inconsistencies are typically due to residual impurities. Common contaminants include unreacted starting materials, side products, residual solvents from purification, or salts from the workup.[3] It is crucial to employ appropriate purification techniques like recrystallization or column chromatography and ensure the product is thoroughly dried.[3]
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the fluorobenzoic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M).
-
Activation: Add HATU (1.1 equivalents) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[5]
Protocol 2: Reaction Setup under an Inert Atmosphere
This is critical for oxygen- and moisture-sensitive reactions like Suzuki couplings.
-
Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and cooled in a desiccator.
-
Assembly: Assemble the glassware (flask, condenser, etc.) while still warm and immediately place it under an inert atmosphere.
-
Evacuate and Backfill: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all air is removed.
-
Reagent Addition: Add solid reagents under a positive flow of inert gas. Add anhydrous solvents via a syringe or cannula.
-
Execution: Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon filled with the gas.
References
- Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis - Benchchem.
- Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid - Benchchem.
- Strategies to improve the yield of 2-Fluorobenzoic acid production - Benchchem.
- Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? - Quora.
- Analytical methods to distinguish between fluorinated benzoic acid isomers. - Benchchem.
- Catalyst selection and optimization for reactions involving 3-Cyano-4-fluorobenzoic acid - Benchchem.
- Substituent Effects on Acidity - Chemistry LibreTexts.
- The Role of Fluorinated Benzoic Acids in Drug Discovery.
- Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
- Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01) - S4Science.
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - NIH.
- Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- A Comparative Guide to the Analytical Characterization of 5-Cyclopropyl-2-fluorobenzoic Acid - Benchchem.
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid - Benchchem.
- Technical Support Center: Esterification of Substituted Benzoic Acids - Benchchem.
- A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid - Benchchem.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 12. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions | MDPI [mdpi.com]
- 13. quora.com [quora.com]
- 14. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of fluorinated benzoic acids. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of these crucial compounds. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to help you navigate the complexities of these reactions.
Section 1: Foundational Principles & Common Synthetic Routes
Fluorinated benzoic acids are vital building blocks in pharmaceuticals, agrochemicals, and materials science.[1] Their synthesis, while conceptually straightforward, often presents challenges in achieving optimal yield, purity, and regioselectivity. Understanding the underlying mechanisms of common synthetic routes is the first step toward effective troubleshooting.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for introducing fluorine onto an aromatic ring. In this reaction, a nucleophile displaces a leaving group on an aromatic ring.[2] For the synthesis of fluorinated benzoic acids, this typically involves the displacement of a halide or a nitro group by a fluoride ion.
Mechanism Overview: The reaction proceeds via a two-step addition-elimination mechanism.[3] The rate-determining step is the nucleophilic attack on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The presence of electron-withdrawing groups (like a nitro or carboxyl group) ortho or para to the leaving group is crucial as they stabilize this intermediate through resonance, thereby accelerating the reaction.[4]
Interestingly, in SNAr reactions, fluoride is an excellent leaving group, with the reactivity order being F > Cl > Br > I.[5] This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom highly susceptible to nucleophilic attack.[6]
Sandmeyer Reaction
The Sandmeyer reaction provides a pathway to introduce fluorine by converting an aryl amine to a diazonium salt, which is then displaced by a fluoride source, often in the presence of a copper(I) catalyst.[7] While the classic Sandmeyer reaction is versatile, the Balz-Schiemann reaction is a related, often higher-yielding alternative for fluorination that uses tetrafluoroborate anions.[7]
Other Modern Methods
Recent advancements include palladium-catalyzed and copper-catalyzed fluorination of aryl halides and triflates.[8][9][10] These methods often offer milder reaction conditions and broader substrate scope. Decarboxylative fluorination, where a carboxylic acid group is replaced by fluorine, is also an emerging technique.[11][12]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during your synthesis in a question-and-answer format.
Low or No Yield
Q1: I'm getting a very low yield or no product at all. What are the most common culprits?
Low yields can stem from a variety of factors, from reagent quality to reaction setup.[13][14] A systematic approach to troubleshooting is key.
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Reagent Quality | Impurities, especially water, can quench reagents or catalyze side reactions. Ensure all reagents and solvents are of high purity and appropriately dried.[13] For moisture-sensitive reactions, use freshly distilled solvents and flame-dried glassware. |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or cautiously raising the temperature.[15] For SNAr, ensure the temperature is sufficient to overcome the activation energy.[6] |
| Sub-optimal Reaction Conditions | The solvent, temperature, or catalyst system may not be ideal for your specific substrate. For SNAr, polar aprotic solvents like DMSO or DMF are generally preferred.[6] For metal-catalyzed reactions, the choice of ligand is critical.[9] |
| Decomposition of Starting Material or Product | Your starting material or product might be unstable under the reaction conditions. If you observe charring or the formation of multiple unidentifiable spots on a TLC plate, consider lowering the reaction temperature and extending the reaction time.[6] |
| Inefficient Stirring | In heterogeneous reactions, such as those using solid potassium fluoride, vigorous stirring is essential to ensure adequate mixing and reaction rates. |
Byproduct Formation and Purification Challenges
Q2: My reaction is working, but I'm getting a mixture of products. How can I improve selectivity and purify my desired compound?
Byproduct formation is a common hurdle, especially in aromatic chemistry where multiple reaction sites may be available.
-
Isomeric Mixtures: In reactions like nitration followed by fluorination, competing directing effects of the substituents can lead to a mixture of isomers.[15] To minimize this, maintain low reaction temperatures (e.g., 0 °C or below) and control the addition rate of reagents.[15]
-
Side Reactions:
-
Hydrolysis: Traces of water can lead to the formation of hydroxybenzoic acids, particularly at elevated temperatures. Ensure anhydrous conditions.[6]
-
Solvent Participation: Some solvents, like DMF, can decompose at high temperatures to form amines that can act as competing nucleophiles.[6] Consider a more stable solvent like DMSO.
-
Over-reaction: In some cases, the product can undergo further reaction. Using a milder base, lower temperature, or shorter reaction time can help mitigate this.[6]
-
Purification Strategies:
| Technique | Application & Considerations |
| Recrystallization | Often the first choice for purification. The key is finding a suitable solvent or solvent system.[15] |
| Column Chromatography | For separating isomers with similar polarities, silica gel column chromatography can be effective.[15] |
| Preparative HPLC | For challenging separations or to obtain very high purity material, preparative HPLC is a powerful tool. |
| Acid-Base Extraction | The carboxylic acid functionality allows for selective extraction into a basic aqueous solution, leaving non-acidic impurities in the organic layer. The product can then be re-precipitated by acidification.[16] |
Analytical and Characterization Issues
Q3: How can I confirm the identity and purity of my fluorinated benzoic acid, especially if I have isomeric products?
Accurate characterization is critical. A combination of analytical techniques is often necessary.
| Technique | Utility for Fluorinated Benzoic Acids |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom. ¹H and ¹³C NMR provide information about the overall structure and can help distinguish between isomers based on coupling patterns and chemical shifts. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming its elemental composition. Techniques like GC-MS and LC-MS are invaluable for separating and identifying components in a mixture.[17][18] |
| High-Performance Liquid Chromatography (HPLC) | An excellent method for assessing purity and separating isomers.[17][19] |
| Gas Chromatography (GC) | Often requires derivatization of the carboxylic acid to a more volatile ester.[17][18] |
Section 3: Safety First - Handling Fluorinating Agents
Safety is paramount when working with fluorinating agents, many of which are corrosive, toxic, or react violently with water.
Q4: What are the key safety precautions I must take when working with fluorinating agents and HF?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there's a splash risk, and chemical-resistant gloves.[20][21] For highly corrosive compounds, double-gloving is recommended.[20]
-
Ventilation: All work with fluorinating agents should be conducted in a well-ventilated chemical fume hood.[21][22]
-
Emergency Preparedness:
-
An eyewash station and safety shower must be readily accessible.[22]
-
For any work involving hydrogen fluoride (HF) or compounds that can generate HF, have a tube of calcium gluconate gel readily available.[23] In case of skin contact, after flushing with copious amounts of water, apply the gel to the affected area to neutralize the fluoride ions.[23]
-
Be familiar with your institution's emergency response procedures.[20]
-
Experimental Protocol: Quenching a Reaction Containing DAST
-
Preparation: Ensure the reaction is complete by TLC or LC-MS. Cool the reaction mixture to 0 °C in an ice-water bath. Prepare a quench solution of saturated aqueous sodium bicarbonate (NaHCO₃) or have a beaker of ice ready.[20]
-
Quenching: Slowly and carefully add the reaction mixture to the chilled NaHCO₃ solution with vigorous stirring. Caution: This process is exothermic and releases gas. Perform the addition slowly to control the reaction rate and ensure adequate ventilation.[20]
-
Work-up: Continue stirring until gas evolution ceases. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent to recover any remaining product. Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[20]
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Oxidation of 2-Fluorobenzaldehyde
This protocol provides a general procedure for the copper and cobalt-catalyzed oxidation of 2-fluorobenzaldehyde.[13][24]
-
Reaction Setup: In a 15 mL glass reaction tube, add water (2 mL), 2-fluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.03 mmol), and Co(OAc)₂·4H₂O (0.03 mmol).[13]
-
Oxygen Supply: Connect an oxygen balloon to the reaction tube.
-
Reaction: Place the reaction tube in a preheated oil bath at 70°C and stir for 12 hours.[24]
-
Workup: After the reaction is complete, cool the mixture. The crude solid product can be separated by centrifugation.[24]
-
Purification: Wash the solid with water (e.g., 3 mL), centrifuge, and dry to a constant weight to yield the final product.[13]
Protocol 2: Purification of p-Fluorobenzoic Acid by Recrystallization
This is a general procedure for the purification of a crude fluorinated benzoic acid.[16]
-
Dissolution: Dissolve the crude p-fluorobenzoic acid in a hot solution of potassium carbonate in water.
-
Decolorization (Optional): If the solution is colored, treat it with activated charcoal (Norite) and filter while hot.
-
Precipitation: With stirring, add concentrated hydrochloric acid to the hot filtrate until the solution is acidic. The p-fluorobenzoic acid will precipitate out.
-
Isolation: Cool the mixture, filter the solid product, and dry thoroughly.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Bhatt, P., & Kumar, A. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]
- ChemicalBook. (n.d.). 2-Fluorobenzoic acid synthesis.
- Stack Exchange. (2013).
- RSC Publishing. (n.d.).
- BenchChem. (2025).
- Ozerskaya, A. V., et al. (2022).
- Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid.
- Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID.
- Journal of the American Chemical Society. (2011).
- ACS Publications. (2025).
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- AKJournals. (n.d.).
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- Google Patents. (n.d.).
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- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.).
- ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF.
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Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. [Link]
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- S4Science. (n.d.).
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- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- RSC Publishing. (2025).
- Arkivoc. (2022).
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- Taylor & Francis Online. (n.d.). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
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Technical Support Center: Purification of 4-(Decyloxy)-2-fluorobenzoic acid
Welcome to the technical support center for 4-(Decyloxy)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust purification protocols. Here, we address common challenges and provide detailed, field-proven methodologies to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 2-fluoro-4-hydroxybenzoic acid with a decyl halide (e.g., decyl bromide). Potential impurities include:
-
Unreacted Starting Materials: Residual 2-fluoro-4-hydroxybenzoic acid and decyl bromide.
-
Byproducts: Small amounts of dialkylated products or products from side reactions.
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, acetone) and the base (e.g., K₂CO₃).
Q2: What is the best general-purpose purification technique for this compound?
A2: For solid carboxylic acids like this compound, recrystallization is often the most effective and scalable initial purification method.[1][2] If impurities persist, particularly those with similar polarity, column chromatography is a powerful secondary technique.[3][4] For removing neutral or basic impurities, an acid-base extraction is highly efficient.[5][6]
Q3: My purified this compound appears as a waxy solid or oil, not a crystalline powder. What should I do?
A3: This often indicates the presence of impurities that are depressing the melting point or interfering with crystal lattice formation. It could also be due to residual solvent. Ensure the product is thoroughly dried under a vacuum. If the problem persists, the material likely requires further purification. Recrystallization from a different solvent system or column chromatography should be considered.
Troubleshooting Guide: Common Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | 1. Excess Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor.[7] 2. Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.[7] 3. Inappropriate Solvent Choice: The compound may have high solubility in the chosen solvent even at low temperatures.[8] | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][9] 2. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[9][10] 3. Perform small-scale solvent screening to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[8] |
| Compound "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present, depressing the melting point. | Add a small amount of a more "soluble" co-solvent to keep the compound dissolved at a lower temperature, then cool slowly.[7] If impurities are suspected, consider an initial purification step like an acid-base wash. |
| Persistent Colored Impurities | These are often highly polar or colored byproducts (e.g., azo compounds from related syntheses) that are not easily removed by simple recrystallization.[11] | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2] Be aware that charcoal can also adsorb your product, potentially reducing yield.[7] 2. Column Chromatography: This is very effective for separating compounds based on polarity. |
| Streaking on Silica Gel TLC Plate | The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel stationary phase.[1] | Add a small amount (0.5-1%) of a volatile acid like acetic acid to the eluting solvent system. This keeps the compound fully protonated, leading to a more defined spot.[1] |
| Product is Lost During Acid-Base Extraction | 1. Incomplete Precipitation: The pH was not adjusted sufficiently to fully protonate the carboxylate salt.[12] 2. Product is Water-Soluble: While unlikely for this specific molecule due to the long decyl chain, some carboxylic acids have slight water solubility.[13] | 1. After acidification, check the aqueous layer with pH paper to ensure it is acidic (pH < 4). Add acid dropwise until no further precipitation is observed.[1] 2. If you suspect product loss to the aqueous layer, perform a back-extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.[14] |
Workflow & Decision Making
Choosing the right purification strategy depends on the nature and quantity of the impurities. The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is ideal for removing neutral impurities, such as unreacted decyl bromide, from the acidic product.[5][12]
-
Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated product, sodium 4-(decyloxy)-2-fluorobenzoate, will move to the aqueous layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.[6]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution becomes acidic (test with litmus paper) and no more precipitate forms.[1]
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing and Drying: Wash the solid on the filter with a small amount of cold deionized water to remove inorganic salts. Dry the purified product under a vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization purifies solid compounds based on differences in solubility between the desired product and impurities.[2][15]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound completely when hot but sparingly when cold.[8] For a molecule with a long alkyl chain and a polar head like this, a mixed solvent system (e.g., ethanol/water, heptane/ethyl acetate) is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more soluble solvent in a pair) needed to just dissolve the solid completely.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.[4][16] It is particularly useful when recrystallization fails to remove impurities of similar polarity.
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test various solvent systems (e.g., mixtures of hexane and ethyl acetate). A good system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. Crucially, add 0.5-1% acetic acid to the eluent to prevent streaking. [1]
-
Column Packing: Prepare a column with silica gel as the stationary phase.[17] The "wet method" of packing (slurrying the silica in the initial eluent) is generally preferred.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use the "dry loading" method by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity.[16]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- Wikipedia. Acid–base extraction. [URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
- Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. [URL: https://www.vernier.com/experiment/oc-e5_separation-of-organic-compounds-by-acid-base-extraction-techniques/]
- University of California, Irvine. The Recrystallization of Benzoic Acid. [URL: https://www.chem.uci.
- University of Colorado Boulder. Acid-Base Extraction. [URL: https://www.colorado.edu/lab/chemdemo/sites/default/files/2022-12/11_AcidBaseExtraction.pdf]
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Extraction/4.08%3A_Acid-Base_Extraction]
- BenchChem. Technical Support Center: Optimizing Carboxylic Acid Purification. [URL: https://www.benchchem.
- Alfa Chemistry. Recrystallization of Benzoic Acid. [URL: https://www.alfa-chemistry.
- University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. [URL: https://www.uwgb.
- Advion. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. [URL: https://discover.acs.
- University of Massachusetts Boston. Recrystallization of Benzoic Acid. [URL: https://www.umb.
- YouTube. Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). [URL: https://www.youtube.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [URL: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=trouble]
- SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [URL: https://link.springer.com/article/10.1007/s13201-020-01344-9]
- University of Colorado Boulder, Department of Chemistry. Column Chromatography. [URL: https://orgchemboulder.
- Reddit. Chromatography to separate polar molecules? [URL: https://www.reddit.
- Wikipedia. Column chromatography. [URL: https://en.wikipedia.
- JoVE. Column Chromatography: Principle, Separation of Compounds from a Mixture. [URL: https://www.jove.
- Chemistry LibreTexts. 3.6F: Troubleshooting (Crystallization). [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.06%3A_Step-by-Step_Procedures/3.6F%3A_Troubleshooting]
- BenchChem. A Comprehensive Technical Guide to 4-Fluorobenzoic Acid for Researchers and Drug Development Professionals. [URL: https://www.benchchem.com/blog/a-comprehensive-technical-guide-to-4-fluorobenzoic-acid-for-researchers-and-drug-development-professionals/]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [URL: https://www.chem.rochester.edu/notvoodoo/pages/how-to.php?page=troubleshoot]
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [URL: https://www.researchgate.
- Organic Syntheses. p-FLUOROBENZOIC ACID. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0299]
- BenchChem. Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. [URL: https://www.benchchem.com/blog/common-side-reactions-in-the-synthesis-of-4-amino-2-fluorobenzoic-acid/]
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Side reactions to avoid in the synthesis of 4-amino-2-fluorobenzoic acid
A Guide to Navigating and Mitigating Side Reactions
Welcome to the technical support center for the synthesis of 4-amino-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during the synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-amino-2-fluorobenzoic acid, and what are the key challenges associated with them?
A1: The two most common synthetic pathways for 4-amino-2-fluorobenzoic acid start from either 2-fluoro-4-nitrobenzoic acid or m-fluoroaniline.
-
Route 1: From 2-fluoro-4-nitrobenzoic acid: This route involves the reduction of the nitro group to an amine. The main challenge is controlling the reduction to avoid the formation of dimeric impurities such as azo and azoxy compounds. Incomplete reduction is also a common issue.
-
Route 2: From m-fluoroaniline: This multi-step synthesis typically involves N-protection of the amino group (often with benzyl groups), followed by a Vilsmeier-Haack formylation, a Pinnick oxidation to form the carboxylic acid, and finally, deprotection. Each of these steps presents unique challenges, including regioselectivity control during formylation, prevention of halogenated byproducts during oxidation, and ensuring complete deprotection without product degradation.[1]
Troubleshooting Guide: Side Reactions and Their Mitigation
This section provides a detailed, question-and-answer-based troubleshooting guide for the common side reactions in the synthesis of 4-amino-2-fluorobenzoic acid.
Route 1: Reduction of 2-Fluoro-4-nitrobenzoic Acid
Q2: During the catalytic hydrogenation of 2-fluoro-4-nitrobenzoic acid, I'm observing significant formation of colored impurities and my yield of the desired 4-amino-2-fluorobenzoic acid is low. What are these side products and how can I prevent their formation?
A2: The colored impurities are likely azo and azoxy compounds, which are common byproducts in the reduction of nitroaromatics.[1] These arise from the condensation of partially reduced intermediates, namely nitroso and hydroxylamine derivatives.
Mechanism of Azo and Azoxy Formation:
The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine intermediates. If these intermediates accumulate in the reaction mixture, they can condense to form the dimeric azo and azoxy species.
-
Formation of Azoxy Compound: Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar + H₂O
-
Formation of Azo Compound: Further reduction of the azoxy compound can yield the azo compound.
Troubleshooting and Prevention:
| Problem | Potential Cause | Recommended Solution |
| Formation of colored impurities (azo/azoxy) | - Inefficient mixing, leading to localized high concentrations of intermediates. - Catalyst deactivation or insufficient catalyst loading. - Non-optimal reaction temperature (too high). | - Ensure vigorous and efficient stirring to maintain homogeneity. - Use a fresh, active catalyst (e.g., Pd/C) at an appropriate loading (typically 5-10 mol%). - Optimize the reaction temperature; lower temperatures can sometimes improve selectivity.[1] |
| Incomplete reaction | - Insufficient hydrogen pressure. - Catalyst poisoning (e.g., by sulfur or other impurities). - Short reaction time. | - Ensure the reaction system is properly sealed and maintain adequate hydrogen pressure. - Use high-purity starting materials and solvents. - Monitor the reaction by TLC or HPLC and continue until the starting material is fully consumed. |
Experimental Protocol: Catalytic Hydrogenation of 2-Fluoro-4-nitrobenzoic Acid
-
In a suitable hydrogenation vessel, dissolve 2-fluoro-4-nitrobenzoic acid in a solvent such as ethanol or methanol.
-
Carefully add 5-10 mol% of 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-fluorobenzoic acid, which can be further purified by recrystallization.
Route 2: Multi-step Synthesis from m-Fluoroaniline
Q3: In the Vilsmeier-Haack formylation of N,N-dibenzyl-3-fluoroaniline, I am getting a mixture of isomers. How can I improve the regioselectivity to favor the desired 4-formyl product?
A3: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the regioselectivity is governed by the directing effects of the substituents on the aromatic ring. In N,N-dibenzyl-3-fluoroaniline, both the bulky N,N-dibenzylamino group and the fluorine atom are ortho-, para-directing. The N,N-dibenzylamino group is a strong activating group and will primarily direct the incoming electrophile to the para position (position 4), which is also sterically less hindered. The fluorine atom at position 2 will have a weaker directing effect.
To maximize the formation of the desired 4-formyl isomer, it is crucial to control the reaction conditions, particularly the temperature.
Troubleshooting and Prevention:
| Problem | Potential Cause | Recommended Solution |
| Formation of isomeric byproducts | - High reaction temperature favoring less selective substitution. - Incorrect stoichiometry of reagents. | - Maintain a low temperature (e.g., 10-20 °C) during the initial addition of the Vilsmeier reagent (POCl₃ to DMF).[1] - After the initial addition, the reaction is typically warmed to drive it to completion, but careful monitoring is essential. - Use the correct stoichiometry of N,N-dibenzyl-3-fluoroaniline, DMF, and POCl₃ as per established protocols.[2] |
Diagram: Vilsmeier-Haack Formylation of N,N-dibenzyl-3-fluoroaniline
Caption: Vilsmeier-Haack formylation pathway.
Q4: My Pinnick oxidation of 4-(dibenzylamino)-2-fluorobenzaldehyde to the corresponding carboxylic acid is inefficient and I'm observing several byproducts. What is causing this and how can it be improved?
A4: A common issue in the Pinnick oxidation is the in-situ generation of hypochlorous acid (HOCl) as a byproduct. HOCl is a reactive species that can lead to several side reactions, including the consumption of the sodium chlorite reagent and the formation of chlorinated impurities.
Mechanism of HOCl-mediated Side Reactions:
HOCl can react with the starting aldehyde or the product carboxylic acid, leading to undesired halogenated byproducts. It can also oxidize the sodium chlorite, reducing the efficiency of the primary reaction.
Troubleshooting and Prevention:
| Problem | Potential Cause | Recommended Solution |
| Low yield and byproduct formation | - Presence of hypochlorous acid (HOCl). - Incorrect pH of the reaction mixture. - Suboptimal reaction temperature. | - Use an HOCl scavenger. Hydrogen peroxide is an effective scavenger that produces water and oxygen as byproducts.[1] - Buffer the reaction with a phosphate buffer (e.g., sodium dihydrogen phosphate) to maintain a mildly acidic pH.[2] - Maintain a low reaction temperature (e.g., around 10 °C) to control the exothermic nature of the reaction and improve selectivity.[1] |
Experimental Protocol: Pinnick Oxidation of 4-(Dibenzylamino)-2-fluorobenzaldehyde
-
In a reaction vessel, dissolve 4-(dibenzylamino)-2-fluorobenzaldehyde in a suitable solvent system (e.g., acetone and water).
-
Add a phosphate buffer (e.g., sodium dihydrogen phosphate) and an HOCl scavenger (e.g., 30% hydrogen peroxide).[2]
-
Cool the mixture to approximately 10 °C.
-
Slowly add a solution of sodium chlorite in water, maintaining the temperature below 15 °C.
-
Stir the reaction at 10 °C and monitor its progress by TLC or HPLC.
-
Upon completion, the product can be isolated by filtration and purified by washing and/or recrystallization.
Q5: The final debenzylation step to obtain 4-amino-2-fluorobenzoic acid is proving difficult, with incomplete reaction and some product degradation. What are the key factors for a successful debenzylation?
A5: Catalytic hydrogenation is a common method for debenzylation. Incomplete debenzylation can be due to several factors, including catalyst deactivation, insufficient catalyst loading, or non-optimal reaction conditions. Product degradation can occur if the reaction conditions are too harsh or the reaction time is prolonged.
Troubleshooting and Prevention:
| Problem | Potential Cause | Recommended Solution |
| Incomplete debenzylation | - Catalyst poisoning. - Insufficient catalyst loading or activity. - Inadequate hydrogen pressure. | - Ensure the starting material and solvent are free of catalyst poisons. - Use a fresh, high-quality catalyst (e.g., 10% Pd/C) at an appropriate loading. - Maintain sufficient hydrogen pressure and ensure efficient stirring. |
| Product degradation | - Harsh reaction conditions (high temperature or pressure). - Prolonged reaction time. | - Optimize the reaction conditions to be as mild as possible while still achieving complete conversion. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Sources
Technical Support Center: Catalyst Selection for Optimizing Fluorobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of fluorobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the catalytic systems involved, empowering you to optimize your synthetic routes and resolve common experimental challenges.
Troubleshooting Guide: From Low Yields to Catalyst Deactivation
This section addresses specific issues you may encounter during the synthesis of fluorobenzoic acids. Each problem is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Yield in Copper-Catalyzed Photoredox Decarboxylative Fluorination
You are attempting a direct decarboxylative fluorination of a benzoic acid derivative using a copper catalyst and a visible light source, but the yield of your desired fluorobenzoic acid is significantly lower than expected or nonexistent.
Potential Causes & Solutions:
-
Inadequate Light Source: The photoinduced ligand-to-metal charge transfer (LMCT) process is highly dependent on the wavelength of light. Many copper-catalyzed decarboxylative fluorinations require a specific wavelength, often around 365 nm.[1][2]
-
Solution: Verify that your LED light source is emitting at the correct wavelength and has sufficient power. Ensure the reaction vessel is positioned to receive maximum irradiation. Control reactions have shown that using a 455 nm light source instead of a 365 nm source can result in zero product formation.[2]
-
-
Oxygen Contamination: Copper(I) catalysts, which are key intermediates in the catalytic cycle, are highly sensitive to air. Oxidation to copper(II) outside of the desired catalytic turnover can inhibit the reaction.
-
Solution: Ensure your reaction is performed under strictly inert conditions. Sparge your solvent with an inert gas (e.g., argon or nitrogen) before use and maintain a positive pressure of the inert gas throughout the reaction.[2] While some protocols report successful reactions without extensive inerting, low yields can often be attributed to the challenges of handling air-sensitive reagents without a glovebox.[1]
-
-
Inhibiting Substituents on the Aromatic Ring: The electronic nature of the substituents on the benzoic acid can significantly impact the reaction efficiency.
-
Solution: While this method is generally tolerant of electron-donating, electron-neutral, and electron-withdrawing groups, some substituents can be problematic.[1][2] For instance, substrates with very strong electron-withdrawing groups, such as a nitro group at the ortho position, may fail to produce the desired product.[2] If you suspect substrate inhibition, consider an alternative synthetic route for that specific derivative.
-
-
Sub-optimal Fluoride Source and Concentration: The choice and concentration of the fluoride source are critical. The transition from stoichiometric ¹⁹F to tracer-level ¹⁸F for PET applications, for example, necessitates a re-optimization of the fluoride source.[2]
-
Solution: For ¹⁸F-labeling, sources like [¹⁸F]KF/K₂₂₂ are often employed.[2] The concentration of the benzoic acid precursor is also crucial; an increase in substrate concentration beyond the optimum can lead to a significant drop in radiochemical conversion (RCC).[2] It is recommended to perform small-scale optimizations to find the ideal substrate-to-fluoride ratio for your specific system.
-
Troubleshooting Workflow for Decarboxylative Fluorination
Caption: A logical workflow for troubleshooting low yields in photoredox decarboxylative fluorination.
Problem 2: Catalyst Deactivation or Low Selectivity in Palladium-Catalyzed Cross-Coupling
You are using a palladium catalyst for a cross-coupling reaction to synthesize a fluorobenzoic acid derivative (e.g., Suzuki-Miyaura coupling), but the reaction is sluggish, incomplete, or produces significant side products.
Potential Causes & Solutions:
-
Ligand Incompatibility or Degradation: The choice of ligand is paramount in tuning the reactivity and stability of the palladium catalyst. An inappropriate ligand can lead to poor catalytic activity or catalyst decomposition.
-
Solution: For Suzuki-Miyaura couplings involving electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos are often effective.[3] Ensure the ligand is pure and handled under inert conditions if it is air-sensitive. The resting state of the catalyst and the turnover-limiting step are highly dependent on the ligand and substrates.[4]
-
-
Base and Solvent Mismatch: The base not only participates in the transmetalation step (in Suzuki coupling) but also influences catalyst stability and side reactions. The solvent system must be appropriate for all components and the reaction temperature.
-
Solution: A common combination for Suzuki-Miyaura reactions is a carbonate or phosphate base (e.g., K₂CO₃, K₃PO₄) in a solvent mixture like toluene/water.[3] If you observe product decomposition or side reactions, consider a weaker base or a lower reaction temperature. For instance, in C-N couplings, strong bases can degrade sensitive products, and switching to a weaker base like KOPh can be beneficial.[4]
-
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Sulfur, for example, can irreversibly bind to palladium active sites.[5][6]
-
Solution: Ensure all reagents and solvents are of high purity. If poisoning is suspected, purifying the starting materials (e.g., by recrystallization or chromatography) may be necessary. Running the reaction with purified reagents will help diagnose if this is the root cause.
-
-
Poor Site Selectivity: In substrates with multiple potential reaction sites, the catalyst may not provide the desired regioselectivity.
-
Solution: Site selectivity can be controlled by directing groups on the substrate or by modifying the catalyst's ligands.[7] For example, in the arylation of naphthalenes, modifying the structure of N-N bidentate ligands can exquisitely tune the selectivity for the α-position.[7] Experiment with different ligands to find the optimal selectivity for your substrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing fluorobenzoic acids?
A1: There are several established catalytic routes. The choice depends on the desired isomer, available starting materials, and scale.
-
Classical Diazotization (Balz-Schiemann type): This is a traditional, multi-step method starting from a benzoic acid derivative. It involves nitration, reduction to an amine, diazotization with NaNO₂/HCl, and subsequent reaction with fluoroboric acid (HBF₄).[8][9] While robust, it involves hazardous reagents and multiple steps.
-
Copper-Catalyzed Decarboxylative Fluorination: This is a modern approach that directly converts benzoic acids to fluoroarenes using a copper catalyst and a light source.[1][10] It offers a milder and more direct route, and is particularly advantageous for synthesizing ¹⁸F-labeled compounds for PET imaging.[2][11]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling can be used to form C-C bonds, for example, by coupling a fluorinated arylboronic acid with a bromo-benzoic ester.[3][12] This is highly versatile for creating complex derivatives.
-
Nucleophilic Fluorination: This involves reacting an activated precursor, such as an aryliodonium salt or a 1-arylbenziodoxolone, with a nucleophilic fluoride source like CsF.[13][14] This method can be very efficient for specific substrates, especially those with electron-withdrawing groups.[14]
Q2: How do I choose between a copper and a palladium catalyst for my synthesis?
A2: The choice depends on the specific transformation you are performing.
-
Choose a copper catalyst for direct decarboxylative fluorination of benzoic acids, especially when using photoredox catalysis.[1][10] Copper is also the catalyst of choice for Ullmann-type reactions, such as coupling amines or thiols with halobenzoic acids.[15][16]
-
Choose a palladium catalyst for cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[3] Palladium catalysis is exceptionally versatile for forming C-C, C-N, and C-O bonds, making it ideal for the functionalization of a pre-existing fluorobenzoic acid core or for introducing the benzoic acid moiety onto a fluorinated arene.
Q3: My starting material has multiple C-H bonds. How can I achieve site-selective fluorination?
A3: Achieving site-selectivity in C-H functionalization is a significant challenge. One effective strategy is using a directing group. The substrate is modified with a group that coordinates to the metal catalyst, bringing the catalytic center into proximity with a specific C-H bond. Palladium-catalyzed reactions have been extensively developed using this principle, allowing for functionalization at otherwise unreactive positions.[7] The choice of directing group and ligand can tune the selectivity.
Q4: What causes catalyst deactivation and how can it be prevented?
A4: Catalyst deactivation is the loss of catalytic activity and can be caused by several mechanisms:[17]
-
Poisoning: Strong binding of impurities (e.g., sulfur or halide compounds) to the catalyst's active sites.[5][6] Prevention: Use high-purity reagents and solvents.
-
Fouling (Coking): Deposition of carbonaceous materials or heavy byproducts on the catalyst surface, blocking active sites.[5] Prevention: Optimize reaction conditions (lower temperature, adjust concentrations) to minimize byproduct formation.
-
Sintering: Agglomeration of metal nanoparticles on the support at high temperatures, which reduces the active surface area.[5][17] Prevention: Operate at the lowest effective temperature and choose a catalyst with strong metal-support interactions.
-
Chemical Alteration: The catalyst itself or its support is chemically changed, for instance, by attack from highly reactive species like HF that can form under certain conditions.[5] Prevention: Select a catalyst and support that are stable under the reaction conditions.
Q5: Can I use the same catalyst for synthesizing 2-fluorobenzoic acid and 4-fluorobenzoic acid?
A5: Not necessarily, as the optimal synthetic route often dictates the catalyst.
-
For 2-fluorobenzoic acid , a common route is the diazotization of anthranilic acid.[18][19] Another method involves the copper-catalyzed oxidation of o-fluorobenzaldehyde.[18]
-
For 4-fluorobenzoic acid , the classical Balz-Schiemann reaction on p-aminobenzoic acid is a well-established route.[20] The direct decarboxylative fluorination using copper photoredox catalysis has also been optimized using 4-fluorobenzoic acid as a model substrate.[2]
While a palladium-catalyzed cross-coupling reaction could theoretically be adapted for either isomer by choosing the appropriate starting materials, the specific ligands and conditions would likely require separate optimization.
Data & Protocols
Table 1: Comparison of Catalytic Systems for 2-Fluorobenzoic Acid Synthesis
| Starting Material | Catalyst/Reagent System | Product | Yield (%) | Reaction Conditions | Reference |
| o-Fluorobenzaldehyde | Cu(OAc)₂·H₂O / Co(OAc)₂·4H₂O | 2-Fluorobenzoic acid | 95% | Water, 70°C, 12 hours, O₂ pressure | [18] |
| 1-Aryl-5-nitrobenziodoxolones | CsF | 2-Fluoro-5-nitrobenzoic acid | 89% | Acetonitrile, 30 min, 150°C | [18] |
| Anthranilic acid | Anhydrous HF / Sodium Nitrite | 2-Fluorobenzoic acid | Not specified | Methoxyethyl methyl ether, reflux 3 hours | [18] |
| Functionalized aryl iodide | Activated Copper | 2-Fluorobenzoic acid | 78% | THF, CO₂ atmosphere, 24 hours | [18] |
Experimental Protocol: General Procedure for Visible Light-Induced Decarboxylative ¹⁸F-Fluorination
This protocol is a generalized representation based on published methods.[1][2] It should be adapted and optimized for specific substrates and equipment.
Reaction Mechanism Overview
Caption: Simplified catalytic cycle for photoredox decarboxylative fluorination.
Procedure:
-
Reagent Preparation: In a nitrogen-filled glovebox, add the benzoic acid derivative (1.0 equiv.), the copper catalyst (e.g., Cu(OTf)₂, 2.0 equiv.), and the fluoride source (e.g., KF, 1.5 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent (e.g., MeCN) to the vial.
-
Reaction Setup: Seal the vial tightly. Remove the vial from the glovebox and place it in a holder approximately 1-2 cm from a 365 nm LED lamp. For safety, ensure the setup is within a shielded container or fume hood.
-
Irradiation: Begin vigorous stirring and turn on the LED lamp. Allow the reaction to proceed at room temperature for the optimized duration (e.g., 2-6 hours). Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: Upon completion, quench the reaction as appropriate (e.g., with water or a buffer solution). Extract the product with a suitable organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired fluorobenzoic acid.
References
-
Study.com. (n.d.). Starting with either benzene or toluene, how would you synthesize m-Fluorobenzoic acid. Retrieved from [Link]
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. Published by the Royal Society of Chemistry.
-
Filo. (2025). Outline the following conversions (Without mechanisms): (i) Benzoic acid to meta-fluoro benzoic acid. Retrieved from [Link]
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
- Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Retrieved from [Link]
-
YouTube. (2023). Benzoic acid into meta-fluorobenzoicacid. Retrieved from [Link]
- Ozerskaya, A. V., et al. (2022).
-
Chemistry Stack Exchange. (2016). Converting benzoic acid into meta-fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective mono‐ and difluorination of benzoic acid derivatives. Retrieved from [Link]
- PubMed. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society.
- National Institutes of Health. (n.d.). Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids. PMC.
-
Princeton University Department of Chemistry. (2020). Method for Nucleophilic Fluorination Advanced by Doyle Group. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
- National Institutes of Health. (n.d.).
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
CATEC. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
- PubMed. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society.
- PubMed. (2012).
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. Controlling site selectivity in palladium-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Outline the following conversions (Without mechanisms): (i) Benzoic aci.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
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- 15. Regioselective Copper-catalyzed C-N and C-S Bond Formation using Amines, Thiols and Halobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
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- 20. Organic Syntheses Procedure [orgsyn.org]
Preventing decomposition of diazonium salt in Schiemann-type reactions
Technical Support Center: Schiemann-Type Reactions
A Guide to Preventing Diazonium Salt Decomposition
Welcome to the Technical Support Center for Schiemann-type reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of diazonium salt intermediates. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to optimize your synthetic strategies.
The Balz-Schiemann reaction is a cornerstone for the synthesis of aryl fluorides, converting aromatic primary amines into their corresponding fluoro-derivatives via a diazonium tetrafluoroborate intermediate.[1][2] However, the inherent instability of diazonium salts often leads to decomposition, impacting yield and purity.[1][3] This guide will address common issues and provide actionable solutions.
Troubleshooting Guide: Q&A Format
This section directly addresses specific problems you might be facing during your experiments.
Q1: My reaction is producing a significant amount of phenol byproduct and turning dark. What's happening and how can I fix it?
A1: This is a classic sign of premature decomposition of the diazonium salt, where it reacts with water instead of undergoing fluorination. The dark coloration often indicates the formation of complex tar-like residues from radical side reactions.
Causality: Arenediazonium salts are susceptible to nucleophilic attack by water, especially at elevated temperatures.[4] This SN1-type reaction proceeds through an aryl cation intermediate, which is then trapped by water to form a phenol.[5][6] The presence of excess water and elevated temperatures during the diazotization or isolation steps are the primary culprits.
Solutions:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt) must be performed at low temperatures, typically between 0-5 °C.[4][7][8] This minimizes the rate of decomposition. Use an ice-salt bath for more consistent cooling.
-
Anhydrous Conditions: While the initial diazotization is often in an aqueous medium, it's crucial to minimize water in subsequent steps. If you isolate the diazonium tetrafluoroborate salt, ensure it is thoroughly dried before thermal decomposition.[4][9] Consider using anhydrous solvents for the decomposition step.[9]
-
Prompt Use: Once formed, use the diazonium salt immediately in the next step.[9] Prolonged storage, even at low temperatures, can lead to degradation.
Q2: I'm observing the formation of biaryl compounds as a major byproduct. What is the cause and how can I suppress it?
A2: Biaryl formation suggests a shift from the desired ionic pathway to a radical-mediated one. This is more common with electron-rich aromatic systems.
Causality: The diazonium ion can undergo a one-electron reduction to form an aryl radical. This radical can then react with another aromatic molecule in the reaction mixture to form a biaryl compound.[5] This reductive pathway can be initiated by impurities, light, or certain solvents.
Solutions:
-
Minimize Radical Initiators: Ensure your reagents and solvents are free from transition metal impurities, which can catalyze radical formation.[10] Also, protect the reaction from light, as photolytic decomposition can favor radical pathways.[1][11]
-
Control Decomposition Temperature: Excessively high temperatures during the thermal decomposition step can promote homolytic cleavage of the C-N bond, leading to radical formation.[5][6] Conduct the decomposition at the lowest temperature that provides a reasonable reaction rate.
-
Solvent Choice: Some solvents, particularly those with easily abstractable hydrogen atoms like alcohols, can promote radical reactions.[5] Consider using inert, high-boiling solvents like chlorobenzene or hexane for the decomposition step.[12][13]
Q3: My isolated diazonium tetrafluoroborate salt seems to be decomposing even at low temperatures before I can proceed to the next step. Why is this happening?
A3: The stability of arenediazonium salts is highly dependent on the substituents on the aromatic ring and the purity of the isolated salt.
Causality: Electron-donating groups on the aromatic ring can destabilize the diazonium salt, making it more prone to decomposition. Conversely, electron-withdrawing groups tend to increase stability.[14][15] Impurities, such as residual nitrous acid from the diazotization step, can also catalyze decomposition.[7][8][16]
Solutions:
-
Stoichiometric Control of Nitrite: Use only a stoichiometric amount of sodium nitrite for the diazotization.[7][8] Excess nitrous acid can lead to instability.
-
Test for and Quench Excess Nitrous Acid: After diazotization, test for the presence of excess nitrous acid using starch-iodide paper. If present, it can be quenched by adding a small amount of urea or sulfamic acid.[7][8]
-
Alternative Counterions: For particularly unstable diazonium salts, consider using alternative counterions to tetrafluoroborate, such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), which can sometimes form more stable salts.[1][17][18]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the thermal decomposition of the diazonium tetrafluoroborate salt?
A1: There is no single optimal temperature; it is highly substrate-dependent.[3] Generally, the decomposition is carried out by gently heating the isolated salt, often in the range of 100-200 °C.[6] However, for some sensitive substrates, decomposition can occur at much lower temperatures. It is recommended to perform small-scale trials to determine the optimal decomposition temperature for your specific compound.
Q2: Can I perform the Schiemann reaction without isolating the diazonium salt?
A2: Yes, and this is often a safer and more efficient approach, especially for larger-scale reactions.[3] In-situ generation and decomposition of the diazonium salt can be achieved by using reagents like tert-butyl nitrite and BF₃·OEt₂ in an organic solvent.[19] Continuous flow protocols have also been developed to avoid the isolation of potentially explosive diazonium intermediates, enhancing safety and scalability.[20][21][22]
Q3: Are there any safety precautions I should be aware of when working with diazonium salts?
A3: Absolutely. Diazonium salts, particularly in their solid, dry state, can be explosive and are sensitive to heat, friction, and shock.[8][10] It is crucial to handle them with extreme care.
-
Never isolate large quantities: It is recommended to handle no more than 0.75 mmol of an explosive diazonium salt at a time.[7][16]
-
Use appropriate personal protective equipment (PPE): Always wear safety glasses, a lab coat, and gloves. A blast shield is highly recommended when working with solid diazonium salts.[16]
-
Avoid friction: Do not use a metal spatula to scrape or grind solid diazonium salts; a plastic spatula is a safer alternative.[7][8][16]
-
Ensure proper ventilation: The decomposition of diazonium salts releases nitrogen gas, so the reaction should be conducted in a well-ventilated fume hood.[1][7][8]
Q4: Can I use photochemical methods for the decomposition step?
A4: Yes, photolytic decomposition is a viable alternative to thermal decomposition and often offers milder reaction conditions.[1] Irradiation with UV light can induce the decomposition of the diazonium salt, sometimes leading to cleaner reactions and avoiding the formation of thermal degradation byproducts.[1][3]
Experimental Protocols
Protocol 1: General Procedure for the Balz-Schiemann Reaction (Isolation of Diazonium Salt)
-
Diazotization:
-
Dissolve the aromatic amine in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
-
Isolation of Diazonium Tetrafluoroborate:
-
The diazonium tetrafluoroborate salt will often precipitate from the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by a cold, low-boiling organic solvent (e.g., diethyl ether or cold ethanol) to aid in drying.
-
Dry the isolated salt thoroughly under vacuum at a low temperature. Caution: The dry salt can be explosive.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask equipped with a condenser and a collection vessel. The decomposition is often carried out neat or in a high-boiling inert solvent.
-
The aryl fluoride product will distill over as it is formed.
-
Collect the distillate and purify by fractional distillation or chromatography.
-
Table 1: Critical Parameters for Diazotization
| Parameter | Recommended Range | Rationale |
| Temperature | 0-5 °C | Minimizes premature decomposition of the unstable diazonium salt.[4][7][8] |
| NaNO₂ Stoichiometry | 1.0 - 1.1 equivalents | Excess nitrite can lead to the formation of unstable byproducts and catalyze decomposition.[7][8] |
| Acid Concentration | Sufficient to maintain a low pH | Ensures the formation of nitrous acid and prevents unwanted side reactions of the amine. |
Visualizing the Process
Diagram 1: The Balz-Schiemann Reaction and Decomposition Pathways
Caption: The Schiemann reaction pathway and common decomposition byproducts.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
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- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 13. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
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- 20. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. (2023) | Zhangtao Zhou [scispace.com]
- 22. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Liquid Crystal Mixtures Containing Fluorinated Compounds
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on stabilizing liquid crystal (LC) mixtures containing fluorinated compounds. This resource is designed to address common challenges encountered during experimentation, offering not just solutions but also the underlying scientific principles to empower your research.
The strategic incorporation of fluorine into liquid crystal molecules offers a wealth of advantages, including reduced viscosity, excellent thermal stability, and the ability to fine-tune dielectric and optical properties.[1][2][3] However, these benefits can be accompanied by unique stability challenges. This guide provides a structured approach to troubleshooting these issues, ensuring the integrity and performance of your experimental mixtures.
Part 1: Frequently Asked Questions (FAQs) on Mixture Stability
Here, we address some of the most common questions regarding the stability of fluorinated liquid crystal mixtures.
Q1: My fluorinated LC mixture appears cloudy or shows phase separation at room temperature. What are the likely causes and how can I resolve this?
A1: Cloudiness or visible phase separation in a liquid crystal mixture at its intended operating temperature is a clear indicator of instability. The primary causes are typically related to miscibility issues or unintended crystallization of one or more components.
-
Underlying Causes:
-
Poor Miscibility: Not all liquid crystal compounds are fully miscible with each other, even if they share similar core structures. Fluorination can alter intermolecular interactions, sometimes leading to segregation of fluorinated and non-fluorinated components.[4]
-
Crystallization: One or more components in your mixture may have a melting point close to or above room temperature. If its concentration exceeds its solubility limit in the mixture, it can crystallize out.[5]
-
Impurity Effects: The presence of impurities can significantly impact the phase behavior and stability of the mixture, often by acting as nucleation sites for crystallization.
-
-
Troubleshooting Steps:
-
Thermal Cycling: Gently heat the mixture to a temperature where it becomes fully isotropic and clear. Then, slowly cool it back down to room temperature. This can help to redissolve any crystallized components and create a more homogeneous mixture.
-
Compositional Adjustment: If the issue persists, consider adjusting the relative concentrations of the components. Reducing the concentration of the component with the highest melting point can often prevent crystallization.
-
Component Selection: It may be necessary to substitute one or more components with analogues that have better miscibility or lower melting points.
-
Purity Analysis: Verify the purity of your individual components using techniques like High-Performance Liquid Chromatography (HPLC) or Differential Scanning Calorimetry (DSC).
-
Q2: I'm observing a gradual degradation of my mixture's performance, particularly a shift in the clearing point, after exposure to ambient light. What is happening?
A2: The observed degradation is likely due to photodegradation, a common issue with organic molecules, including liquid crystals. Fluorinated liquid crystals can be susceptible to UV photolysis.[6]
-
Mechanism of Photodegradation: Exposure to ultraviolet (UV) radiation, and to a lesser extent high-energy visible light, can induce photochemical reactions. In fluorinated compounds, this can lead to the cleavage of C-F and C-O bonds, breaking down the liquid crystal molecules into smaller, non-mesogenic compounds.[6][7] This alters the overall composition and, consequently, the physical properties of the mixture, such as the nematic-isotropic transition temperature (clearing point).
-
Mitigation Strategies:
-
Light Protection: Store your liquid crystal mixtures in amber vials or in the dark to protect them from ambient light.
-
UV Filtering: When working with the mixture in an experimental setup, use UV filters to block harmful radiation, especially if a UV light source is part of the apparatus.
-
Inert Atmosphere: Perform experiments under an inert atmosphere (e.g., nitrogen or argon). The presence of oxygen can sometimes accelerate photodegradation through the formation of reactive oxygen species.[6]
-
Material Selection: If your application involves unavoidable light exposure, select liquid crystal compounds that are specifically designed for high photostability.
-
Q3: My mixture's viscosity seems to be increasing over time, even when stored properly. What could be the cause?
A3: An increase in viscosity over time, in the absence of solvent evaporation, can be an indicator of several underlying stability issues:
-
Partial Crystallization: The formation of microscopic crystals or aggregates that are not yet visible to the naked eye can lead to an increase in the bulk viscosity of the mixture.
-
Slow Chemical Reactions: Incompatible components within the mixture could be slowly reacting with each other, leading to the formation of higher molecular weight species or oligomers, which would increase viscosity.
-
Hydrolysis: Although the C-F bond is generally strong, other functional groups within the liquid crystal molecules (e.g., esters) can be susceptible to hydrolysis if exposed to moisture. This can alter the molecular structure and intermolecular interactions, potentially leading to increased viscosity.
-
Diagnostic and Corrective Actions:
-
Microscopic Examination: Use a polarized optical microscope to carefully examine the mixture for any signs of micro-crystallization.[8][9]
-
Moisture Control: Ensure that all components and storage containers are scrupulously dry. Consider storing the mixture over a desiccant.
-
Component Compatibility Check: Review the chemical structures of all components in your mixture for potentially reactive functional groups. Avoid mixing compounds that could undergo undesirable reactions.
-
Part 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental observations.
Guide 1: Unexpected Phase Transitions or Mesophase Instability
| Observation | Potential Cause(s) | Recommended Action(s) |
| Nematic-to-Isotropic transition temperature (TNI) is lower than expected. | - Impurities in one or more components.- Incorrect component ratios.- Degradation of a component. | - Verify the purity of each component using DSC.- Accurately re-prepare the mixture, confirming all weights/volumes.- Check for signs of degradation (discoloration, etc.) and consider using fresh materials. |
| Appearance of an unintended smectic phase at lower temperatures. | - Certain fluorinated compounds can promote smectic phase formation.[4]- The mixture composition favors a smectic phase near room temperature. | - Characterize the phase behavior over a wider temperature range using DSC and POM.[8][9]- Adjust the mixture composition by increasing the proportion of strongly nematic components. |
| The mixture shows a glass transition instead of crystallization upon cooling. | - The molecular complexity and intermolecular interactions of the fluorinated compounds are preventing an ordered crystalline lattice from forming.[2] | - This can be an advantageous property for preventing crystallization. If crystallization is desired, a slower cooling rate or annealing just below the melting point may induce it. |
Guide 2: Issues with Low-Temperature Performance
| Observation | Potential Cause(s) | Recommended Action(s) |
| Mixture freezes or becomes highly viscous at sub-ambient temperatures. | - The eutectic point of the mixture is not low enough for the intended operating temperature.- One or more components are crystallizing out of the solution. | - Utilize a multi-component mixing strategy to depress the freezing point.[10][11]- Replace components with higher melting points with lower-melting fluorinated analogues.[2]- Add a small percentage of a non-mesogenic, low-melting point, miscible compound (a "nematic solvent"). |
| Response times become significantly slower at low temperatures. | - Viscosity is increasing exponentially as temperature decreases (a natural property of liquids). | - Select fluorinated liquid crystals known for their low viscosity.[1][2]- Optimize the mixture for the lowest possible viscosity at the target operating temperature. |
Part 3: Experimental Protocols and Methodologies
Protocol 1: Preparation of a Stable Homogeneous Liquid Crystal Mixture
This protocol outlines the steps for preparing a small-scale (e.g., 100 mg) liquid crystal mixture.
-
Component Selection and Calculation:
-
Based on desired properties (temperature range, dielectric anisotropy, etc.), select the individual liquid crystal components.
-
Calculate the required mass of each component to achieve the target weight percentages.
-
-
Weighing:
-
Use an analytical balance with a precision of at least 0.1 mg.
-
Tare a clean, dry glass vial.
-
Carefully add each component to the vial, recording the exact mass. It is often easiest to add the components with the highest melting points first.
-
-
Homogenization:
-
Securely cap the vial.
-
Place the vial on a hot plate or in an oven set to a temperature approximately 10-20 °C above the highest clearing point of the individual components or the expected clearing point of the mixture.
-
Once the mixture is completely melted and in the isotropic phase (it should appear as a clear liquid), periodically agitate it using a vortex mixer for several minutes.
-
Continue heating and agitating for at least 30 minutes to ensure complete mixing.
-
-
Cooling and Storage:
-
Turn off the heat and allow the mixture to cool slowly to room temperature. Rapid cooling can sometimes induce phase separation.
-
Once at room temperature, wrap the vial in aluminum foil or place it in a light-blocking container.
-
Store the mixture in a cool, dark, and dry place. For long-term storage, consider a desiccator.
-
Protocol 2: Characterization of Mixture Stability using Differential Scanning Calorimetry (DSC)
DSC is a crucial tool for determining the phase transition temperatures and assessing the thermal stability of your mixture.[8][9]
-
Sample Preparation:
-
Hermetically seal 5-10 mg of your liquid crystal mixture in an aluminum DSC pan.
-
Prepare an empty, sealed aluminum pan to use as a reference.
-
-
DSC Program:
-
Place the sample and reference pans into the DSC cell.
-
Heating Scan: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well into the isotropic phase. This will show the melting and clearing point transitions.
-
Cooling Scan: Cool the sample at the same controlled rate back to a sub-ambient temperature (e.g., -20 °C). This will show the isotropic-to-nematic transition and any crystallization or glass transitions.
-
Second Heating Scan: Heat the sample again to observe the behavior after the controlled cooling cycle. This can reveal information about metastable phases.
-
-
Data Analysis:
-
Identify the peaks (endothermic on heating, exothermic on cooling) corresponding to phase transitions.
-
The peak onset temperature is typically reported as the transition temperature.
-
The absence of crystallization peaks on cooling and the presence of a glass transition indicate a vitrifying mixture.
-
Compare the transition temperatures from the first and second heating scans. Significant differences may indicate that the mixture was not in a stable equilibrium state initially.
-
Part 4: Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Mixture Instability
This diagram outlines a logical workflow for diagnosing and resolving common stability issues in fluorinated liquid crystal mixtures.
Caption: Troubleshooting workflow for unstable LC mixtures.
Diagram 2: Factors Influencing the Stability of Fluorinated LC Mixtures
This diagram illustrates the key factors that contribute to the overall stability of a liquid crystal mixture containing fluorinated compounds.
Caption: Key factors affecting fluorinated LC mixture stability.
References
-
Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability | Request PDF - ResearchGate. Available at: [Link]
-
Aquatic photolysis of high-risk fluorinated liquid crystal monomers: Kinetics, toxicity evaluation, and mechanisms - PubMed. Available at: [Link]
-
Fluorinated liquid crystals - Properties and applications. Available at: [Link]
-
Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability - Taylor & Francis Online. Available at: [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available at: [Link]
-
Aquatic Photolysis of High-Risk Fluorinated Liquid Crystal Monomers: Kinetics, Toxicity Evaluation, and Mechanisms | Request PDF - ResearchGate. Available at: [Link]
-
Room-Temperature Emissive Fluorinated Liquid Crystals for Application in Light Emitting Diodes - ACS Publications. Available at: [Link]
-
Full article: Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability - Taylor & Francis Online. Available at: [Link]
-
Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC - NIH. Available at: [Link]
-
Liquid crystalline blue phase in mixtures of fluorinated compounds with positive and negative dielectric anisotropy and its electro-optic performance - ResearchGate. Available at: [Link]
-
Photo Degradation Properties of Liquid Crystal Cell Using Focused Blue-Violet Laser Beam. Available at: [Link]
-
Various techniques have been used to characterize liquid crystals. The main factors to be c. Available at: [Link]
-
Introduction to Liquid Crystals. Available at: [Link]
-
Liquid crystal - Wikipedia. Available at: [Link]
-
Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases - NIH. Available at: [Link]
-
Thermodynamic Stability Analysis of Liquid-Crystalline Polymer Fibers - ACS Publications. Available at: [Link]
-
Liquid-Crystal Phases Formed in Mixed Suspensions of Rod- and Platelike Colloids. Available at: [Link]
-
Blue-phase liquid-crystal mixtures and their induced stabilization by photopolymerization. Available at: [Link]
-
The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH. Available at: [Link]
-
Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers - PMC. Available at: [Link]
-
Blue phase liquid crystal: strategies for phase stabilization and device development - PMC. Available at: [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - BJOC. Available at: [Link]
-
Preparing Liquid Crystals - YouTube. Available at: [Link]
-
Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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- 3. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aquatic photolysis of high-risk fluorinated liquid crystal monomers: Kinetics, toxicity evaluation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Physicochemical Properties of 2-, 3-, and 4-Fluorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, bioavailability, and metabolic stability. The fluorobenzoic acids, as simple, yet versatile building blocks, exemplify this principle. The positional isomerism of the fluorine atom on the benzoic acid ring—be it ortho (2-), meta (3-), or para (4-)—gives rise to distinct physicochemical characteristics that can be leveraged for specific applications. This guide offers an in-depth, objective comparison of these three isomers, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their synthetic and drug discovery endeavors.
Comparative Analysis of Physicochemical Properties
The location of the highly electronegative fluorine atom relative to the carboxylic acid group dictates the electronic landscape of each isomer, leading to significant differences in their physical and chemical properties. A summary of these key properties is presented below.
| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| Appearance | White to light yellow crystalline powder or needles[1] | White to light yellow crystalline powder[2] | White to slightly yellow crystalline powder[3][4] |
| Molecular Formula | C₇H₅FO₂[5] | C₇H₅FO₂[5][6] | C₇H₅FO₂[3][4] |
| Molecular Weight | 140.11 g/mol [5] | 140.11 g/mol [5][6] | 140.11 g/mol [3][4] |
| pKa (at 25 °C) | 3.27 | 3.86[6][7] | 4.15[3] |
| Melting Point (°C) | 122-125[8][9] | 122-125[10] | 182-184[11][12][13] |
| Boiling Point (°C) | ~259 (decomposes)[8] | ~251[8][14] | 253.7[4] |
| Solubility | Soluble in benzene, toluene, ketones, and ethers. Water solubility is 7.2 g/L[15]. | Very soluble in water[6][7][16]. | Soluble in alcohol, hot water, methanol, and ether. Very slightly soluble in cold water[3][11][12]. |
The Decisive Role of Acidity (pKa)
The most striking differentiation among the isomers lies in their acidity, quantified by their pKa values. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.
2-Fluorobenzoic acid is the strongest acid of the three (lowest pKa). This is a manifestation of the "ortho effect," where the proximity of the electron-withdrawing fluorine atom to the carboxylic acid group exerts a powerful inductive effect (-I), stabilizing the negative charge of the carboxylate anion.[8]
4-Fluorobenzoic acid is the weakest acid among the isomers.[3] While the fluorine atom still exerts an inductive electron-withdrawing effect, its position para to the carboxyl group allows for a competing resonance effect (+R), where a lone pair of electrons on the fluorine can be donated to the aromatic ring. This resonance effect partially counteracts the inductive effect, making the carboxylate anion less stable compared to the ortho isomer.[8]
3-Fluorobenzoic acid exhibits an intermediate acidity.[6][7] In the meta position, the fluorine atom's influence is primarily inductive, as the resonance effect does not extend to this position. This results in an acidity that is greater than benzoic acid but less pronounced than the ortho isomer.[8]
Experimental Protocol: Determination of pKa via Potentiometric Titration
This method allows for the precise determination of a weak acid's pKa by monitoring the pH of its solution as it is titrated with a strong base.
Causality in Experimental Choices:
-
Potentiometric Titration: This technique is chosen over colorimetric indicators for its objectivity and precision, as it relies on direct pH measurement rather than a subjective color change.
-
Standardized NaOH: A strong base of known concentration is essential for accurate stoichiometric calculations.
-
Constant Ionic Strength: Maintaining a constant ionic strength, for instance with KCl, minimizes variations in activity coefficients, ensuring that the measured pH changes are primarily due to the acid-base reaction.[17]
-
Nitrogen Purge: Purging the solution with an inert gas like nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint.[17]
Step-by-Step Methodology:
-
Preparation: Accurately weigh a sample of the fluorobenzoic acid isomer and dissolve it in a known volume of deionized water. Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH). Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[17]
-
Titration Setup: Place the fluorobenzoic acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH solution into the beaker.
-
Data Collection: Record the initial pH of the acid solution. Add the NaOH solution in small, precise increments (e.g., 0.5 mL), recording the pH after each addition, allowing the reading to stabilize. As the pH begins to change more rapidly, reduce the increment volume to obtain more data points around the equivalence point.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[18]
Thermal Properties: Melting and Boiling Points
The melting point of a crystalline solid is indicative of the strength of its crystal lattice forces. 4-Fluorobenzoic acid has a significantly higher melting point (182-184 °C) compared to the ortho (122-125 °C) and meta (122-125 °C) isomers.[9][10][11] This suggests a more stable and efficiently packed crystal lattice in the para isomer, likely due to greater molecular symmetry and intermolecular hydrogen bonding.
Experimental Protocol: Melting Point Determination via the Capillary Method
This is a standard and reliable method for determining the melting point of a crystalline solid.[6][19]
Causality in Experimental Choices:
-
Fine Powder: Grinding the sample into a fine powder ensures uniform heat transfer throughout the sample, leading to a sharper and more accurate melting point range.[6]
-
Slow Heating Rate: A slow and controlled heating rate (e.g., 1-2 °C per minute) near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the fluorobenzoic acid sample is completely dry and finely powdered. Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Initial Determination: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 0.5-1 °C.
Comparative Reactivity in Esterification
The reactivity of the carboxylic acid group, for instance in an acid-catalyzed esterification reaction, is influenced by the electronic effects of the fluorine substituent.
2-Fluorobenzoic acid , despite being the strongest acid, may exhibit a slower esterification rate due to steric hindrance from the adjacent fluorine atom, which can impede the approach of the alcohol nucleophile.
4-Fluorobenzoic acid , with the fluorine atom positioned away from the reaction center, experiences less steric hindrance. The electron-withdrawing nature of the fluorine can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.[3]
3-Fluorobenzoic acid would be expected to have an intermediate reactivity, with less steric hindrance than the ortho isomer and a moderate electronic effect.
Experimental Protocol: Comparative Fischer Esterification
This protocol allows for a qualitative or quantitative comparison of the esterification rates of the three isomers.
Causality in Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: Using the alcohol as the solvent or in large excess drives the equilibrium towards the formation of the ester, according to Le Chatelier's principle.
-
Monitoring by TLC or GC: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective techniques for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
Step-by-Step Methodology:
-
Reaction Setup: In three separate round-bottom flasks, place equimolar amounts of 2-, 3-, and 4-fluorobenzoic acid. Add an excess of an alcohol (e.g., methanol) and a catalytic amount of concentrated sulfuric acid to each flask.
-
Reaction Conditions: Reflux the reaction mixtures under identical conditions (temperature and time).
-
Monitoring: At regular intervals, withdraw a small aliquot from each reaction mixture and analyze it by TLC or GC to determine the relative consumption of the starting material and formation of the ester product.
-
Workup and Analysis: After a set period, quench the reactions, extract the ester product, and purify it. The yield of the ester from each reaction will provide a quantitative comparison of the reactivity of the isomers under the chosen conditions.
Spectroscopic Fingerprints: A Comparative Look at NMR and IR
Spectroscopic techniques provide a detailed picture of the molecular structure of each isomer.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer due to the influence of the fluorine and carboxylic acid groups. The protons ortho to the fluorine atom will exhibit coupling to the ¹⁹F nucleus.
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are also characteristic. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.
-
Infrared (IR) Spectroscopy: The C=O stretching vibration of the carboxylic acid group will appear at slightly different wavenumbers for each isomer due to the electronic effects of the fluorine atom. The O-H stretch will be a broad band, characteristic of a hydrogen-bonded carboxylic acid.
Applications in Drug Development and Materials Science
The distinct properties of each fluorobenzoic acid isomer make them valuable starting materials in various fields.
-
2-Fluorobenzoic Acid: Its derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs).[8] The enhanced acidity of the ortho isomer can lead to stronger interactions with biological targets.[8]
-
3-Fluorobenzoic Acid: Derivatives of this isomer have been investigated for a range of biological activities, and its unique electronic and steric profile can be advantageous in achieving target selectivity.[8]
-
4-Fluorobenzoic Acid: This isomer is a common building block in pharmaceuticals and agrochemicals.[20][21] The para-substitution is often employed to block metabolic oxidation at that position, thereby improving the metabolic stability of drug candidates.[8] It is also used in the synthesis of specialty polymers and dyes.[20][22]
Visualizing Experimental Workflows
dot
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A Senior Application Scientist's Guide to Distinguishing Fluorinated Benzoic Acid Isomers
Introduction: The Analytical Challenge of Positional Isomers
In pharmaceutical development and chemical synthesis, fluorinated benzoic acids are critical building blocks.[1] However, the positional isomerism of the fluorine atom on the aromatic ring (ortho, meta, para) presents a significant analytical hurdle. These isomers often exhibit nearly identical physicochemical properties, such as molecular weight and pKa, making their separation and unambiguous identification a non-trivial task.[2] Distinguishing between them is crucial, as even a minor shift in substituent position can dramatically alter a molecule's biological activity, toxicity, and metabolic fate.[3]
This guide provides an in-depth comparison of the primary analytical techniques used to differentiate fluorinated benzoic acid isomers. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer comparative data to empower researchers, scientists, and drug development professionals to select the most effective strategy for their specific analytical needs.
Core Analytical Strategies: A Comparative Overview
The principal methods for tackling this challenge fall into two categories: high-resolution separation techniques and structure-elucidating spectroscopic techniques. The choice between them often involves a trade-off between resolution, sensitivity, speed, and the need for sample derivatization.[4]
| Technique | Primary Separation Principle | Requires Derivatization? | Key Strengths | Primary Applications |
| HPLC / UHPLC-UV/MS | Differential partitioning between mobile and stationary phases. | No | High resolution, high throughput, direct analysis of polar compounds.[5] | Routine QC, quantitative analysis, reaction monitoring. |
| GC-MS | Volatility and interaction with a stationary phase. | Yes (typically esterification) | Exceptional sensitivity (ng/L levels)[4][6][7], definitive structural confirmation via mass spectra. | Ultra-trace analysis, impurity profiling, environmental monitoring. |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field. | No | Unambiguous structural elucidation without separation[3][8], provides detailed connectivity data. | Structural confirmation of standards, mixture analysis, mechanistic studies. |
| Capillary Electrophoresis (CE) | Electrophoretic mobility in an electric field. | No | High separation efficiency, rapid analysis times (e.g., < 8 min).[4] | Analysis of charged species, complex mixtures. |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the most common approach for the routine separation and quantification of fluorobenzoic acid isomers. The success of the separation is fundamentally dependent on exploiting the subtle differences in polarity and hydrophobicity between the isomers.
Causality of Method Design:
The key to resolving positional isomers lies in maximizing the differential interactions with the stationary phase. While a standard C18 column can be effective, stationary phases containing phenyl-hexyl or pentafluorophenyl (PFP) groups often provide superior selectivity. This is because PFP phases can engage in additional dipole-dipole, pi-pi, and ion-exchange interactions with the fluorinated aromatic ring, enhancing the separation beyond simple hydrophobic partitioning.
Furthermore, controlling the ionization state of the carboxylic acid group is critical. By buffering the mobile phase to a pH at least two units below the analyte's pKa, the benzoic acids are maintained in their neutral, non-ionized form. This promotes better retention on the non-polar stationary phase and leads to sharper, more symmetrical peaks.[2]
Workflow for HPLC-Based Isomer Analysis
Caption: A typical workflow for the analysis of fluorinated benzoic acid isomers using HPLC.
Experimental Protocol: HPLC-UV Separation
-
Instrumentation: UHPLC or HPLC system with a UV detector.
-
Column: Phenyl-Hexyl or PFP column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 60% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 230 nm.
This method provides a robust starting point for separating 2-, 3-, and 4-fluorobenzoic acids, which will elute at distinct retention times based on their relative polarities. For even more challenging separations, coupling the HPLC to a mass spectrometer (LC-MS) provides an additional dimension of confirmation through mass-to-charge ratio data.[5][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Sensitivity
When ultra-trace level detection is required, GC-MS is the technique of choice.[6] Its power lies in the high separation efficiency of capillary GC columns and the definitive identification provided by mass spectrometry. However, the polar and non-volatile nature of benzoic acids necessitates a chemical derivatization step to make them suitable for GC analysis.[4][7]
Causality of Method Design:
The core principle of this workflow is to convert the polar carboxylic acid into a more volatile and thermally stable ester. A common and effective method is esterification using BF₃ in methanol (BF₃·MeOH).[4][7] This reaction quantitatively converts the fluorobenzoic acids to their corresponding methyl esters. These esters are significantly more volatile and exhibit excellent chromatographic behavior on standard non-polar or medium-polarity GC columns, such as a DB-5ms.[4] The subsequent mass spectrometric detection, typically using electron ionization (EI), generates reproducible fragmentation patterns that serve as a "fingerprint" for each isomer, allowing for confident identification.
Workflow for GC-MS Based Isomer Analysis
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Solid-Phase Extraction - SPE): For trace analysis in aqueous samples, pre-concentrate the analytes using a hydrophilic-lipophilic-balanced (HLB) SPE cartridge. This can achieve enrichment factors of 250-fold or more.[6][7][9]
-
Derivatization: Elute the acids from the SPE cartridge and react the sample with a BF₃·MeOH reagent (e.g., 14% w/v) at 60-70 °C for 24 hours to form the methyl esters.[4][6][7]
-
GC-MS Conditions:
-
Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Splitless injection for trace analysis.
-
Temperature Program: Start at 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.[4]
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-300. For enhanced sensitivity, use Selected Ion Monitoring (SIM).[4]
-
The resulting chromatogram will show separated peaks for the isomeric methyl esters. The mass spectrum for each peak will show a molecular ion (M+) and characteristic fragments, such as the loss of a methoxy group (-OCH₃) or the phenyl group. For benzoic acid itself, key fragments include m/z 105 ([C₆H₅CO]⁺) and m/z 77 ([C₆H₅]⁺).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an exceptionally powerful tool that can distinguish between isomers without requiring physical separation.[3][8] It probes the unique chemical environment of each atom in the molecule. For fluorinated compounds, ¹⁹F NMR is particularly diagnostic.[8][12][13]
Causality of Method Design:
The position of the fluorine atom on the benzoic acid ring creates a unique electronic environment, which in turn dictates the precise resonance frequency (chemical shift) of the fluorine nucleus and the adjacent hydrogen and carbon nuclei.
-
¹⁹F NMR: This is the most direct method. The chemical shift of the fluorine atom is highly sensitive to its position (ortho, meta, para), providing a distinct signal for each isomer. The large chemical shift dispersion of ¹⁹F NMR (spanning ~800 ppm) makes spectral overlap unlikely.[13]
-
¹H NMR: The splitting patterns and coupling constants (J-values) of the aromatic protons are highly informative. Protons adjacent to each other (ortho-coupling) have a large coupling constant (³J ≈ 6-10 Hz), while meta- and para-couplings are much smaller.[3] By analyzing these patterns, the substitution pattern can be pieced together like a puzzle.
-
¹³C NMR: The number of unique signals in the ¹³C spectrum can differentiate isomers. For example, a para-substituted difluorobenzoic acid will have fewer carbon signals than its ortho or meta counterparts due to molecular symmetry.
Logical Diagram for Isomer Differentiation by NMR
Caption: Logical flow for unambiguous isomer identification using multi-nuclear NMR data.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample (or mixture) in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard 1D ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
¹H Parameters: Spectral width ~12 ppm, relaxation delay (d1) 2.0 s, number of scans 16.
-
¹⁹F Parameters: Spectral width ~200 ppm, relaxation delay (d1) 2.0 s, number of scans 64.
-
-
Data Analysis:
-
Reference the spectra (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).
-
Analyze chemical shifts, integration values, and coupling patterns to assign the structure of each isomer present.
-
Conclusion and Recommendations
The differentiation of fluorinated benzoic acid isomers can be effectively achieved by a variety of analytical techniques. The optimal choice is dictated by the specific requirements of the analysis.
-
For high-throughput quantitative analysis and routine quality control , HPLC or UHPLC , especially when coupled with mass spectrometry, are the methods of choice due to their speed, resolution, and lack of a need for derivatization.[4]
-
When ultimate sensitivity for trace analysis is required (e.g., in environmental or biological samples), GC-MS after a validated derivatization protocol is a powerful and reliable option.[5]
-
For absolute structural confirmation, analysis of complex mixtures without separation, or characterization of reference standards , NMR spectroscopy is unparalleled in the richness and definitiveness of the structural information it provides.[8]
By understanding the principles and practical considerations behind each of these techniques, researchers can confidently select and implement the most appropriate method to overcome the analytical challenges posed by these critical chemical isomers.
References
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- Benchchem. (n.d.). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide.
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- Benchchem. (n.d.). A Comparative Guide to GC-MS and LC-MS Methods for Fluorobenzoic Acid Analysis.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). (n.d.).
- Identification of the Positional Isomers of 2-Fluorobenzoic acid 1-O-Acyl Glucuronide by Directly Coupled HPLC-NMR. (n.d.).
- ResearchGate. (n.d.). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry | Request PDF.
- Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. (n.d.).
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- ACS Publications. (2022, March 17). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry | Analytical Chemistry.
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- Semantic Scholar. (2019, May 10). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Separation-free "Chiral Chromatographic Analysis" Facilitated by Fluorine. (2020, July 3).
- PubMed. (2012, December 28). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
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A Comparative Guide to High-Performance Liquid Chromatography for the Definitive Purity Assessment of 4-(Decyloxy)-2-fluorobenzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for the validation of 4-(Decyloxy)-2-fluorobenzoic acid purity. We will delve into the causality behind experimental choices in HPLC method development and validation, providing a framework that is not only robust but also self-validating, grounded in authoritative international guidelines.
This compound, with its dual characteristics of a hydrophilic carboxylic acid head and a long, hydrophobic decyloxy tail, presents a unique analytical challenge. A reliable purity assessment method must be able to separate the main component from structurally similar impurities, such as isomers, precursors (e.g., 2-fluoro-4-hydroxybenzoic acid), and degradation products.
The Superiority of HPLC: A Rationale
While classical methods like titrimetry can determine the overall acidic content, they lack the specificity to distinguish the target analyte from other acidic impurities. Spectroscopic methods, such as UV-Vis, are useful for quantification but are non-specific and prone to interference from any UV-absorbing impurity.[1][2] Thin-Layer Chromatography (TLC) offers a qualitative or semi-quantitative assessment but lacks the resolution and precision of modern HPLC for rigorous purity determination.[3][4]
HPLC, particularly in the reverse-phase mode, emerges as the superior technique due to its high resolving power, sensitivity, and specificity. It allows for the separation of the target molecule from closely related impurities, providing a detailed impurity profile and an accurate quantification of the main component. The validation of an HPLC method, conducted according to internationally recognized guidelines, provides a high degree of assurance in the reliability of the purity data.[5][6]
Designing a Robust HPLC Method for this compound
The molecular structure of this compound dictates the optimal chromatographic conditions. The long C10 alkyl chain imparts significant hydrophobicity, making it well-suited for reverse-phase chromatography. The aromatic ring and carboxylic acid functional group provide a chromophore for UV detection.
Experimental Protocol: HPLC Method
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column : A C18 (octadecylsilyl) stationary phase is the logical first choice due to the hydrophobic nature of the analyte.[7][8] A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance of resolution and analysis time.
-
Mobile Phase : A gradient elution is necessary to ensure elution of the highly retained analyte while also separating any less hydrophobic impurities.
-
Mobile Phase A : 0.1% Phosphoric Acid in Water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[9]
-
Mobile Phase B : Acetonitrile.
-
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 60 15.0 95 20.0 95 20.1 60 | 25.0 | 60 |
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection : UV detection at 230 nm. Benzoic acid and its derivatives typically exhibit strong absorbance around this wavelength.[10][11] A PDA detector is recommended to assess peak purity.
-
Injection Volume : 10 µL
-
Diluent : Acetonitrile/Water (50:50, v/v)
The Imperative of Method Validation: A Self-Validating System
An analytical method is only as reliable as its validation. The validation process demonstrates that the method is suitable for its intended purpose. The following validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13][14]
Validation Workflow Diagram
Caption: Logical workflow for HPLC method validation.
System Suitability
Before commencing validation, the suitability of the chromatographic system must be established as per USP <621>.[15][16][17] This is achieved by injecting a standard solution multiple times (n=5 or 6).
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and good separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.
Experimental Protocol:
-
Subject samples of this compound to stress conditions:
-
Acidic (0.1 N HCl, 60 °C, 24h)
-
Basic (0.1 N NaOH, 60 °C, 24h)
-
Oxidative (3% H₂O₂, RT, 24h)
-
Thermal (80 °C, 48h)
-
Photolytic (UV light, 24h)
-
-
Analyze the stressed samples alongside an unstressed sample and a blank.
-
Acceptance Criteria: The method is specific if the main peak is well-resolved from any degradation product peaks (Resolution > 2.0) and the peak purity analysis (via PDA) shows no co-eluting peaks.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For a purity assay, a typical range is 80% to 120% of the test concentration.[18]
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% to 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the response.
| Parameter | Acceptance Criteria |
| LOD | S/N ratio of 3:1 |
| LOQ | S/N ratio of 10:1 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
Comparative Analysis of Purity Assessment Methods
| Method | Principle | Specificity | Precision & Accuracy | Throughput | Conclusion for this compound |
| Validated HPLC | Differential partitioning between mobile and stationary phases. | Very High: Separates structurally similar impurities. | High: %RSD <2%, Recovery 98-102%. | Moderate | Gold Standard: Provides a comprehensive and reliable purity profile. |
| Titrimetry (Acid-Base) | Neutralization of the carboxylic acid group. | Very Low: Titrates any acidic impurity, leading to an overestimation of purity.[19][20] | High Precision, Low Accuracy for Purity: Precise for total acidity, but inaccurate for specific compound purity. | High | Unsuitable for purity assessment due to lack of specificity. |
| UV-Vis Spectrophotometry | Absorbance of UV light by the aromatic ring. | Low: Any impurity with a similar chromophore will interfere.[1] | Variable: Dependent on the purity of the standard and absence of interfering substances. | Very High | Useful for simple concentration checks, but not for definitive purity determination. |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a planar surface. | Moderate: Can separate some impurities, but resolution is limited compared to HPLC.[3][21] | Low (Semi-quantitative): Not suitable for precise quantification. | High | Good for rapid, qualitative screening (e.g., reaction monitoring) but not for final purity validation. |
Conclusion
For the definitive validation of this compound purity, a well-developed and rigorously validated reverse-phase HPLC method is unequivocally the most suitable choice. Its inherent high specificity, precision, and accuracy allow for the reliable separation and quantification of the active substance while simultaneously providing a detailed profile of any potential impurities. While other methods like titrimetry and UV-Vis spectrophotometry have their applications, they lack the specificity required for a robust purity assessment of a complex organic molecule intended for research and drug development. Adherence to the validation principles outlined in ICH and USP guidelines ensures that the analytical data generated is trustworthy, reproducible, and scientifically sound, forming a solid foundation for further development and regulatory submission.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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PharmTech. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Available from: [Link]
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Research and Reviews. (n.d.). Enhancing Industrial Efficiency and Quality Assurance with Thin Layer Chromatography. Research and Reviews. Available from: [Link]
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European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available from: [Link]
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A Researcher's Guide to Cross-Referencing Spectroscopic Data of Fluorobenzoic Acid Derivatives
In the landscape of pharmaceutical and materials science research, fluorobenzoic acid derivatives stand as critical building blocks. Their unique electronic properties, conferred by the highly electronegative fluorine atom, make them invaluable in modulating the bioactivity and material characteristics of larger molecules. However, the very features that make these compounds desirable also introduce complexities in their structural elucidation. Positional isomerism of the fluorine substituent on the aromatic ring gives rise to distinct compounds with potentially vast differences in their biological and chemical profiles. Therefore, unambiguous identification through the cross-referencing of various spectroscopic data is not merely a procedural step but a cornerstone of rigorous scientific inquiry.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently identify and differentiate fluorobenzoic acid isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols. Our approach emphasizes not just the "what" but the "why," fostering a deeper understanding of the structure-spectra relationship in these fascinating molecules.
The Critical Role of Multi-Technique Spectroscopic Analysis
Relying on a single spectroscopic technique for the identification of fluorobenzoic acid isomers is a precarious approach. While each method provides a unique piece of the structural puzzle, it is the synergistic interpretation of data from multiple sources that leads to irrefutable characterization. For instance, while mass spectrometry can confirm the molecular weight, it often struggles to differentiate between isomers. NMR spectroscopy, particularly ¹H and ¹³C, offers detailed information about the chemical environment of each atom, but spectral overlap can sometimes be a challenge. Infrared spectroscopy provides valuable information about functional groups but may not be sufficient for definitive isomer assignment on its own. A multi-technique approach is therefore essential for unambiguous structural confirmation.[1][2]
A Comparative Analysis of Monofluorobenzoic Acid Isomers
To illustrate the principles of spectroscopic cross-referencing, we will focus on the three common monofluorinated isomers: 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fingerprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for distinguishing between fluorobenzoic acid isomers. The chemical shifts (δ) and coupling constants (J) of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electronic environment, which is significantly perturbed by the position of the fluorine atom.
¹H NMR Spectroscopy: The substitution pattern on the benzene ring in fluorobenzoic acids results in distinct splitting patterns and chemical shifts for the aromatic protons.[1] The fluorine atom at position 2 in 2-fluorobenzoic acid, for example, is expected to cause a downfield shift for the adjacent proton at position 3.[1]
¹³C NMR Spectroscopy: The influence of the fluorine atom is even more pronounced in ¹³C NMR. The carbon atom directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. Furthermore, the chemical shifts of the neighboring carbons are also affected, providing a clear signature for the fluorine's position.[1]
¹⁹F NMR Spectroscopy: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR provides direct information about the fluorine's environment.[3][4] The chemical shift of the fluorine nucleus will vary depending on its position on the aromatic ring, offering a straightforward method for isomer differentiation.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data for Monofluorobenzoic Acid Isomers (in DMSO-d₆)
| Compound | Aromatic Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) | Aromatic Carbons (δ, ppm) | Carboxylic Carbon (C=O) (δ, ppm) |
| 2-Fluorobenzoic Acid | 8.05-7.95 (m, 1H), 7.75-7.65 (m, 1H), 7.40-7.30 (m, 2H) | ~13.2 (br s) | 162.5 (d, ¹JCF = 248 Hz), 135.2 (d, ³JCF = 8 Hz), 132.0 (d, ⁴JCF = 3 Hz), 125.0 (d, ³JCF = 4 Hz), 117.5 (d, ²JCF = 21 Hz) | 165.8 |
| 3-Fluorobenzoic Acid | 7.80-7.70 (m, 2H), 7.55-7.45 (m, 2H) | ~13.1 (br s) | 163.0 (d, ¹JCF = 245 Hz), 131.0 (d, ³JCF = 7 Hz), 130.5 (d, ⁴JCF = 3 Hz), 125.5 (d, ²JCF = 3 Hz), 120.0 (d, ²JCF = 21 Hz), 116.0 (d, ²JCF = 22 Hz) | 166.2 |
| 4-Fluorobenzoic Acid | 8.05 (dd, J = 8.8, 5.6 Hz, 2H), 7.35 (t, J = 8.8 Hz, 2H) | ~12.9 (br s) | 165.0 (d, ¹JCF = 252 Hz), 132.5 (d, ³JCF = 9 Hz), 128.0 (d, ⁴JCF = 3 Hz), 115.5 (d, ²JCF = 22 Hz) | 166.0 |
Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).[5][6][7][8][9]
Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule. While all fluorobenzoic acid isomers will exhibit characteristic vibrational frequencies for the carboxylic acid group (O-H and C=O stretching), the C-F stretching vibration provides a key diagnostic peak.[1]
Table 2: Key IR Absorption Frequencies for Monofluorobenzoic Acid Isomers (cm⁻¹)
| Vibrational Mode | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| O-H Stretch (Carboxylic Acid) | 3200-2500 (broad) | 3200-2500 (broad) | 3200-2500 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1690 | ~1700 | ~1685 |
| C-F Stretch | ~1240 | ~1220 | ~1230 |
Data referenced from various spectroscopic databases.[10][11][12]
Subtle shifts in the C=O stretching frequency can also be observed due to differences in intramolecular hydrogen bonding and electronic effects, further aiding in isomer differentiation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight of a compound. All monofluorobenzoic acid isomers have the same molecular weight (140.11 g/mol ).[11][12][13] However, their fragmentation patterns upon ionization can differ, providing a basis for differentiation.[1] The position of the fluorine atom can influence the stability of the fragment ions formed.
For example, in the mass spectrum of 4-fluorobenzoic acid, the base peak is often the deprotonated molecule [M-H]⁻ at m/z 139.[14] Another significant fragment can be observed at m/z 95, resulting from the loss of the carboxylic acid group.[14]
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality, reproducible spectroscopic data, adhering to standardized experimental protocols is paramount.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorobenzoic acid derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to encompass all expected proton signals (e.g., 0-15 ppm).
-
Process the data with appropriate apodization and phase correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (this may require several hours for less concentrated samples).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
-
¹⁹F NMR Acquisition:
-
If available, acquire a ¹⁹F spectrum. This is often a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Protocol 2: FT-IR Sample Preparation and Data Acquisition (ATR Method)
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid fluorobenzoic acid derivative directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Protocol 3: Mass Spectrometry Sample Preparation and Data Acquisition (LC-MS with ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the fluorobenzoic acid derivative (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
If using a tandem mass spectrometer, perform fragmentation (MS/MS) experiments on the parent ion to obtain characteristic fragment ions.
-
Visualizing the Workflow: A Systematic Approach
A logical workflow is crucial for the efficient and accurate analysis of spectroscopic data. The following diagram illustrates a recommended workflow for the cross-referencing process.
Caption: Workflow for Spectroscopic Data Cross-Referencing.
Conclusion: Towards Confident Structural Elucidation
The robust characterization of fluorobenzoic acid derivatives is a non-negotiable aspect of quality research in drug discovery and materials science. By embracing a multi-technique spectroscopic approach and understanding the underlying principles that govern the spectral features of these compounds, researchers can move beyond simple data collection to a level of deep structural insight. The protocols and comparative data presented in this guide serve as a practical resource to navigate the complexities of isomer differentiation and ultimately ensure the integrity and validity of your scientific findings. The consistent application of these principles will undoubtedly lead to more reliable and impactful research outcomes.
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A Comparative Guide to the Biological Activity of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Power of Fluorine's Position
In medicinal chemistry, the introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The benzoic acid scaffold, a common building block in pharmaceuticals, is frequently fluorinated to modulate its biological activity. However, the specific position of the fluorine atom on the benzene ring—ortho (2-), meta (3-), or para (4-)—can dramatically alter the molecule's physicochemical properties and, consequently, its interaction with biological targets.[2] This guide provides a comparative analysis of the biological activities of fluorinated benzoic acid isomers, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.
The primary difference among the isomers lies in their acidity (pKa), a direct result of the fluorine's position. 2-Fluorobenzoic acid is the most acidic due to the "ortho effect," where the fluorine's strong inductive electron-withdrawing effect stabilizes the carboxylate anion. This effect is less pronounced in the meta and para positions.[3][4][5] These variations in electronic properties are fundamental to the diverse biological activities observed.
Comparative Physicochemical Properties
A foundational understanding of the isomers' physicochemical properties is crucial for interpreting their biological activities.
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (unsubstituted) |
| Melting Point (°C) | 126[4] | 123[3] | 184[5] | 122.4 |
| pKa | 3.27[4] | 3.86[3] | 4.14[6][5] | 4.20 |
| Solubility in Water | Slightly soluble | Soluble | 1200 mg/L[5] | 3400 mg/L |
Data compiled from multiple sources.[6][3][4][5]
Key Biological Activities: A Comparative Overview
Derivatives of fluorinated benzoic acids have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][7]
Antimicrobial and Antifungal Activity
Fluorinated benzoic acid derivatives have shown promise as antimicrobial agents.[8] While direct comparative data on the parent isomers is sparse, studies on their derivatives provide valuable SAR insights. For instance, amide derivatives of ortho-, meta-, and para-fluorobenzoic acids have demonstrated pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.[9] Hydrazide derivatives have also shown inhibitory activity, particularly against Gram-positive bacteria.[8]
Generally, the antimicrobial efficacy is highly dependent on the specific derivative and the microbial strain.[10][11] The lipophilicity and electronic properties conferred by the fluorine atom are thought to play a crucial role in membrane permeability and interaction with microbial targets.[1]
Anti-inflammatory Activity
The anti-inflammatory potential of fluorinated benzoic acids is one of their most explored activities. The 2-fluorobenzoic acid isomer, in particular, serves as a common scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[12][13] The enhanced acidity of the ortho-isomer can lead to stronger interactions with the active site of COX enzymes.[6]
Some anti-inflammatory compounds may also modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.[6]
Anticancer Activity
The anticancer potential of fluorinated benzoic acid isomers is an active area of research.[7] Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines.[14][15][16] For example, fluorinated benzofuran derivatives have demonstrated anticancer effects in human colorectal adenocarcinoma cells (HCT116) by inducing apoptosis.[17][18] The mechanism often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell survival and proliferation.[14][19]
The position of the fluorine atom can significantly influence the potency and selectivity of these compounds. For instance, in a study of fluorinated isatins, derivatives with ortho-fluoro substitution showed high activity against several tumor cell lines.[16]
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for assessing the antimicrobial activity of a compound.[20] It determines the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[21][22]
Objective: To determine the MIC of fluorinated benzoic acid isomers against a panel of bacteria.
Materials:
-
Test compounds (fluorinated benzoic acid isomers)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates[21]
-
Incubator (37°C)
Procedure (Broth Microdilution Method): [21]
-
Preparation of Test Compounds: Prepare stock solutions of each isomer in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well, resulting in a final concentration of ~5×10^5 CFU/mL.
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[20]
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[21][22]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[24][25][26] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[24][27]
Objective: To evaluate the cytotoxic effects of fluorinated benzoic acid isomers on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test compounds (fluorinated benzoic acid isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25][27]
-
96-well cell culture plates
-
Microplate reader
Procedure: [27]
-
Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated benzoic acid isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.[27] Viable cells will reduce the yellow MTT to purple formazan crystals.[24][26]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[28]
Caption: General workflow of the MTT cytotoxicity assay.
Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which is key for assessing anti-inflammatory potential.[6]
Objective: To determine the IC50 values of the fluorinated benzoic acid isomers against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes[13]
-
Arachidonic acid (substrate)[12]
-
Fluorometric probe[13]
-
Assay buffer
-
Test compounds and a known COX inhibitor (e.g., Celecoxib) as a positive control[12]
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure (based on a fluorometric kit): [12][13][29][30]
-
Reagent Preparation: Prepare all reagents, including enzyme, cofactor, and probe solutions, as per the kit's instructions.
-
Inhibitor Addition: Add the test compounds (isomers) at various concentrations to the wells of the 96-well plate.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. The enzyme will convert arachidonic acid to prostaglandin G2, which is detected by the fluorometric probe.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a no-inhibitor control and plot the results to calculate the IC50 value for each isomer against each COX isoenzyme.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Conclusion and Future Directions
The positional isomerism of fluorinated benzoic acids has a profound impact on their biological activity. The ortho-isomer's distinct acidity makes it a valuable scaffold for anti-inflammatory agents targeting COX enzymes, while derivatives of all three isomers show significant, albeit varied, potential as antimicrobial and anticancer agents. The choice of isomer is therefore a critical strategic decision in the drug design process, guided by the specific biological target and desired therapeutic outcome.
Further research should focus on direct, systematic comparisons of the three isomers across a wider range of biological assays. Elucidating the precise molecular mechanisms and identifying the specific protein targets for their antimicrobial and anticancer effects will be crucial for the rational design of next-generation therapeutics based on these versatile scaffolds.
References
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A Senior Application Scientist's Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, capable of profoundly enhancing a compound's pharmacological profile.[1][2] Fluorine's unique combination of properties—small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond—can be leveraged to fine-tune critical molecular attributes such as acidity, lipophilicity, metabolic stability, and target binding affinity.[1][3]
Among the myriad of fluorinated scaffolds, fluorobenzoic acids stand out as particularly versatile building blocks. However, the seemingly subtle shift of a single fluorine atom around the aromatic ring—from the ortho (2-), to the meta (3-), to the para (4-) position—precipitates a cascade of significant changes in physicochemical properties. This choice is a critical decision point in the discovery process, with each isomer offering a distinct profile of advantages and liabilities.
This guide provides an in-depth, objective comparison of these three key isomers, grounded in experimental data, to empower researchers, scientists, and drug development professionals to make informed, rational decisions in their quest for superior therapeutic agents.
Physicochemical Properties: A Tale of Three Isomers
The position of the fluorine substituent dictates the electronic landscape of the benzoic acid molecule, directly impacting the properties that govern its journey and interaction within a biological system. A quantitative understanding of these differences is paramount for predictive drug design.
Acidity (pKa): The "Ortho Effect" and Electronic Tug-of-War
The most dramatic positional impact is observed in the acidity of the isomers. Acidity (pKa) is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to form ionic bonds with a biological target.[2] A lower pKa value signifies a stronger acid.
Experimental data reveals a clear trend in the acidic strength of the monofluorobenzoic acid isomers.[4][5]
| Property | 2-Fluorobenzoic Acid (ortho) | 3-Fluorobenzoic Acid (meta) | 4-Fluorobenzoic Acid (para) | Benzoic Acid (Reference) |
| pKa | 3.27[5] | 3.86[5] | 4.14[5] | 4.20[4] |
| logP | 1.86[6] | 1.87 (Predicted) | 2.07[7] | 1.87 |
| Molar Mass ( g/mol ) | 140.11[1] | 140.11[1] | 140.11[1] | 122.12[1] |
| Melting Point (°C) | 122-125[8] | 123-126[8] | 184[8] | 122.4[1] |
The significantly lower pKa of 2-fluorobenzoic acid makes it the strongest acid of the three. This is a classic example of the "ortho effect" .[9][10] This phenomenon is attributed to a combination of a powerful, distance-dependent inductive electron-withdrawal by the proximate fluorine atom and a steric clash that forces the carboxylic acid group to twist out of the plane of the benzene ring.[9][11] This rotation disrupts resonance stabilization between the carboxyl group and the ring, thereby increasing the acidity of the proton.[10][11]
In contrast, the 4-fluorobenzoic acid is only slightly more acidic than benzoic acid itself. Here, the fluorine atom's strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base, is counteracted by its electron-donating resonance effect (+M), which destabilizes it.[10] For 3-fluorobenzoic acid , the acidity is intermediate. The inductive effect is still at play (though weaker than from the ortho position), but there is no opposing resonance effect from the meta position, resulting in a pKa lower than the para isomer but higher than the ortho.[12]
Lipophilicity (logP)
Lipophilicity, quantified by the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment.[13] It is a key determinant of membrane permeability, plasma protein binding, and volume of distribution. Fluorine substitution generally increases lipophilicity.[2] The para-isomer (4-fluorobenzoic acid) exhibits a slightly higher logP value compared to the ortho-isomer, suggesting it is the most lipophilic of the three. This can influence its ability to cross biological membranes, including the blood-brain barrier.[2]
Metabolic Stability
A primary driver for using fluorine in drug design is to enhance metabolic stability.[3][4] The carbon-fluorine bond is exceptionally strong (~125 kcal/mol for fluorobenzene) and resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP).[8][14] Placing a fluorine atom at a position on the aromatic ring that is susceptible to oxidative metabolism (a metabolic "soft spot") can effectively block this pathway, leading to a longer drug half-life and reduced clearance.[4]
Implications for Drug Design and Biological Interactions
The distinct physicochemical profiles of the isomers translate directly into different behaviors in a biological context, from target engagement to pharmacokinetic properties.
-
Target Binding: The enhanced acidity of the ortho-isomer can be highly advantageous. A lower pKa means the molecule is more likely to exist in its anionic carboxylate form at physiological pH. This can lead to stronger ionic interactions (salt bridges) with cationic residues like arginine or lysine in a protein's active site, significantly boosting binding affinity.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes utilize this feature.[1]
-
Selectivity: The unique electronic and steric profile of the meta-isomer can be exploited to achieve selectivity for a specific biological target over others.[1] While less commonly used than the ortho and para isomers, its distinct properties can be the key to unlocking a desired activity profile.
-
Pharmacokinetics (ADME):
-
Absorption: Lipophilicity (logP) and acidity (pKa) are key drivers of oral absorption. A balanced logP is required for a drug to dissolve in the gut and permeate the intestinal wall.
-
Distribution: Higher lipophilicity and binding to plasma proteins like albumin can affect how a drug is distributed throughout the body.[15]
-
Metabolism: As discussed, the para-isomer is often used to block metabolic oxidation, enhancing the drug's half-life.[4]
-
Excretion: Changes in acidity and lipophilicity can alter the routes and rates of drug elimination.
-
Experimental Protocols for Property Determination
To ensure scientific integrity, the properties discussed must be verifiable through robust experimental methods. The following are standardized, self-validating protocols for determining pKa and logP.
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa from the inflection point of the titration curve.[16][17]
-
Objective: To accurately determine the pKa value of each fluorobenzoic acid isomer.
-
Materials & Apparatus:
-
Fluorobenzoic acid isomer (e.g., 2-fluorobenzoic acid)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)[16]
-
Deionized water
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bar
-
Burette (Class A)
-
Beaker (100 mL)
-
-
Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.[16]
-
Sample Preparation: Prepare a 20 mL solution of the fluorobenzoic acid isomer at a concentration of approximately 1 mM.[17] Make the solution acidic (pH 1.8-2.0) by adding a small amount of 0.1 M HCl.[17]
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.
-
Titration: Begin titrating the solution by adding small, precise increments (e.g., 0.1 mL) of the 0.1 M NaOH solution from the burette.
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) and record the total volume of titrant added and the corresponding pH.[17]
-
Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5.[17]
-
Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the inflection point can be determined from the first derivative of the titration curve.
-
Replication: Perform the titration a minimum of three times for each isomer to ensure reproducibility and calculate the average pKa and standard deviation.[17]
-
Protocol 2: Determination of logP by the Shake-Flask Method
This is the "gold standard" method for experimentally determining the octanol-water partition coefficient.[18]
-
Objective: To determine the logP value for each fluorobenzoic acid isomer.
-
Materials & Apparatus:
-
Fluorobenzoic acid isomer
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
-
-
Step-by-Step Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for several hours and then allow the layers to separate overnight. This ensures each phase is saturated with the other before the experiment begins.
-
Sample Preparation: Prepare a stock solution of the test compound in one of the phases (typically n-octanol). The concentration should be chosen to be within the linear range of the analytical detection method.
-
Partitioning: Add a known volume of the n-octanol stock solution and a known volume of the water phase to a centrifuge tube (e.g., 2 mL of each).
-
Equilibration: Cap the tube and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.[19]
-
Phase Separation: Centrifuge the mixture at high speed to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at λmax).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
Final Value: The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).
-
Replication: Repeat the experiment at least three times to ensure the result is accurate and reproducible.
-
Conclusion
The choice between ortho-, meta-, and para-fluorobenzoic acid isomers is a pivotal, data-driven decision in drug design. The position of the fluorine atom is not a trivial detail but a powerful modulator of a molecule's fundamental physicochemical properties. The ortho-isomer's pronounced acidity can be harnessed to create potent inhibitors through enhanced ionic interactions. The para-isomer offers a robust strategy for blocking metabolic soft spots, thereby improving pharmacokinetic profiles. The meta-isomer , with its unique electronic signature, provides a valuable tool for fine-tuning selectivity.
By understanding the distinct causal relationships between fluorine position and molecular properties, and by validating these properties through rigorous experimental protocols, researchers can rationally select the optimal building block. This strategic approach moves beyond trial-and-error, paving the way for the design of safer, more effective, and more stable therapeutic agents.
References
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- Creative Bioarray.
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- Trajkovska, F., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
- BenchChem. (2025). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
- BenchChem. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery.
- Szori, M. Practical aspects of partition measurements according to GLP rules. Index Copernicus.
- LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity.
- Taylor & Francis Online. Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
- Encyclopedia.pub. (2022).
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- University of Calgary. The Ortho Effect of benzoic acids.
- Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?.
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo....
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- Pearson. Use the four compounds shown below to answer the following questions.
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- ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- BenchChem. (2025). A Comparative Analysis of Acidity: 2-Fluorobenzoic Acid vs. 4-Fluorobenzoic Acid.
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- Filo. (2023). Use the four compounds shown below to answer the following questions:Why ...
- PubMed Central (PMC). (2023). DECIPHERING THE MECHANISTIC BASIS FOR PERFLUOROALKYL-PROTEIN INTERACTIONS.
- PubChem - NIH. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935.
- PubMed Central (PMC). (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin.
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- Wikipedia. 2-Fluorobenzoic acid.
- OUCI. (2019). Case studies of fluorine in drug discovery.
- PubMed. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022).
- PubMed. (2003).
- MDPI. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure.
- Quora. (2021). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?.
- PubMed Central (PMC). (2020). Unveiling the binding mode of perfluorooctanoic acid to human serum albumin.
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A Comparative Guide to Cyclooxygenase (COX) Inhibition by Fluorinated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the inhibition of cyclooxygenase (COX) enzymes remains a cornerstone of therapeutic strategy. This guide offers an in-depth technical comparison of fluorinated benzoic acid derivatives as COX inhibitors, providing experimental data and insights into their structure-activity relationships (SAR). As a Senior Application Scientist, my aim is to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Central Role of Cyclooxygenase in Inflammation
Cyclooxygenase, a key enzyme in the arachidonic acid cascade, exists in two primary isoforms: COX-1 and COX-2.[1]
-
COX-1 is constitutively expressed in most tissues and plays a vital role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[1]
-
COX-2 , on the other hand, is an inducible enzyme that is upregulated at sites of inflammation by various stimuli, including cytokines and mitogens. Its primary function is to produce prostaglandins that mediate pain, fever, and inflammation.[1]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes, thereby blocking prostaglandin synthesis.[1] However, the non-selective inhibition of both isoforms by traditional NSAIDs can lead to undesirable side effects, most notably gastrointestinal complications, due to the inhibition of the protective functions of COX-1. This has driven the development of COX-2 selective inhibitors, or "coxibs," with the goal of providing anti-inflammatory relief with an improved safety profile.[2]
Fluorinated Benzoic Acid Derivatives: A Privileged Scaffold for COX Inhibition
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of benzoic acid derivatives, fluorination can enhance metabolic stability, increase binding affinity, and modulate acidity (pKa), all of which are critical parameters for drug efficacy. Several established NSAIDs, such as flurbiprofen and diflunisal, feature a fluorinated phenyl ring, highlighting the significance of this structural motif.
The strategic placement of fluorine on the benzoic acid scaffold can significantly impact both the potency and selectivity of COX inhibition. Understanding these structure-activity relationships is paramount for the rational design of novel and improved COX inhibitors.
Comparative Analysis of COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected fluorinated benzoic acid derivatives and other relevant NSAIDs against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of a compound's preference for inhibiting COX-2 over COX-1. A higher SI value indicates greater COX-2 selectivity.
| Compound | Structure | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Flurbiprofen | 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid | Data not available in provided search results | Data not available in provided search results | Non-selective |
| Diflunisal | 5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | Data not available in provided search results | Data not available in provided search results | Non-selective |
| Triflusal | 2-acetoxy-4-(trifluoromethyl)benzoic acid | >10,000 | 0.16[3] | >62,500 |
| HTB (metabolite of Triflusal) | 2-hydroxy-4-(trifluoromethyl)benzoic acid | >10,000 | 0.39[3] | >25,641 |
| Celecoxib | (Reference COX-2 Inhibitor) | 9.4[4] | 0.08[4] | 117.5 |
| Mofezolac | (Reference COX-1 Inhibitor) | 0.0079[5] | >50[5] | <0.000158 |
Note: The IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Insights from the Data:
The data, though limited for a direct comparison of a wide range of fluorinated benzoic acid derivatives, reveals some key trends. For instance, Triflusal and its active metabolite, HTB, demonstrate remarkable COX-2 selectivity, with IC50 values for COX-1 being significantly higher than for COX-2.[3] This high selectivity is a desirable characteristic for minimizing gastrointestinal side effects. The reference compounds, Celecoxib and Mofezolac, clearly illustrate the extremes of COX-2 and COX-1 selectivity, respectively.[4][5]
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
To enable researchers to conduct their own comparative studies, a detailed, step-by-step protocol for a fluorometric in vitro COX inhibition assay is provided below. This method is suitable for high-throughput screening of potential COX inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorescent probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~535 nm, Emission: ~587 nm)
-
Incubator (37°C)
Experimental Workflow:
Caption: Workflow for in vitro fluorometric COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare working solutions of all reagents in COX Assay Buffer.
-
Create a series of dilutions of the test compounds in DMSO, and then further dilute in assay buffer to the desired final concentrations.
-
-
Assay Plate Setup:
-
To each well of a 96-well black plate, add the appropriate volume of COX Assay Buffer, heme, and the fluorescent probe.
-
Include wells for "no enzyme" controls (background fluorescence), "enzyme only" controls (100% activity), and a series of wells for each concentration of the test compound.
-
-
Enzyme and Inhibitor Addition:
-
Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the diluted test compounds or DMSO (for controls) to the corresponding wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "enzyme only" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The inhibitory potency and selectivity of fluorinated benzoic acid derivatives are intricately linked to their chemical structure. Key structural features that influence COX inhibition include:
-
Position of Fluorine Substitution: The location of the fluorine atom(s) on the phenyl ring can significantly alter the electronic properties and conformation of the molecule, thereby affecting its interaction with the active sites of COX-1 and COX-2. For example, the ortho-effect of fluorine in 2-fluorobenzoic acid derivatives can enhance acidity and influence binding.[6]
-
Nature of the Acidic Moiety: The carboxylic acid group is a common feature in many NSAIDs and typically forms a crucial salt bridge with a conserved arginine residue (Arg120) in the active site of both COX isoforms.[5]
-
Additional Substituents: The presence and nature of other substituents on the aromatic rings can modulate lipophilicity and steric interactions within the enzyme's active site, further influencing potency and selectivity.
Caption: Inhibition of the COX pathway by fluorinated benzoic acid derivatives.
Conclusion and Future Directions
Fluorinated benzoic acid derivatives represent a versatile and promising class of cyclooxygenase inhibitors. Their amenability to synthetic modification allows for the fine-tuning of their inhibitory potency and selectivity. The strategic incorporation of fluorine can lead to compounds with enhanced drug-like properties and a more favorable safety profile.
Future research in this area should focus on expanding the library of fluorinated benzoic acid derivatives and conducting comprehensive in vitro and in vivo evaluations to establish a more detailed and predictive structure-activity relationship. This will undoubtedly pave the way for the development of the next generation of safer and more effective anti-inflammatory agents.
References
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De las Heras, B., et al. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 55(4), 753-760. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1 and COX-2 activities. Retrieved from [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of in vitro COX inhibition assays. IC 50 values reflect.... Retrieved from [Link]
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Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19739. Retrieved from [Link]
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Kalgutkar, A. S., et al. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1427–1443. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.... Retrieved from [Link]
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Orlando, B. J., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Scientific Reports, 7, 4130. Retrieved from [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Current Drug Targets, 22(12), 1435-1454. Retrieved from [Link]
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Chen, Y. F., et al. (2019). Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. Frontiers in Pharmacology, 10, 79. Retrieved from [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). ResearchGate. Retrieved from [Link]
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Sasso, O., et al. (2016). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 6, 23973. Retrieved from [Link]
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Wuest, M., et al. (2012). Synthesis and evaluation of fluorobenzoylated di- and tripeptides as inhibitors of cyclooxygenase-2 (COX-2). Bioorganic & Medicinal Chemistry Letters, 22(7), 2533-2537. Retrieved from [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2021). Molecules, 26(15), 4458. Retrieved from [Link]
-
Aiello, F., et al. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(114), 113391-113408. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Decyloxy)-2-fluorobenzoic Acid
As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe working environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Decyloxy)-2-fluorobenzoic acid, grounded in established safety standards and environmental regulations.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the paramount concern is personal safety. Adherence to proper PPE protocols is mandatory to prevent exposure.[7][8]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN 166 are required.[1][4][9]
-
Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[3][4][9]
-
Body Protection: A lab coat or chemical-resistant apron is necessary to protect against splashes or spills.[9]
-
Respiratory Protection: Disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[9][10][11]
| PPE Item | Standard/Requirement | Rationale |
| Eye Protection | OSHA 29 CFR 1910.133 or EN 166 | Prevents serious eye irritation or damage from splashes. |
| Hand Protection | Chemically impermeable gloves | Avoids skin irritation and potential absorption. |
| Body Protection | Lab coat or apron | Protects underlying clothing and skin from contamination. |
| Ventilation | Chemical fume hood | Minimizes inhalation of potentially harmful dust or vapors. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste.[7][12] Under no circumstances should this compound be disposed of down the drain or in regular trash.[9][13]
A. For Small Quantities (e.g., residual amounts, minor spills):
-
Containment: If cleaning up a small spill, use an absorbent material like vermiculite or sand to collect the solid material.[7]
-
Collection: Carefully sweep the contained material and any contaminated debris (e.g., paper towels, absorbent pads) into a designated hazardous waste container.[1][2][14] Avoid generating dust.[6][14]
-
Rinsing: For emptied containers, the first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous waste.[13] For containers of highly toxic chemicals, the first three rinses must be collected.[13] After thorough rinsing and air-drying in a fume hood, the defaced container may be disposed of as regular trash.[13]
B. For Bulk Quantities (e.g., expired or unused reagent):
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[7][13][15] Incompatible wastes, such as strong oxidizing agents or bases, must be kept separate to prevent dangerous reactions.[13][15][16]
-
Containerization:
-
Place the waste in a clearly labeled, sealable, and chemically compatible container.[7][13][15] The original container is often a suitable option.[13]
-
Ensure the container is in good condition and free from leaks.[15]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[16][17]
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant").[12][15][17]
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][15] This area should be at or near the point of generation and under the control of laboratory personnel.[12][18]
-
The SAA must be inspected weekly for any signs of leakage.[15]
-
Segregate the waste container from incompatible materials, particularly strong bases and oxidizing agents.[13][15][16]
-
-
Disposal Request: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[17][19] Final disposal methods for chemical waste often include incineration or other treatments that render the waste less harmful.[7][12]
III. Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for the disposal of this compound.
IV. Regulatory Framework
The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory chemical waste in the United States, notably:
-
The Resource Conservation and Recovery Act (RCRA): Enforced by the Environmental Protection Agency (EPA), RCRA provides a "cradle to grave" framework for managing hazardous waste.[19][20] Laboratories are considered hazardous waste generators and must adhere to specific regulations regarding waste classification, accumulation, and disposal.[12][19]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to establish a written Chemical Hygiene Plan (CHP) that includes procedures for the safe handling and disposal of hazardous chemicals.[10][11]
By adhering to these guidelines, you not only ensure regulatory compliance but also uphold the highest standards of laboratory safety and environmental stewardship.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 12, 2026, from [Link]
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Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). American Laboratory. Retrieved January 12, 2026, from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 12, 2026, from [Link]
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Safety Laws and Standards Pertinent to Laboratories. (n.d.). National Academies of Sciences, Engineering, and Medicine. Retrieved January 12, 2026, from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 12, 2026, from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved January 12, 2026, from [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. Retrieved January 12, 2026, from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved January 12, 2026, from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). U.S. Environmental Protection Agency. Retrieved January 12, 2026, from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 12, 2026, from [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved January 12, 2026, from [Link]
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Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical. Retrieved January 12, 2026, from [Link]
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Hazardous Materials Management Manual. (n.d.). Ohio University. Retrieved January 12, 2026, from [Link]
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Fluorobenzoic Acids (FBAs) Technical Memorandum. (2014, June 8). Shell Australia. Retrieved January 12, 2026, from [Link]
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4-Fluorobenzoic acid. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Strategic Guide to Personal Protective Equipment for Handling 4-(Decyloxy)-2-fluorobenzoic acid
This guide provides an in-depth, procedural framework for the safe handling of 4-(Decyloxy)-2-fluorobenzoic acid, ensuring the protection of researchers, scientists, and drug development professionals. By integrating established safety protocols with a causal understanding of chemical hazards, this document serves as an essential resource for laboratory operations involving this and structurally similar compounds.
Hazard Analysis: Understanding the Compound's Profile
-
Carboxylic Acid Moiety : Carboxylic acids are generally corrosive or irritants.[1] The acidic proton can cause chemical burns upon contact with skin and eyes.
-
Fluorinated Aromatic Ring : The presence of a fluorine atom on the benzene ring can significantly alter the compound's reactivity and biological properties.[2] Fluorinated organic compounds may possess metabolic toxicity, and their thermal decomposition can release hazardous substances like hydrogen fluoride (HF).[2][3] Analogous compounds like 2-fluorobenzoic acid are known to cause skin and serious eye irritation.[4]
-
Decyloxy Group : The long ten-carbon chain (decyloxy) makes the molecule largely non-volatile, reducing the risk of inhalation at room temperature. However, it also increases its lipophilicity, potentially enhancing skin absorption.
Based on the analysis of similar compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, and causes serious eye irritation .[5][6]
The Core Principle: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is the final line of defense in the hierarchy of safety controls, supplementing engineering controls like fume hoods.[7] A comprehensive PPE strategy for this compound is not just a checklist but a system designed to mitigate risks of exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select and provide appropriate PPE to employees at no cost.[8][9][10] This guide is designed to inform that assessment.
Step-by-Step PPE Selection and Use Protocol
Objective: To prevent contact with this compound during weighing, transfer, reaction setup, workup, and purification.
Pre-operational Check:
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly. All manipulations of the solid compound and its solutions should be performed within a fume hood to minimize potential exposure.[2][11]
-
Locate Safety Equipment: Ensure unobstructed access to an eyewash station and a safety shower.[12]
-
Inspect PPE: Before each use, check all PPE for signs of degradation, contamination, or damage. Prohibit the use of defective equipment.[10]
Detailed PPE Requirements
Primary Body Protection: The Laboratory Coat
A lab coat is the minimum requirement for body protection, shielding clothing and skin from incidental splashes and spills.[9][13]
-
Material: A standard cotton or polyester/cotton blend lab coat is suitable for handling the solid material. If working with large quantities of solutions, particularly with flammable solvents, a flame-resistant lab coat should be considered.
-
Best Practices:
-
Lab coats must be fully buttoned with sleeves rolled down.
-
They should be removed before leaving the laboratory to prevent the spread of contamination.
-
Contaminated lab coats should be professionally laundered and not taken home.
-
Eye and Face Protection: A Critical Barrier
Given that related compounds are classified as serious eye irritants, robust eye protection is mandatory.[4][5] OSHA's 29 CFR 1910.133 requires appropriate eye or face protection against liquid chemicals, acids, or caustic liquids.[8]
| Task | Minimum PPE | Enhanced Protection (Recommended) | Rationale |
| Handling Solid (Weighing, transfer) | ANSI Z87-rated safety glasses with side shields.[13] | Chemical splash goggles. | Protects against dust particles entering the eyes.[12] |
| Handling Solutions (Dissolving, transfers, reactions) | Chemical splash goggles.[9][14] | Chemical splash goggles and a face shield.[9][13] | A face shield provides an additional layer of protection against splashes when handling larger volumes or during vigorous reactions.[9][13] |
Causality: Standard safety glasses offer impact protection but do not seal around the eyes. Chemical splash goggles provide a seal, protecting against splashes and irritating vapors.[14] A face shield must always be worn with safety glasses or goggles underneath.[13]
Hand Protection: Selecting the Right Glove
Choosing the correct glove material is critical, as no single glove protects against all chemicals.[15] The selection must be based on the specific solvent used and the nature of the chemical.[2]
-
Glove Selection Protocol:
-
Identify the Solvent: The primary risk of permeation comes from the solvent used to dissolve the this compound.
-
Consult a Chemical Resistance Chart: Use a reputable glove manufacturer's resistance guide to check the compatibility of the chosen solvent with various glove materials.[16][17] Permeation is the process by which a chemical passes through a glove material on a molecular level.[17]
-
Consider the Task: For incidental contact, a standard disposable glove may suffice. For extended handling or immersion, a more robust, chemical-resistant glove is necessary.
-
-
Recommended Glove Types:
-
Nitrile: A good general-purpose laboratory glove that provides excellent resistance to a wide range of chemicals, including many acids, bases, and organic solvents.[14][18] For handling the solid or solutions in common solvents like ethanol or ethyl acetate, nitrile gloves are a suitable first choice.
-
Butyl Rubber: Offers superior resistance to highly corrosive acids, ketones, and esters.[18] If working with aggressive solvents, butyl rubber gloves should be considered.
-
Double Gloving: Wearing two pairs of gloves is recommended for handling particularly hazardous materials.[2] This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Operational Plan for Glove Use:
-
Wear nitrile gloves as the minimum level of hand protection.[11][14]
-
For tasks with a higher splash risk, consider wearing a heavier-duty nitrile or butyl rubber glove over a standard nitrile glove.
-
Change gloves immediately if they are contaminated or if a tear or puncture occurs.
-
Wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection: When is it Necessary?
Due to its high molecular weight and long alkyl chain, this compound is a solid with low volatility. Therefore, under normal laboratory conditions with proper use of a chemical fume hood, respiratory protection is not typically required.[4]
However, a respirator may be necessary in specific situations:
-
Large-Scale Operations: When handling large quantities of the powder where dust generation is unavoidable.
-
Aerosol Generation: If any procedure could generate aerosols or fine mists of a solution containing the compound.
-
Engineering Control Failure: In the event of a fume hood malfunction or a large spill outside of containment.
If a hazard assessment determines that a respirator is necessary, a NIOSH-approved N95 particulate respirator for dusts or a respirator with acid gas cartridges for vapors would be appropriate.[12][14] A formal respiratory protection program, including fit testing and training, is required by OSHA (29 CFR 1910.134).[10]
Workflow and Disposal Plan
The selection of PPE is an integral part of the overall experimental workflow. The following diagram illustrates the decision-making process for appropriate PPE selection.
Caption: PPE Selection Workflow for Handling this compound.
Disposal Plan:
-
Chemical Waste: Dispose of all waste containing this compound in a properly labeled, sealed hazardous waste container according to your institution's environmental health and safety guidelines.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid hazardous waste container. Do not discard them in the regular trash.
By adhering to this structured, evidence-based PPE protocol, you can significantly minimize the risk of exposure and ensure a safe laboratory environment for yourself and your colleagues.
References
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- Clarion Safety Systems. (2022).
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- Environment, Health and Safety. Hand Protection Chemical Resistance Guide. University of California, Berkeley.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
